molecular formula C14H10O3 B065278 Flurenol CAS No. 188853-09-0

Flurenol

Cat. No.: B065278
CAS No.: 188853-09-0
M. Wt: 226.23 g/mol
InChI Key: GXAMYUGOODKVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurenol is a synthetic plant growth regulator of significant interest in agricultural and plant biology research. Its primary value lies in its unique mechanism of action as a potent inhibitor of polar auxin transport. By disrupting the basipetal movement of endogenous auxins like indole-3-acetic acid (IAA), this compound induces profound morphological changes in plants, including the suppression of apical dominance, stimulation of lateral bud growth, and inhibition of root formation. This makes it an indispensable tool for scientists studying auxin signaling pathways, tropic responses, and the fundamental processes governing plant architecture and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075029
Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-69-6
Record name Flurenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurecol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene-9-carboxylic acid, 9-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURECOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 9-Hydroxyfluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyfluorene, also known as 9-fluorenol, is an alcohol derivative of the polycyclic aromatic hydrocarbon fluorene. Structurally, it is characterized by a hydroxyl group located at the 9-position of the fluorene backbone, the bridging carbon between the two benzene rings. This key functional group significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of its chemical transformations and biological interactions.

Physical and Chemical Properties

9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature. Its fundamental physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 9-Hydroxyfluorene
PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol
Appearance White to grayish crystalline powder
Melting Point 153-154 °C
Boiling Point 367.5 ± 11.0 °C at 760 mmHg
pKa 13.34 ± 0.20 (Predicted)
LogP 2.51
Table 2: Solubility Profile of 9-Hydroxyfluorene

The solubility of 9-hydroxyfluorene is dictated by the interplay between its large, non-polar aromatic fluorene core and the polar hydroxyl group. The principle of "like dissolves like" generally governs its solubility in various solvents.

SolventSolubilityReference(s)
WaterInsoluble
MethanolSlightly soluble
ChloroformSlightly soluble
EthanolSoluble
EtherSoluble
AcetoneSoluble

Spectral Data

The spectral characteristics of 9-hydroxyfluorene are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 9-hydroxyfluorene displays a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other notable absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).

Chemical Reactivity and Key Reactions

The chemical behavior of 9-hydroxyfluorene is primarily governed by the reactivity of the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.

Oxidation to 9-Fluorenone

9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone. This is a common and synthetically useful transformation. Various oxidizing agents can be employed for this purpose.

Oxidation_of_9_Hydroxyfluorene cluster_reactants Reactants cluster_products Product 9_Hydroxyfluorene 9-Hydroxyfluorene 9_Fluorenone 9-Fluorenone 9_Hydroxyfluorene->9_Fluorenone Oxidation Oxidizing_Agent [Oxidizing Agent]

Caption: Oxidation of 9-Hydroxyfluorene to 9-Fluorenone.

Esterification

The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst. The Fischer-Speier esterification is a classic method for this transformation.

Esterification_of_9_Hydroxyfluorene cluster_reactants Reactants cluster_products Product 9_Hydroxyfluorene 9-Hydroxyfluorene Ester Ester 9_Hydroxyfluorene->Ester Esterification (+ Acid Catalyst) Carboxylic_Acid Carboxylic Acid (or derivative)

Caption: Esterification of 9-Hydroxyfluorene.

Experimental Protocols

Detailed methodologies for key experiments involving 9-hydroxyfluorene are provided below.

Synthesis of 9-Hydroxyfluorene by Reduction of 9-Fluorenone

This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride.

Materials:

  • 9-Fluorenone

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve 9-fluorenone in warm methanol in an Erlenmeyer flask.

  • In a separate container, prepare a solution of sodium borohydride in methanol.

  • Slowly add the sodium borohydride solution to the 9-fluorenone solution with stirring. The yellow color of the 9-fluorenone should fade.

  • After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.

  • Carefully add deionized water to quench the excess sodium borohydride and precipitate the 9-hydroxyfluorene product.

  • Neutralize the solution with dilute hydrochloric acid.

  • Collect the white precipitate by vacuum filtration and wash it with cold deionized water.

Synthesis_Workflow cluster_synthesis Synthesis of 9-Hydroxyfluorene dissolve Dissolve 9-Fluorenone in Methanol add_nabh4 Add NaBH₄ solution to 9-Fluorenone solution dissolve->add_nabh4 prepare_nabh4 Prepare NaBH₄ in Methanol prepare_nabh4->add_nabh4 stir Stir at Room Temperature (20-30 min) add_nabh4->stir quench Quench with Deionized Water stir->quench neutralize Neutralize with dilute HCl quench->neutralize filter Vacuum Filter and Wash neutralize->filter product 9-Hydroxyfluorene (product) filter->product

Caption: Workflow for the Synthesis of 9-Hydroxyfluorene.

Swern Oxidation of 9-Hydroxyfluorene to 9-Fluorenone

This protocol provides a general procedure for the Swern oxidation, a mild method for oxidizing alcohols.

Materials:

  • 9-Hydroxyfluorene

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution and stir for 5-10 minutes.

  • Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture and stir for 15-20 minutes.

  • Add triethylamine to the flask to act as a base.

  • Allow the reaction mixture to warm to room temperature.

  • The work-up typically involves washing the reaction mixture with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield 9-fluorenone.

Fischer-Speier Esterification of 9-Hydroxyfluorene

This protocol outlines the esterification of 9-hydroxyfluorene with a generic carboxylic acid.

Materials:

  • 9-Hydroxyfluorene

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)

  • Solvent (if necessary, e.g., toluene for azeotropic removal of water)

Procedure:

  • Combine 9-hydroxyfluorene and an excess of the carboxylic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.

Biological Activity and Drug Development

9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor with an IC₅₀ value of 9 µM. The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling. By inhibiting DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine. This mechanism of action is relevant for the development of therapeutic agents for conditions associated with dopamine dysregulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. It is also a major metabolite of a compound developed as a wake-promoting agent and exhibits wake-promoting activity in vivo.

DAT_Inhibition cluster_pathway Mechanism of Dopamine Transporter (DAT) Inhibition dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Binds to reuptake Reuptake Blocked dat->reuptake synaptic_cleft Increased Dopamine in Synaptic Cleft dat->synaptic_cleft Leads to hydroxyfluorene 9-Hydroxyfluorene hydroxyfluorene->dat Inhibits

Caption: Simplified schematic of 9-Hydroxyfluorene's inhibition of the Dopamine Transporter.

Conclusion

9-Hydroxyfluorene is a versatile molecule with well-defined physical and chemical properties. Its reactivity, particularly at the hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The spectral data provide clear markers for its identification and characterization. Furthermore, its biological activity

A Technical Guide to the Synthesis of Flurenol from 9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical synthesis of flurenol (9-hydroxyfluorene) from its precursor, 9-fluorenone. The primary focus is on the prevalent and efficient reduction methodologies, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to chemical research and development.

Introduction to this compound Synthesis

This compound, or 9-hydroxyfluorene, is an alcohol derivative of fluorene, characterized by a hydroxyl group at the bridging carbon (position 9).[1] It serves as a valuable intermediate in organic synthesis and is a metabolite of certain wakefulness-promoting agents.[2] The most common and practical route for synthesizing this compound is the reduction of the ketone 9-fluorenone. This transformation is typically achieved with high efficacy using chemical reducing agents.

The reduction of 9-fluorenone is a straightforward process that converts the yellow-colored ketone into the white, crystalline alcohol, this compound.[3][4] Several methods can accomplish this, with the most widely documented being the use of sodium borohydride due to its selectivity, ease of handling, and high yields.

Core Synthesis Methodologies

While various reducing agents can convert ketones to alcohols, the synthesis of this compound from 9-fluorenone is predominantly achieved through two main pathways: metal hydride reduction and transfer hydrogenation.

  • Sodium Borohydride (NaBH₄) Reduction : This is the most frequently cited method, valued for its mild reaction conditions and high chemoselectivity.[5] It effectively reduces aldehydes and ketones without affecting more robust functional groups like alkenes or alkynes.

  • Meerwein-Ponndorf-Verley (MPV) Reduction : This method utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[6][7] The reaction is highly chemoselective and proceeds via a six-membered ring transition state.[5][8]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction : While a more powerful reducing agent than NaBH₄, LiAlH₄ can also be used for this conversion. However, its higher reactivity and need for strictly anhydrous conditions make NaBH₄ the more common choice for this specific synthesis.

This guide will focus on the most practical and well-documented method: Sodium Borohydride Reduction.

In-Depth Analysis: Sodium Borohydride Reduction

The reduction of 9-fluorenone using sodium borohydride is an exemplary reaction for demonstrating ketone reduction in organic synthesis, consistently providing high yields of 95-100%.[3][9]

Reaction Mechanism

The mechanism is a two-step process involving nucleophilic addition followed by protonation:[10][11]

  • Hydride Attack : The sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[11] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 9-fluorenone.[12] This breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetra-coordinated alkoxide intermediate.[10]

  • Protonation : The negatively charged alkoxide intermediate is then protonated by a protic solvent, such as methanol or ethanol, or during an aqueous acid workup, to yield the final alcohol product, 9-fluorenol.[11][12]

Reaction_Mechanism This compound Synthesis Mechanism cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Protonation 9-Fluorenone 9-Fluorenone Hydride H⁻ (from NaBH₄) Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Intermediate Proton_Source H⁺ (from Solvent/Acid) This compound This compound

A diagram illustrating the two-step mechanism for the reduction of 9-fluorenone to this compound.

Experimental Protocols

Multiple protocols exist for this synthesis, with minor variations in scale and solvent. Below are two representative, detailed procedures.

Protocol 1: Large-Scale Synthesis

This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories and is suitable for producing several grams of product.[3][4][9]

  • Dissolution : Dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.

  • Reducing Agent Preparation : In a separate flask, freshly prepare the reducing solution by combining 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.[3][4]

  • Reaction : Add the reducing solution dropwise to the warm 9-fluorenone solution. A color change from yellow (9-fluorenone) to white/colorless (9-fluorenol) will be observed.[3][13] Allow the mixture to stand for 10-20 minutes.[4]

  • Precipitation : Precipitate the crude product by adding 50 mL of water to the reaction mixture.[3][4]

  • Neutralization & Isolation : Neutralize the solution with 0.1 M HCl. Collect the white precipitate by vacuum filtration and wash the solid with cold water to remove any inorganic salts.[3][4]

  • Drying : The crude product can be air-dried or dried in a vacuum oven. The resulting product is often sufficiently pure for characterization.[4]

Protocol 2: Microscale Synthesis with Reflux

This protocol is suitable for smaller quantities and includes a reflux step to ensure the reaction goes to completion.[14]

  • Initial Setup : Add 3 mL of a 0.185M solution of 9-fluorenone in methanol to a 25 mL round-bottom flask containing a stir bar.

  • Reduction : Add 7-9 drops of a 4.4M sodium borohydride solution to the flask and note the color change.

  • Quenching Excess Reagent : Carefully add 0.45 mL of 3M sulfuric acid dropwise to quench the excess sodium borohydride. Intense bubbling (hydrogen gas evolution) will occur initially.[14]

  • Reflux : Add an additional 3 mL of methanol and heat the mixture under reflux for 15 minutes.

  • Workup : Cool the flask and add ice chips and deionized water to precipitate the product. Let it cool for 5 minutes.[14]

  • Isolation and Washing : Collect the product via vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral (check with pH paper).[14]

  • Purification : The crude product can be further purified by recrystallization from a methanol/water solvent system.[15]

Experimental_Workflow General Experimental Workflow A Dissolve 9-Fluorenone in Solvent (Ethanol/Methanol) B Add NaBH₄ Solution (Reducing Agent) A->B C Reaction (Stirring / Reflux) B->C D Precipitation (Add Water) C->D E Neutralization & Isolation (Acidification & Vacuum Filtration) D->E F Washing (Cold Water) E->F G Drying & Characterization F->G

A flowchart of the general experimental workflow for this compound synthesis via NaBH₄ reduction.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )AppearanceCAS Number
9-Fluorenone180.20Yellow solid486-25-9
Sodium Borohydride37.83White solid16940-66-2
This compound182.22White/off-white solid1689-64-1

Data sourced from PubChem and other chemical suppliers.[1][4][16][17][18]

Table 2: Reaction Parameters and Reported Yields

Reducing SystemSolventReaction TimeYieldReference(s)
NaBH₄ / NaOMeEthanol / Methanol10-20 min95-100% (crude)[3],[4],[9]
NaBH₄Methanol~15 min (swirling)71% (purified)[15]
NaBH₄Methanol15 min (reflux)Not specified[14]

Table 3: Physical and Spectroscopic Data for this compound

PropertyValueReference(s)
Melting Point153 °C (crude)[3],[4],[9]
152-155 °C[1]
TLC Rf Value0.56 (30% Acetone/Hexane)[9],[19]
Molecular Ion (MS)m/z = 182[20],[21]
¹H NMR (DMSO)Aromatic: 7.2-8.0 ppm; -CH: 5.5 ppm; -OH: 4.7 ppm[22]

Purification of this compound

While the crude product obtained from the sodium borohydride reduction is often of high purity, further purification can be achieved to remove unreacted 9-fluorenone and inorganic salts.[3][23]

  • Recrystallization : This is the most common and effective method for purifying this compound.[15][23] A mixed solvent system, such as methanol and water, is often employed. The crude solid is dissolved in a minimum amount of hot methanol, and water is added until the solution becomes cloudy. Upon slow cooling, pure this compound crystallizes out, leaving impurities in the mother liquor.[14][15]

  • Washing : Thoroughly washing the filtered solid with cold deionized water is crucial to remove water-soluble inorganic byproducts from the neutralization step.[3][4]

  • Column Chromatography : For achieving very high purity, silica gel column chromatography can be used. A solvent system like hexanes and acetone (e.g., 70:30) can effectively separate the more polar this compound from the less polar 9-fluorenone.[24] The progress can be monitored by Thin-Layer Chromatography (TLC).[25]

Conclusion

The synthesis of this compound from 9-fluorenone via sodium borohydride reduction is a robust, high-yielding, and reliable method suitable for various scales of production. The procedure is characterized by its operational simplicity, mild conditions, and the high purity of the resulting product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and adapt this synthesis for their specific applications.

References

A Comprehensive Technical Guide to the Solubility of Flurenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol, also known as 9-hydroxyfluorene, is a derivative of the polycyclic aromatic hydrocarbon fluorene. Its unique chemical structure, featuring a hydroxyl group on a large non-polar backbone, governs its solubility characteristics, which are critical for its application in synthesis, purification, and formulation. This technical guide provides a thorough overview of the solubility of this compound in various organic solvents. While precise quantitative solubility data is not extensively available in public literature, this guide compiles the existing qualitative information, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for such experiments.

Introduction

This compound (9-hydroxyfluorene) is a white to off-white crystalline solid with the chemical formula C₁₃H₁₀O.[1][2] It is structurally related to fluorene, with a hydroxyl group at the 9-position, which significantly influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound in different organic solvents is paramount for researchers and professionals in drug development and materials science for tasks such as reaction medium selection, design of purification processes like recrystallization, and the preparation of formulations.

Solubility Profile of this compound

The solubility of a compound is influenced by the principle of "like dissolves like." this compound possesses both a large, non-polar aromatic fluorene backbone and a polar hydroxyl group capable of hydrogen bonding. This dual nature results in varied solubility across different classes of organic solvents.

Qualitative Solubility Data

Based on available literature, the solubility of this compound in common organic solvents can be qualitatively described as follows. This information is summarized in Table 1 for easy reference.

Organic SolventSolvent ClassQualitative SolubilityReference(s)
MethanolPolar ProticSlightly Soluble[1][3]
EthanolPolar ProticSoluble[1]
ChloroformChlorinatedSlightly Soluble[1][3]
AcetonePolar AproticSoluble[1]
Diethyl EtherEtherSoluble[1]
WaterPolar ProticInsoluble[1][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like ethanol, contributing to its solubility. In aprotic polar solvents like acetone, dipole-dipole interactions play a significant role. Its solubility in slightly polar solvents like chloroform is likely due to a combination of dipole and induced-dipole interactions with the large aromatic system. As expected, this compound is insoluble in water due to the dominance of its non-polar carbocyclic structure.[1][3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the sample can be centrifuged, and the clear supernatant used.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification of this compound:

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction.

    • Report the temperature at which the solubility was determined.

The logical workflow for this experimental protocol is illustrated in the following diagram:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis and Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Centrifuge and collect supernatant prep2->samp1 Equilibrium reached samp2 Filter supernatant samp1->samp2 samp3 Dilute sample to a known volume samp2->samp3 ana1 Analyze by HPLC or UV-Vis samp3->ana1 ana2 Determine concentration from calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3

Workflow for Experimental Solubility Determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship is important for processes like recrystallization.

  • Solvent Polarity: As indicated by the qualitative data, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the aromatic system and the hydroxyl group of this compound will be a better solvent.

  • Purity of this compound: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

References

Flurenol Stability Under Laboratory Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Flurenol (also known as 9-hydroxyfluorene) under various laboratory conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in research and drug development. This document outlines its degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes available stability data.

Executive Summary

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀O
Molar Mass 182.22 g/mol
Appearance Off-white crystalline powder[1]
Melting Point 152-155 °C[1][2]
Solubility in Water Practically insoluble[1]
LogP 2.4

Stability Profile and Degradation Pathways

This compound's stability is compromised under several stress conditions, leading to the formation of specific degradation products. The primary degradation pathways are oxidation and acid-catalyzed dehydration.[3]

Acidic Conditions

Under acidic conditions, this compound can undergo dehydration, which may lead to the formation of bifluorenylidene through a dimerization-like process, especially at elevated temperatures.[3]

Basic Conditions

In basic environments, the hydroxyl group of this compound can be deprotonated. This increases its susceptibility to oxidation, potentially leading to the formation of 9-fluorenone. The rate of degradation is dependent on the base strength, temperature, and the presence of oxygen.[3]

Oxidative Conditions

As a secondary alcohol, this compound is readily oxidized to its corresponding ketone, 9-fluorenone. This is a common reaction in the presence of oxidizing agents like hydrogen peroxide.[3]

Thermal and Photolytic Conditions

This compound exhibits sensitivity to heat and light. Thermal stress can induce degradation, and exposure to UV/Vis light can lead to photolytic degradation, with 9-fluorenone being a likely product.[3]

The major degradation pathways of this compound are illustrated in the diagram below.

G This compound This compound (9-hydroxyfluorene) NineFluorenone 9-Fluorenone This compound->NineFluorenone Oxidation (H₂O₂) Basic Conditions Photolytic Conditions Bifluorenylidene Bifluorenylidene This compound->Bifluorenylidene Acidic Conditions (Dehydration) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL this compound Stock (Methanol or Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Thermal Thermal Degradation (Solid, 80°C, 48h) Photolytic Photolytic Degradation (UV/Vis Light) Control Control Sample (Unstressed) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Appropriate Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Data Analysis and Degradation Profile HPLC->Data

References

The Biological Activity of 9-Hydroxyfluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Its core biological activity is primarily characterized by its interaction with the central nervous system, specifically as an inhibitor of the dopamine transporter (DAT). This guide provides a comprehensive overview of the known biological activities of 9-hydroxyfluorene, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling and metabolic pathways. While numerous derivatives of 9-hydroxyfluorene have been synthesized and evaluated for a broad range of therapeutic applications, including anticancer and anti-estrogenic activities, this document will focus on the biological profile of the parent compound.

Core Biological Activity: Dopamine Transporter Inhibition

The most well-documented biological activity of 9-hydroxyfluorene is its ability to inhibit the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] By blocking DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission. This mechanism of action is shared by various therapeutic agents, including those used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as substances of abuse.[1] 9-Hydroxyfluorene's potential as a wake-promoting agent has been noted, and it is also a major metabolite of other compounds developed for this purpose.[2]

Quantitative Data: Dopamine Transporter Inhibition

The inhibitory potency of 9-hydroxyfluorene on the dopamine transporter has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

TargetAssay TypeValue (IC50)Reference
Dopamine Transporter (DAT)In vitro inhibition assay9 µM[2]

Metabolic Pathways of 9-Hydroxyfluorene

The metabolism of 9-hydroxyfluorene is a critical aspect of its biological activity and clearance. In vitro studies using liver microsomes have shown that 9-hydroxyfluorene can be metabolized by cytochrome P450 (CYP450) enzymes. The primary metabolic transformation is the oxidation of the hydroxyl group to form 9-fluorenone.[3] This conversion is part of a metabolic equilibrium, where 9-fluorenone can also be reduced back to 9-hydroxyfluorene.[3] Bacterial degradation pathways of fluorene often involve the initial formation of 9-hydroxyfluorene, which is then further metabolized.[1][4][5]

Metabolism cluster_phase1 Phase I Metabolism cluster_bacterial Bacterial Degradation 9-Hydroxyfluorene 9-Hydroxyfluorene 9-Fluorenone 9-Fluorenone 9-Hydroxyfluorene->9-Fluorenone Oxidation (CYP450) 9-Fluorenone->9-Hydroxyfluorene Reduction Phthalic Acid Phthalic Acid 9-Fluorenone->Phthalic Acid Further Metabolism Protocatechuic Acid Protocatechuic Acid Phthalic Acid->Protocatechuic Acid Decarboxylation

Figure 1: Metabolic pathway of 9-hydroxyfluorene.

Signaling Pathway: Dopamine Transporter Inhibition

The inhibitory action of 9-hydroxyfluorene on the dopamine transporter directly impacts synaptic dopamine levels, leading to enhanced stimulation of postsynaptic dopamine receptors. This modulation of dopaminergic signaling underlies its potential pharmacological effects.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine_Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine_Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation 9-Hydroxyfluorene 9-Hydroxyfluorene 9-Hydroxyfluorene->DAT Inhibition

Figure 2: Mechanism of dopamine transporter (DAT) inhibition by 9-hydroxyfluorene.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 9-hydroxyfluorene for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: GBR 12909 or cocaine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 9-Hydroxyfluorene stock solution (in DMSO).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor (for non-specific binding).

    • 50 µL of varying concentrations of 9-hydroxyfluorene.

    • 50 µL of [³H]WIN 35,428.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the 9-hydroxyfluorene concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake by 9-hydroxyfluorene in cells expressing DAT.

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

  • Radiolabeled dopamine: [³H]Dopamine.

  • Uptake Buffer.

  • Non-specific uptake control: A potent DAT inhibitor like nomifensine.

  • 9-Hydroxyfluorene stock solution (in DMSO).

  • Cell lysis buffer (e.g., 1% SDS).

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of 9-hydroxyfluorene or a non-specific uptake control for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of specific uptake against the logarithm of the 9-hydroxyfluorene concentration and fitting the data to a non-linear regression curve.

Experimental_Workflow cluster_binding DAT Binding Assay cluster_uptake Dopamine Uptake Assay B1 Prepare Cell Membranes (with hDAT) B2 Incubate with [3H]WIN 35,428 & 9-Hydroxyfluorene B1->B2 B3 Separate Bound/Unbound Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Plate Cells (expressing hDAT) U2 Pre-incubate with 9-Hydroxyfluorene U1->U2 U3 Add [3H]Dopamine U2->U3 U4 Terminate Uptake U3->U4 U5 Quantify Intracellular Radioactivity U4->U5 U6 Calculate IC50 U5->U6

Figure 3: Experimental workflows for DAT inhibition assays.

Other Reported Biological Activities

While the primary focus of research on 9-hydroxyfluorene has been on its DAT inhibitory activity, some studies have explored other potential biological effects, often in the context of its derivatives.

  • Anticancer Activity: While numerous fluorene and 9-fluorenone derivatives have been investigated for their anticancer properties, there is limited quantitative data on the cytotoxic effects of 9-hydroxyfluorene itself against cancer cell lines.

  • Anti-Estrogenic Activity: Similar to its anticancer profile, the anti-estrogenic activity has been more extensively studied for derivatives of 9-hydroxyfluorene, such as fluorene-9-bisphenol (BHPF), which has demonstrated anti-estrogenic effects.[6] Direct quantitative data for 9-hydroxyfluorene's activity at estrogen receptors is not widely reported.

  • Anti-Inflammatory Activity: The anti-inflammatory potential of 9-hydroxyfluorene is not well-characterized. Research in this area has also predominantly focused on its derivatives.

Conclusion

9-Hydroxyfluorene is a pharmacologically active molecule with a well-established role as a dopamine transporter inhibitor. This activity forms the basis of its potential as a CNS-active agent. Its metabolism, primarily through oxidation to 9-fluorenone, is a key determinant of its pharmacokinetic profile. While its derivatives have shown promise in diverse therapeutic areas such as oncology and endocrinology, the biological activities of the parent 9-hydroxyfluorene molecule in these areas remain less defined. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of 9-hydroxyfluorene. This guide provides a foundational understanding for researchers and drug development professionals working with this intriguing compound.

References

Flurenol as a Metabolite of Fluorene Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of flurenol (9-hydroxyfluorene), a key metabolite in the degradation of the polycyclic aromatic hydrocarbon (PAH) fluorene. This document details the microbial biodegradation pathways of fluorene, the enzymatic processes involved, and the analytical methods for quantification. Furthermore, it bridges the gap between environmental microbiology and drug development by discussing the human metabolism of fluorene derivatives, the pharmacological potential of this compound, and the cellular signaling pathways affected by these compounds.

Microbial Degradation of Fluorene to this compound

Fluorene, a persistent environmental pollutant, can be biodegraded by a variety of microorganisms, including bacteria and fungi. A common initial step in these degradation pathways is the oxidation of fluorene to 9-fluorenol.

Aerobic Degradation Pathways

Under aerobic conditions, microorganisms employ oxygenases to initiate the breakdown of fluorene. The most frequently reported pathway begins with the oxidation of the C-9 position of the five-membered ring.

A primary pathway involves the monooxygenation of fluorene at the C-9 position to yield 9-fluorenol.[1] This is followed by the dehydrogenation of 9-fluorenol to 9-fluorenone.[1] From 9-fluorenone, the degradation pathway can diverge depending on the microbial species. In some bacteria, such as Pseudomonas sp. strain F274, a dioxygenase attacks the aromatic ring adjacent to the carbonyl group, leading to the formation of an angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone.[1] Subsequent ring cleavage and further metabolism can lead to the formation of phthalic acid.[1]

In other microorganisms, such as Arthrobacter sp., dioxygenases can attack the aromatic rings at the 1,2 or 3,4 positions, leading to different downstream metabolites.[2] However, the initial oxidation to 9-fluorenol and 9-fluorenone remains a key route.[2]

Diagram of the Initial Steps of Aerobic Fluorene Degradation

fluorene_degradation fluorene Fluorene This compound 9-Fluorenol fluorene->this compound Fluorene Monooxygenase fluorenone 9-Fluorenone This compound->fluorenone 9-Hydroxyfluorene Dehydrogenase downstream Downstream Metabolites (e.g., Phthalic Acid) fluorenone->downstream Dioxygenases

Caption: Initial enzymatic steps in the aerobic biodegradation of fluorene.

Key Enzymes in this compound Formation

The biotransformation of fluorene to this compound is primarily catalyzed by:

  • Fluorene Monooxygenase: This enzyme incorporates one atom of molecular oxygen into the fluorene molecule at the C-9 position to form 9-fluorenol.

  • 9-Hydroxyfluorene Dehydrogenase: This enzyme catalyzes the oxidation of the hydroxyl group of 9-fluorenol to a ketone group, forming 9-fluorenone.[1]

Quantitative Analysis of Fluorene Degradation

The efficiency of fluorene degradation and the production of this compound can be quantified using various analytical techniques. The following tables summarize key quantitative data from published studies.

Table 1: Fluorene Degradation Rates and Kinetic Parameters

Microorganism/SystemInitial Fluorene Conc. (mg/L)Degradation Rate/EfficiencyKinetic ParametersReference
Pseudomonas aeruginosa RS125-500Specific growth rate (µ): 0.32–0.57 day⁻¹-[3]
Pseudomonas putida ATCC 175141000.8 ± 0.07 mg L⁻¹ h⁻¹-[3]
Mixed CultureVariable-kmax: 3.20×10⁻⁴ h⁻¹, Ks: 126 µg L⁻¹[4]
Arthrobacter sp. F101Not specified~7.4% transformed to 9-fluorenol, 9-fluorenone, and 4-hydroxy-9-fluorenone-[5]

Table 2: Enzyme Kinetics for a Dioxygenase in Pseudomonas sp. SMT-1

EnzymeKmVmaxOptimal pHOptimal Temperature (°C)Reference
4921 Dioxygenase25.99 µM min⁻¹0.77 U mg⁻¹7.525[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of fluorene degradation and this compound analysis.

Microbial Degradation of Fluorene in Liquid Culture

This protocol describes a general procedure for assessing the ability of a microbial strain to degrade fluorene.

Workflow for Microbial Degradation Assay

degradation_workflow prep_media Prepare Mineral Salts Medium (MSM) setup_exp Set up Cultures: MSM + Fluorene + Inoculum prep_media->setup_exp prep_inoculum Prepare Inoculum (e.g., Washed Cells) prep_inoculum->setup_exp incubate Incubate under Controlled Conditions setup_exp->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract Metabolites sample->extract analyze Analyze by HPLC or GC-MS extract->analyze

Caption: Workflow for a typical fluorene biodegradation experiment.

Protocol:

  • Prepare Mineral Salts Medium (MSM): A typical MSM formulation includes (per liter of distilled water): 5.2 g K₂HPO₄, 3.7 g KH₂PO₄, 2.0 g NH₄Cl, 0.2 g MgSO₄·7H₂O, and 1 ml of a trace element solution. Sterilize by autoclaving.

  • Prepare Inoculum: Grow the microbial strain in a suitable nutrient-rich medium to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile MSM to remove any residual growth medium. Resuspend the cells in a small volume of MSM. This is the "washed-cell suspension".

  • Experimental Setup: In sterile flasks, add a defined volume of MSM. Add fluorene (typically from a stock solution in a solvent like acetone, which is then allowed to evaporate) to the desired final concentration (e.g., 50-100 mg/L). Inoculate the flasks with the washed-cell suspension. Include control flasks (e.g., no inoculum, no fluorene).

  • Incubation: Incubate the flasks under appropriate conditions of temperature and agitation (e.g., 30°C, 150 rpm).

  • Sampling and Extraction: At regular time intervals, withdraw aliquots from the cultures. Extract the entire sample or a centrifuged supernatant with an equal volume of a solvent like ethyl acetate or dichloromethane.

  • Analysis: Analyze the organic extracts for the disappearance of fluorene and the appearance of metabolites like this compound using HPLC or GC-MS.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detection: Fluorene and its metabolites can be detected by their UV absorbance, typically around 254 nm. For higher sensitivity, fluorescence detection can be employed.

  • Quantification: A standard curve is generated using known concentrations of fluorene and this compound to quantify their amounts in the experimental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The extracted metabolites are often derivatized (e.g., silylation) to increase their volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Separation: A capillary column (e.g., HP-5MS) is used to separate the compounds.

  • Identification: The mass spectrometer provides mass spectra of the separated compounds, which can be compared to libraries of known spectra for identification.

  • Quantification: By using an internal standard and creating a calibration curve, the concentration of this compound and other metabolites can be determined.

Relevance to Drug Development

The study of fluorene metabolism is not limited to environmental applications. The fluorene scaffold is a privileged structure in medicinal chemistry, and understanding its biotransformation is crucial for drug development.

Human Metabolism of Fluorene Derivatives

The initial steps of microbial degradation of fluorene, particularly the oxidation to 9-fluorenol, can be analogous to Phase I metabolism in humans, which is primarily carried out by cytochrome P450 enzymes in the liver. Studies using human liver microsomes are essential to investigate the metabolic fate of fluorene-based drug candidates. These in vitro systems help predict in vivo metabolism, identify potential drug-drug interactions, and characterize the formation of potentially active or toxic metabolites.

Pharmacological Activity of this compound

This compound itself has been investigated for its biological activity. It is a weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM.[7] This activity is noteworthy as this compound has been identified as a metabolite of a wakefulness-promoting agent, suggesting it may contribute to the parent drug's efficacy.[7]

Table 3: Pharmacological Activity of this compound

TargetActivityIC₅₀Reference
Dopamine Transporter (DAT)Reuptake Inhibition9 µM[7]
Fluorene Derivatives as Therapeutic Agents

The fluorene chemical structure is a versatile scaffold for the development of new drugs with a wide range of therapeutic applications, including:

  • Anticancer Agents: Some fluorene derivatives have been shown to induce apoptosis in cancer cells.[8]

  • Anti-inflammatory and Antifungal Agents: The rigid structure of fluorene allows for the design of compounds that can interact with specific biological targets to elicit anti-inflammatory or antifungal responses.[9]

Cellular Signaling Pathways

Fluorene and its derivatives can exert their biological effects by modulating various intracellular signaling pathways.

MAPK/ERK and PI3K/Akt Signaling Pathways

Some fluorene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, affect key signaling pathways that regulate cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. The inhibition of these pro-survival pathways can contribute to the anticancer effects of these compounds.

Diagram of Fluorene Derivative-Induced Apoptosis Signaling

apoptosis_pathway cluster_cell Cancer Cell ros Increased ROS mapk_pi3k MAPK/ERK and PI3K/Akt Signaling Pathways ros->mapk_pi3k Modulation apoptosis Apoptosis mapk_pi3k->apoptosis Inhibition fluorene_deriv Fluorene Derivative fluorene_deriv->ros

Caption: A simplified model of signaling pathways affected by some fluorene derivatives.

AC/cAMP/PKA Signaling Pathway

Fluorene-9-bisphenol (BHPF), a derivative of fluorene, has been shown to inhibit the production of steroid hormones in human adrenocortical carcinoma cells. This effect was linked to the inhibition of the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. Specifically, BHPF exposure led to decreased AC activity, reduced intracellular cAMP levels, and lower PKA activity.

Conclusion

This compound is a central metabolite in the microbial degradation of fluorene, formed through the action of monooxygenases. The study of these degradation pathways provides valuable insights into bioremediation strategies for PAH-contaminated environments. Importantly, the biotransformation of the fluorene scaffold is also of significant interest to drug development professionals. This compound exhibits pharmacological activity as a dopamine reuptake inhibitor, and the broader class of fluorene derivatives holds promise for the development of new therapeutics. Understanding the interaction of these compounds with key cellular signaling pathways, such as the MAPK/ERK, PI3K/Akt, and cAMP/PKA pathways, is crucial for elucidating their mechanisms of action and advancing their potential clinical applications. This guide provides a foundational overview for researchers in both environmental science and pharmacology, highlighting the interconnectedness of these fields in the study of fluorene and its metabolites.

References

An In-depth Technical Guide to the Spectroscopic Data of Flurenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Flurenol (9-hydroxyfluorene), a compound noted for its activity as a dopamine reuptake inhibitor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and visualizations of relevant biochemical and analytical workflows.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmDescription
7.62Aromatic Proton
7.61Aromatic Proton
7.37Aromatic Proton
7.30Aromatic Proton
5.52Methine Proton (C-9)
1.98Hydroxyl Proton

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Type
~120-150Aromatic Carbons
~60-80Carbinol Carbon (C-9)

Note: Specific peak assignments for all aromatic carbons were not available in the cited literature. The ranges are typical for this class of compound.

Table 3: Mass Spectrometry (GC-MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
183.012.1
182.0 (Molecular Ion)90.1
181.0100.0
180.07.3
166.04.0
165.012.6
164.03.0
163.03.9
153.019.0
152.024.8
151.07.2
76.03.8

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Peak Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~1600-1450C=C stretch (aromatic ring)
~1260-1000C-O stretch (alcohol)

Note: The IR peak data is characteristic for the functional groups present in this compound. Specific peak values can vary slightly based on the sampling method.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

    • Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • After analysis, clean the ATR crystal and press arm thoroughly.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

    • Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge or filter the solution.[3]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[2]

  • Data Acquisition:

    • Set the GC-MS parameters. A typical setup might include:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Source Temperature: ~230 °C

      • Ionization Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 500.

    • Inject 1 µL of the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column based on its volatility and interaction with the stationary phase.

    • As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance. The resulting mass spectrum can then be analyzed.

Mandatory Visualizations

3.1. Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid this compound Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR, DCM for GC-MS) Sample->Dissolve Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Filter Filter to Remove Particulates Dissolve->Filter Prep_NMR Prepare NMR Tube Filter->Prep_NMR Prep_GCMS Prepare GC-MS Vial Filter->Prep_GCMS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS GC-MS Analysis Prep_GCMS->MS IR ATR-IR Spectroscopy Prep_IR->IR Data_NMR Chemical Shifts, Coupling, Integration (Structure Backbone) NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Ion, Fragmentation (Molecular Weight, Formula) MS->Data_MS Structure Structure Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Spectroscopic analysis workflow for this compound.

3.2. Signaling Pathway: Dopamine Reuptake Inhibition

This compound functions as a dopamine reuptake inhibitor. This mechanism is crucial for its wakefulness-promoting effects. The diagram below illustrates this process at the neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine Vesicles DA_Release Dopamine Release Vesicles->DA_Release DA Dopamine DA_Release->DA DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binds This compound This compound This compound->DAT Blocks Signal Postsynaptic Signal Receptor->Signal

Mechanism of dopamine reuptake inhibition by this compound.

References

Toxicological Profile of Flurenol and Its Derivatives on Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol and its derivatives, such as this compound-butyl and Chlorthis compound-methyl, are synthetic plant growth regulators classified as morphactins. While their primary use is in agriculture to control plant morphogenesis, their potential impact on non-target aquatic ecosystems is a critical area of environmental toxicology. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its related compounds on aquatic life. Due to a significant lack of publicly available quantitative toxicity data for this compound and this compound-butyl, this guide focuses on the more extensively documented derivative, Chlorthis compound methyl ester (CME). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the ecotoxicological profile of these compounds, identifying data gaps, and guiding future research.

Introduction

This compound and its chemical relatives are derived from fluorene-9-carboxylic acid and are recognized for their ability to inhibit and modify plant development.[1][2] Their mode of action in plants involves interference with auxin transport, leading to a disruption of normal growth processes such as germination, sprouting, and internode elongation.[1][3] While effective as herbicides, the introduction of these compounds into aquatic environments through runoff or spray drift raises concerns about their potential effects on non-target aquatic organisms. This guide synthesizes the available acute and chronic toxicity data, discusses what is known about the mechanism of action in aquatic species, and outlines the standard experimental protocols relevant to the cited data.

Ecotoxicological Profile

The ecotoxicological data for this compound and its derivatives on aquatic life are limited. The most comprehensive quantitative data available is for Chlorthis compound methyl ester (CME).

This compound

Quantitative toxicity data for this compound on aquatic organisms are scarce in publicly accessible literature. However, it is classified as "Toxic to aquatic life with long lasting effects" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] One safety data sheet indicates that no data is available for toxicity to daphnia and other aquatic invertebrates.[5]

This compound-butyl
Chlorthis compound methyl ester (CME)

The U.S. Environmental Protection Agency (EPA) provides aquatic life benchmarks for CME, which indicate a range of toxicity across different aquatic species.[6] Acute toxicity data for the water flea suggest that CME is moderately toxic to freshwater invertebrates.[7]

Table 1: Acute and Chronic Toxicity of Chlorthis compound methyl ester (CME) to Aquatic Organisms [6]

Trophic LevelSpeciesEndpointValue (µg/L)Test Duration
Freshwater Vertebrates
Oncorhynchus mykiss (Rainbow Trout)LC5081096 hours
Freshwater Invertebrates
Daphnia magna (Water Flea)EC503,74548 hours
Aquatic Plants
Lemna gibba (Duckweed)EC507,8007 days

Mechanism of Action in Aquatic Life

The precise toxicological signaling pathways of this compound and its derivatives in aquatic organisms have not been fully elucidated. However, their classification as morphactins provides some insight into their potential mechanisms. Morphactins are known to interfere with hormonal signaling in plants.[1]

Research on a related compound, fluorene-9-bisphenol (BHPF), has demonstrated that it can act as an endocrine disruptor in fish. In female zebrafish (Danio rerio), BHPF was shown to damage 17β-estradiol synthesis by down-regulating key genes, leading to the masculinization of courtship behavior.[8] This suggests a potential mechanism of action for this compound and its derivatives in fish could involve disruption of steroid hormone signaling pathways. Such endocrine-disrupting effects can lead to reproductive impairment and other adverse developmental outcomes in exposed fish populations.[9]

The following diagram illustrates a hypothesized mechanism of endocrine disruption in fish based on the action of related fluorene compounds.

cluster_exposure Exposure cluster_organism Aquatic Organism (Fish) cluster_effects Adverse Outcomes This compound This compound/Derivatives Steroid_Synthesis Steroid Hormone Synthesis This compound->Steroid_Synthesis Disruption Hormone_Receptors Hormone Receptors Steroid_Synthesis->Hormone_Receptors Altered Ligand Binding Gene_Expression Gene Expression (e.g., cyp19a1a) Hormone_Receptors->Gene_Expression Altered Transcription Physiological_Response Physiological Response Gene_Expression->Physiological_Response Altered Protein Levels Reproductive_Impairment Reproductive Impairment Physiological_Response->Reproductive_Impairment Behavioral_Changes Behavioral Changes Physiological_Response->Behavioral_Changes

Caption: Hypothesized endocrine disruption pathway of this compound in fish.

Experimental Protocols

The toxicity data for Chlorthis compound methyl ester cited by the U.S. EPA were generated following standardized test guidelines from the Office of Chemical Safety and Pollution Prevention (OCSPP). The following sections provide an overview of the methodologies for the key experiments.

Acute Fish Toxicity Test (OCSPP 850.1075)

This test is designed to determine the median lethal concentration (LC50) of a substance to freshwater and saltwater fish over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill Sunfish (Lepomis macrochirus) for warm water fish.

  • Exposure System: The test can be conducted under static, semi-static (static-renewal), or flow-through conditions.

  • Test Duration: 96 hours.

  • Test Concentrations: A control group and at least five geometrically spaced test concentrations are used.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

  • Water Quality: Temperature, pH, and dissolved oxygen are monitored regularly.

  • Endpoint: The 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test organisms, is calculated.

The following diagram outlines the general workflow for an acute fish toxicity test.

cluster_prep Preparation cluster_exposure Exposure cluster_monitoring Monitoring cluster_analysis Data Analysis Acclimation Test Organism Acclimation Exposure 96-hour Exposure (Static, Semi-Static, or Flow-Through) Acclimation->Exposure Test_Solutions Preparation of Test Solutions Test_Solutions->Exposure Observations Record Mortality and Abnormal Behavior (24, 48, 72, 96h) Exposure->Observations Water_Quality Monitor Water Quality (pH, Temp, DO) Exposure->Water_Quality LC50_Calc Calculate 96-hour LC50 Observations->LC50_Calc

Caption: Workflow for OCSPP 850.1075 Acute Fish Toxicity Test.

Acute Aquatic Invertebrate Toxicity Test (Based on OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna, over a 48-hour period.

  • Test Organism: Daphnia magna, neonates less than 24 hours old.

  • Exposure System: Static.

  • Test Duration: 48 hours.

  • Test Concentrations: A control and a series of at least five test concentrations.

  • Observations: Immobilization (inability to swim) is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.

Aquatic Plant Toxicity Test Using Lemna spp. (OCSPP 850.4400)

This test assesses the effect of a substance on the growth of the aquatic plant Lemna gibba or Lemna minor.

  • Test Organism: Lemna gibba or Lemna minor, typically starting with colonies of 3-4 fronds.

  • Exposure System: Static, semi-static, or flow-through. The data for CME was from a 7-day test.

  • Test Duration: 7 days.

  • Test Concentrations: A control group and a minimum of five test concentrations.

  • Observations: The number of fronds is counted at the beginning and end of the test. Other indicators of phytotoxicity such as changes in plant appearance can also be recorded.

  • Endpoint: The 7-day EC50 for growth inhibition (based on frond count) is calculated.

Conclusion and Future Directions

The available data indicates that Chlorthis compound methyl ester, a derivative of this compound, exhibits moderate acute toxicity to a range of aquatic organisms. However, a significant data gap exists for the parent compound, this compound, and its butyl ester. While GHS classifications suggest they are harmful to aquatic life, the lack of quantitative data (LC50 and EC50 values) prevents a thorough risk assessment.

Furthermore, while the mode of action as an endocrine disruptor is a plausible hypothesis based on related compounds, further research is needed to elucidate the specific toxicological pathways of this compound and its derivatives in aquatic fauna. Future research should prioritize:

  • Conducting standardized acute and chronic toxicity tests on this compound and this compound-butyl with a variety of aquatic organisms.

  • Investigating the potential for these compounds to act as endocrine disruptors in fish and invertebrates, including assessments of hormonal changes and reproductive endpoints.

  • Elucidating the specific molecular signaling pathways affected by these morphactins in non-target aquatic species.

Addressing these data gaps is crucial for a comprehensive understanding of the environmental risks posed by this compound and for the development of appropriate regulatory measures to protect aquatic ecosystems.

References

The Dual Identity of Flurenol: A Technical Guide to the History and Discovery of a Eugeroic and a Morphactin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the history, discovery, and properties of two distinct chemical entities known by the common name "Flurenol." Directed at researchers, scientists, and drug development professionals, this document elucidates the separate paths of 9-Hydroxyfluorene, a potential wakefulness-promoting agent, and this compound (also known as Flurecol), a plant growth regulator. This guide details their respective mechanisms of action, key experimental findings, and the protocols used to uncover their unique biological effects.

Part 1: 9-Hydroxyfluorene - A Eugeroic Candidate

9-Hydroxyfluorene, also referred to as 9-Fluorenol or Hydrafinil, is an alcohol derivative of fluorene. Its investigation as a potential eugeroic (wakefulness-promoting agent) stems from research into successors for the drug modafinil.

History and Discovery

The interest in 9-Hydroxyfluorene's eugeroic properties arose from studies conducted by the pharmaceutical company Cephalon in their search for a next-generation wake-promoting agent. Researchers developed a series of fluorene-derived compounds and, through extensive pharmacokinetic studies, discovered that the wakefulness-promoting activity of one potent analog was likely attributable to its active metabolite, which was identified as 9-Hydroxyfluorene.[1] A study found that a fluorenol derivative was 39% more effective than modafinil at promoting wakefulness in mice over a four-hour period.[2]

Mechanism of Action

9-Hydroxyfluorene functions as a weak dopamine reuptake inhibitor.[3][4] By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is believed to be responsible for its wakefulness-promoting effects.

Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of 9-Hydroxyfluorene.

ParameterValueSpecies/SystemReference
IC₅₀ (Dopamine Reuptake Inhibition) 9 µMHuman Dopamine Transporter (hDAT)[3][4]
Comparative IC₅₀ (Modafinil) 3.70 µMHuman Dopamine Transporter (hDAT)[2]
Wakefulness Promotion vs. Modafinil 39% more effectiveMice[2]
Experimental Protocols

This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the dose-dependent inhibition of [³H]dopamine uptake by 9-Hydroxyfluorene in cells stably expressing the human dopamine transporter (hDAT).

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells stably expressing hDAT.

  • Radioligand: [³H]dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4).

  • Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • Test Compound: 9-Hydroxyfluorene dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Counter.

Procedure:

  • Cell Culture: Plate the hDAT-expressing cells in 96-well plates and grow to confluency.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 9-Hydroxyfluorene or vehicle control for 20 minutes at 25°C.[5]

  • Initiation of Uptake: Add [³H]dopamine (final concentration of ~50 nM) to each well and incubate for an additional 10 minutes at 25°C.[5]

  • Termination of Uptake: Rapidly aspirate the buffer and wash the cells three times with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 9-Hydroxyfluorene relative to the specific uptake (total uptake minus non-specific uptake). Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

This protocol is used to assess the wake-promoting effects of a compound in mice by monitoring their brain activity (electroencephalogram, EEG) and muscle tone (electromyogram, EMG).

Objective: To measure the dose-dependent effects of 9-Hydroxyfluorene on the duration of wakefulness in mice.

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in mice under anesthesia. Allow for a recovery period of at least 3 weeks.[6]

  • Acclimatization: Acclimate the mice to the recording chambers with free access to food and water.

  • Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish the normal sleep-wake cycle.

  • Compound Administration: Administer 9-Hydroxyfluorene or vehicle control at various doses.

  • Data Recording: Continuously record EEG and EMG data for a specified period (e.g., 4-8 hours) post-administration.

  • Data Analysis: Score the recorded data in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.[6][7] Wakefulness is characterized by low-voltage, high-frequency EEG and high EMG activity.[8]

  • Statistical Analysis: Compare the total time spent in wakefulness between the compound-treated and vehicle-treated groups to determine the wake-promoting effects.

Signaling Pathway

The primary mechanism of action for 9-Hydroxyfluorene involves the inhibition of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Signal Signal Transduction Dopamine_Receptor->Signal This compound 9-Hydroxyfluorene This compound->DAT Inhibition

Mechanism of 9-Hydroxyfluorene at the Dopaminergic Synapse.

Part 2: this compound (Flurecol) - A Morphactin Plant Growth Regulator

This compound, chemically known as 9-hydroxyfluorene-9-carboxylic acid, and its derivatives are synthetic plant growth regulators belonging to the class of morphactins. They are known for their profound effects on plant morphogenesis.

History and Discovery

The discovery of morphactins as a novel class of plant growth regulators was first reported in 1964 by G. Schneider of E. Merck AG, Darmstadt.[1][9] These substances, derived from fluorene-9-carboxylic acid, were found to systemically inhibit and modify plant development and growth.[9] this compound and its esters, such as this compound-butyl, were among the compounds investigated for their potent effects on plant morphology.

Mechanism of Action

Morphactins, including this compound, primarily act by inhibiting the polar transport of auxin, a key plant hormone that regulates numerous aspects of growth and development.[10] This inhibition disrupts the normal distribution of auxin within the plant, leading to a variety of morphological changes. The action of morphactins is similar to other auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).[11]

Quantitative Data

The following table presents quantitative data on the effects of morphactins on plant growth and development.

ParameterConcentrationEffectPlant SpeciesReference
Inhibition of Seed Germination Not specifiedGreatly inhibitedLettuce (Lactuca sativa)[12]
Inhibition of Seedling Growth Not specifiedGreatly inhibitedLettuce (Lactuca sativa)[12]
Increase in Pod Number 10 µM (optimal)40% increaseSoybean (Glycine max)[13]
Inhibition of Stem Elongation 10 µM12% inhibitionSoybean (Glycine max)[13]
Induction of Branching 10 and 20 ppmIncreased branchingChrysanthemum (Chrysanthemum morifolium)[10]
Experimental Protocols

This classic assay measures the directional movement of auxin through a segment of plant tissue, typically an oat or maize coleoptile.

Objective: To quantify the inhibitory effect of this compound on the basipetal transport of radiolabeled indole-3-acetic acid (IAA) in coleoptile segments.

Materials and Reagents:

  • Etiolated seedlings (e.g., maize or oat).

  • Radioligand: [³H]IAA.

  • Agar.

  • Test Compound: this compound.

  • Scintillation counter.

Procedure:

  • Preparation of Coleoptile Segments: Grow seedlings in the dark for 4-5 days. Excise segments of a defined length (e.g., 10 mm) from the sub-apical region of the coleoptiles.[14]

  • Preparation of Agar Blocks:

    • Donor Blocks: Prepare agar blocks containing a known concentration of [³H]IAA and varying concentrations of this compound (or a vehicle control).

    • Receiver Blocks: Prepare plain agar blocks.

  • Assay Setup: Place a receiver block on a glass slide. Place the coleoptile segment on top of the receiver block with its morphological base in contact with the agar. Place a donor block on the apical end of the coleoptile segment.

  • Incubation: Incubate the setup in a dark, humid chamber for a specific transport period (e.g., 4-18 hours).[15]

  • Quantification: After incubation, separate the receiver block from the coleoptile segment.

  • Measurement: Place the receiver block in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the receiver block represents the amount of auxin that was transported through the coleoptile segment. Calculate the percentage of inhibition of auxin transport for each concentration of this compound compared to the control.

Objective: To determine the dose-dependent effect of this compound on the germination of seeds.

Procedure:

  • Preparation: Sterilize seeds of the chosen plant species (e.g., lettuce).

  • Treatment Solutions: Prepare a series of aqueous solutions containing different concentrations of this compound. Use water as a control.

  • Incubation: Place a set number of seeds in petri dishes on filter paper moistened with the respective treatment solutions.

  • Germination Conditions: Incubate the petri dishes under controlled conditions of light and temperature suitable for the species.

  • Data Collection: At regular intervals, count the number of germinated seeds (e.g., defined by the emergence of the radicle).

  • Data Analysis: Calculate the germination percentage for each treatment and compare it to the control to determine the inhibitory effect of this compound.

Signaling Pathway

This compound disrupts the polar transport of auxin by interfering with the function of auxin efflux carriers, such as PIN-FORMED (PIN) proteins. This leads to an altered distribution of auxin within the plant, affecting various developmental processes.

Polar_Auxin_Transport cluster_cell1 Plant Cell 1 cluster_cell_wall Cell Wall (pH ~5.5) cluster_cell2 Plant Cell 2 Cell1 Cytosol (pH ~7) IAA⁻ PIN PIN (Efflux Carrier) Cell1:f0->PIN IAA⁻ CellWall IAAH Cell2 Cytosol (pH ~7) IAA⁻ CellWall->Cell2:f0 Diffusion & Import via AUX1 AUX1 AUX1 (Influx Carrier) CellWall->AUX1 Diffusion AUX1->Cell1:f0 Import PIN->CellWall Efflux This compound This compound This compound->PIN Inhibition

Inhibition of Polar Auxin Transport by this compound.

Conclusion

The term "this compound" encompasses two compounds with distinct and significant biological activities, discovered and characterized through separate lines of scientific inquiry. 9-Hydroxyfluorene has emerged as a promising eugeroic agent with a clear mechanism of action on the dopamine transporter, warranting further investigation in the field of neuropharmacology. Conversely, this compound, the morphactin, has a well-established history as a potent modulator of plant growth through the inhibition of auxin transport, providing a valuable tool for agricultural and botanical research. This guide has provided a comprehensive technical overview of their respective histories, properties, and the experimental methodologies that have been pivotal in their scientific understanding.

References

Methodological & Application

Flurenol: Application Notes and Protocols for Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol, a synthetic plant growth regulator belonging to the morphactin group, significantly influences plant morphogenesis by inhibiting polar auxin transport. This property makes it a valuable tool in plant tissue culture for modulating developmental processes such as callus induction, shoot formation, and somatic embryogenesis. These application notes provide detailed experimental protocols for the use of this compound in plant tissue culture, summarize available quantitative data on its effects, and present a conceptual model of its mechanism of action.

Introduction

This compound and its derivatives, such as Chlorthis compound-methyl, are potent inhibitors of auxin transport, a key process regulating plant growth and development. By disrupting the directional flow of auxin, this compound can induce a range of morphogenetic responses in vitro, including the suppression of apical dominance, promotion of axillary bud development, and alteration of callus morphology. These characteristics can be harnessed to improve regeneration protocols for recalcitrant species and to study the fundamental roles of auxin in plant development.

Data Presentation

The following tables summarize the quantitative effects of morphactins (including this compound and related compounds) on various aspects of plant physiology and in vitro culture, based on available research.

Table 1: Effect of Morphactin IT 3233 on Tobacco Callus and Tumor Tissues In Vitro

Treatment Concentration (mg/dm³)Tissue TypeProtein Synthesis Inhibition (%)Respiratory Activity (mm³ O₂/1 hr/1 mg of protein)Change in Respiratory Activity (%)
0 (Control)Callus033.40
10Callus-29-13
40Callus5124-28
0 (Control)Tumor018.10
10Tumor17 (non-significant)18.4+1.6
40Tumor-21.9+21

Data adapted from Chirek, Z. (1973). Physiological and biochemical effects of morphactin IT 3233 on callus and tumour tissues of Nicotiana tabacum L. cultured in vitro. II. Protein synthesis and respiratory activity.[1]

Table 2: Effect of Morphactin (Chlorthis compound-methyl) on Creeping Bentgrass Under Heat Stress

TreatmentTurf Quality (25 d)Electrolyte Leakage (21-25 d)
Control (Water)DecreasedIncreased
10 µM Chlorthis compound-methylSignificantly enhancedDecreased

Data adapted from a study on the regulatory roles of morphactin on suppressing chlorophyll degradation under heat stress.[2]

Table 3: Effect of Morphactin Spray on Chrysanthemum morifolium 'Golden Yellow Princess Anne'

TreatmentObservation
10 ppm MorphactinIncreased branch development
20 ppm MorphactinMost effective for increased branching
20 and 100 ppm MorphactinReduced polarity of auxin transport

Data adapted from a study on the effects of Morphactin on the growth and auxin distribution in Chrysanthemum.[3]

Experimental Protocols

The following are generalized protocols for the application of this compound in plant tissue culture. Researchers should optimize concentrations and durations for their specific plant species and experimental goals.

Protocol 1: Callus Induction and Proliferation

Objective: To induce and proliferate callus from explants using this compound to modify callus morphology and growth.

Materials:

  • Plant explants (e.g., leaf discs, stem segments, cotyledons)

  • Murashige and Skoog (MS) medium or other suitable basal medium

  • Sucrose (2-3% w/v)

  • Gelling agent (e.g., agar, 0.7-0.8% w/v)

  • Plant growth regulators (e.g., a suitable auxin like 2,4-D or NAA, and a cytokinin like BAP or Kinetin)

  • This compound stock solution (see preparation below)

  • Sterile petri dishes or culture vessels

  • Sterile water

  • Ethanol (70%)

  • Commercial bleach solution (e.g., 5% sodium hypochlorite)

  • Tween-20

Methodology:

  • Explant Preparation and Sterilization:

    • Excise healthy explants from the source plant.

    • Wash explants thoroughly under running tap water.

    • Surface sterilize by immersing in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20.

    • Rinse explants 3-4 times with sterile distilled water inside a laminar flow hood.

  • Medium Preparation:

    • Prepare MS basal medium supplemented with appropriate auxins and cytokinins for callus induction in your target species. A common starting point is 1.0 mg/L 2,4-D and 0.5 mg/L BAP.

    • Add sucrose and adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave at 121°C for 15-20 minutes.

    • Cool the medium to 45-50°C.

    • Add filter-sterilized this compound from a stock solution to the molten medium to achieve the desired final concentration. Suggested starting concentrations range from 0.1 to 10 mg/L.

    • Pour the medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the sterilized explants onto the solidified medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16/8 hour light/dark photoperiod, depending on the species.

  • Subculture:

    • Subculture the developing callus to fresh medium of the same composition every 3-4 weeks.

Expected Outcomes:

  • This compound may alter callus morphology, potentially leading to more compact or nodular callus.

  • It may inhibit root formation from the callus.

  • The optimal concentration of this compound will need to be determined empirically.

Protocol 2: Shoot Regeneration from Callus

Objective: To induce shoot regeneration from established callus, using this compound to promote axillary shoot proliferation.

Materials:

  • Established callus cultures

  • MS medium or other suitable basal medium

  • Sucrose (2-3% w/v)

  • Gelling agent (e.g., agar, 0.7-0.8% w/v)

  • Plant growth regulators (typically a higher cytokinin to auxin ratio, e.g., 2.0 mg/L BAP and 0.1 mg/L NAA)

  • This compound stock solution

  • Sterile culture vessels

Methodology:

  • Medium Preparation:

    • Prepare the shoot regeneration medium with the appropriate cytokinin and auxin concentrations.

    • Incorporate this compound into the autoclaved and cooled medium at desired concentrations (e.g., 0.1 - 5.0 mg/L).

  • Inoculation and Incubation:

    • Transfer healthy, proliferating callus to the shoot regeneration medium.

    • Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 ± 2°C.

  • Subculture:

    • Subculture the regenerating callus every 4 weeks to fresh medium.

Expected Outcomes:

  • This compound may suppress the formation of a dominant apical shoot and encourage the development of multiple axillary shoots, leading to a bushy phenotype.

  • It may inhibit root formation on the regenerating shoots.

Preparation of this compound Stock Solution

  • Dissolving this compound: this compound is sparingly soluble in water. It is recommended to dissolve it in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol before adding it to the stock solution.

  • Stock Concentration: Prepare a 1 mg/mL stock solution. Weigh 100 mg of this compound and dissolve it in 1-2 mL of the chosen solvent. Bring the final volume to 100 mL with sterile distilled water.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C in the dark.

Signaling Pathways and Experimental Workflows

Conceptual Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of polar auxin transport. This disruption leads to an altered distribution of auxin within the plant tissues, affecting various developmental processes.

Flurenol_Signaling_Pathway This compound This compound Auxin_Transport Polar Auxin Transport (PIN Proteins) This compound->Auxin_Transport Inhibits Auxin_Gradient Disrupted Auxin Gradient This compound->Auxin_Gradient Disrupts Auxin_Transport->Auxin_Gradient Maintains Apical_Dominance Suppression of Apical Dominance Auxin_Gradient->Apical_Dominance Axillary_Bud Promotion of Axillary Bud Growth Auxin_Gradient->Axillary_Bud Cell_Division Altered Cell Division and Differentiation Auxin_Gradient->Cell_Division Morphogenesis Altered Morphogenesis (e.g., callus, shoot formation) Cell_Division->Morphogenesis

Caption: Conceptual pathway of this compound's effect on plant development.

Experimental Workflow for this compound Application in Plant Tissue Culture

The following diagram illustrates a typical workflow for investigating the effects of this compound in a plant tissue culture system.

Flurenol_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_analysis Data Collection and Analysis Explant Explant Selection and Sterilization Inoculation Inoculation onto This compound-containing Medium Explant->Inoculation Media Basal Medium Preparation Media->Inoculation Flurenol_Stock This compound Stock Solution Preparation Flurenol_Stock->Media Incubation Incubation under Controlled Conditions Inoculation->Incubation Subculture Regular Subculturing Incubation->Subculture Morphological Morphological Observation (Callus growth, Shoot number) Subculture->Morphological Physiological Physiological Assays (e.g., Respiratory activity) Subculture->Physiological Biochemical Biochemical Analysis (e.g., Protein content) Subculture->Biochemical Statistical Statistical Analysis Morphological->Statistical Physiological->Statistical Biochemical->Statistical

Caption: General workflow for this compound experiments in plant tissue culture.

Conclusion

This compound presents a valuable tool for manipulating plant development in vitro. Its ability to inhibit auxin transport allows for targeted modifications of morphogenetic processes. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific plant tissue culture systems. Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's action and to expand its application in plant biotechnology and drug development.

References

Application Notes and Protocols: Flurenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, particularly 9-Fluorenol, serves as a critical building block in polymer chemistry, primarily for the synthesis of polyfluorenes.[1] Polyfluorenes are a significant class of conjugated polymers renowned for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties, making them ideal for applications in organic electronics such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] The hydroxyl group at the 9-position of the fluorene core is a key reactive site, allowing for a wide range of chemical modifications.[1] These modifications enable precise tuning of the resulting polymer's solubility, emission color, and charge transport characteristics.[1] This versatility makes this compound a valuable precursor for the rational design of novel polymeric materials with tailored properties for advanced applications.[1] While the primary applications of this compound-based polymers are in materials science, their biocompatibility is an emerging area of interest for potential drug delivery applications.[3]

Data Presentation

The functionalization of this compound precursors directly impacts the properties of the resulting polymers. The following tables summarize key quantitative data from various studies on fluorene-based polymers.

Table 1: Molecular Properties of Fluorene-Based Polymers

Polymer TypeMonomer FunctionalizationMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Reference
Poly(arylene thioether)s9,9-bis(4-(N,N-dimethyl-S-carbamoyl)phenyl)fluorene32 - 60-[4]
Polyfluorene Copolymer9,9-didecyl-9H-fluoren-2-yl)phenyl)dimethyl(phenyl)silane16.3 (Mw)1.4[5]
PolyimideBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with fluorene-containing diamines39 - 70-[6]
Poly(DL-lactide) Copolymer9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluorene--

Table 2: Thermal and Optical Properties of Fluorene-Based Polymers

Polymer TypeGlass Transition Temp (Tg, °C)Decomposition Temp (Td, °C)Refractive IndexEmission Max (nm)Quantum Yield (Φ)Reference
Poly(arylene thioether)s204 - 275> 4801.66 - 1.72--[4]
Polyfluorene Copolymers> 90 - 99--392 (solution), 410 (film)-[5]
Polyimides272 - 355> 400---[6]
Poly(DL-lactide) Copolymerup to 61.1-up to 1.5276--
Poly(2,7-fluorene) Derivatives---~410up to 0.87[7]
Copolyimides-up to 530---[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are crucial for reproducible research.

Protocol 1: Synthesis of 9-Fluorenol from 9-Fluorenone

This protocol describes the reduction of 9-fluorenone to 9-Fluorenol.

Materials:

  • 9-Fluorenone

  • Sodium methoxide

  • Sodium borohydride

  • Methanol

Procedure:

  • Prepare a fresh reducing solution by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.[1]

  • In a separate flask, dissolve 9-fluorenone in methanol.

  • Add the reducing solution dropwise to the 9-fluorenone solution.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product to yield 9-Fluorenol.

Protocol 2: Synthesis of a 9-Substituted Fluorene Monomer (9-Ethynyl-9-hydroxyfluorene)

This protocol details the synthesis of a functionalized monomer from 9-fluorenone, which is a derivative of a 9-hydroxyfluorene structure.[1]

Materials:

  • 9-Fluorenone

  • Ethynylmagnesium bromide solution (in THF)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 9-fluorenone in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethynylmagnesium bromide in THF to the stirred solution of 9-fluorenone.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product and purify by column chromatography to yield 9-ethynyl-9-hydroxyfluorene.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Polymerization

This protocol provides a general method for the polymerization of a dibrominated 9-substituted fluorene monomer with a diboronic ester comonomer.

Materials:

  • 2,7-dibromo-9-substituted-fluorene monomer

  • 9,9-dialkylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aliquat 336

  • Degassed toluene

  • Degassed 2 M K₂CO₃ solution

  • Methanol

  • Acetone

Procedure:

  • In a Schlenk flask, combine the dibrominated monomer, the diboronic ester comonomer, and a few drops of Aliquat 336.

  • Add the palladium catalyst (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and the degassed 2 M K₂CO₃ solution.

  • Heat the mixture to 80-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]

  • Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.[1]

Application in Drug Delivery

The use of polymers in drug delivery is a well-established field, aiming to provide controlled release of therapeutic agents.[9] Polymeric nanoparticles can be engineered to encapsulate drugs, enhance their bioavailability, and facilitate targeted delivery, thereby improving therapeutic efficacy and minimizing side effects.[3][10]

While the primary application of this compound-based polymers is in organic electronics, some fluorene-containing polymers, such as certain polyimides and poly(DL-lactide) copolymers, have been noted for their biocompatibility.[6] This suggests potential for their use as drug delivery vehicles. The functionalizability of the this compound core allows for the introduction of moieties that could control drug loading and release, or target specific tissues. For instance, hydrophilic or stimuli-responsive side chains could be attached to the fluorene backbone to create "smart" polymers that release their payload in response to specific physiological cues like pH or temperature.

However, it is important to note that the application of this compound-derived polymers specifically for drug delivery is an emerging area with limited published research. Further investigation is required to establish drug loading capacities, release kinetics, and in vivo efficacy and safety of these materials for therapeutic applications.

Visualizations

Logical Relationship: Functionalization of this compound for Polymer Synthesis

Flurenol_Functionalization This compound 9-Fluorenol Monomer Functionalized Fluorene Monomer This compound->Monomer Chemical Modification (Esterification, Etherification, etc.) Polymer Polyfluorene Monomer->Polymer Polymerization (e.g., Suzuki Coupling) Properties Tunable Properties: - Solubility - Emission Color - Charge Transport Polymer->Properties

Caption: Functionalization pathway from 9-Fluorenol to polyfluorenes with tunable properties.

Experimental Workflow: Synthesis of 9-Fluorenol

Synthesis_Workflow start Start step1 Dissolve 9-Fluorenone in Methanol start->step1 step3 Add Reducing Solution Dropwise to 9-Fluorenone Solution step1->step3 step2 Prepare Reducing Solution (Sodium Methoxide + Sodium Borohydride in Methanol) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench Reaction & Purify Product step4->step5 end End: 9-Fluorenol step5->end

Caption: Workflow for the synthesis of 9-Fluorenol from 9-Fluorenone.

Experimental Workflow: Suzuki-Miyaura Polymerization of Fluorene Monomers

Polymerization_Workflow start Start step1 Combine Monomers, Aliquot 336, and Pd Catalyst in Schlenk Flask start->step1 step2 Evacuate and Backfill with Inert Gas step1->step2 step3 Add Degassed Toluene and K₂CO₃ Solution step2->step3 step4 Heat at 80-90 °C for 24-48h step3->step4 step5 Cool to Room Temperature step4->step5 step6 Precipitate Polymer in Methanol step5->step6 step7 Filter and Wash Polymer step6->step7 end End: Purified Polyfluorene step7->end

Caption: Workflow for the Suzuki-Miyaura polymerization of fluorene-based monomers.

References

Flurenol as a Precursor for Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 9-fluorenol as a versatile precursor in the synthesis of various pharmaceutical compounds. Detailed protocols for the synthesis of 9-fluorenol, its conversion to the key intermediate 9-fluorenone, and its subsequent elaboration into a potential anti-inflammatory agent are provided. This document also explores the signaling pathways associated with fluorene-based pharmaceuticals.

Chemical Properties of 9-Fluorenol

9-Fluorenol (also known as 9-hydroxyfluorene) is an alcohol derivative of fluorene.[1] It is a white to off-white crystalline solid at room temperature and is practically insoluble in water but soluble in various organic solvents.[1][2] Its chemical structure features a hydroxyl group at the 9-position of the fluorene backbone, making it a valuable starting material for a range of chemical transformations.[3]

PropertyValueReferences
CAS Number 1689-64-1[1]
Molecular Formula C₁₃H₁₀O[1]
Molar Mass 182.22 g/mol [1]
Melting Point 152-155 °C[1]
Appearance Off-white crystalline powder[1]
Solubility Practically insoluble in water[1]

Key Synthetic Transformations

Synthesis of 9-Fluorenol via Reduction of 9-Fluorenone

A primary and efficient route for the synthesis of 9-fluorenol is the reduction of 9-fluorenone.[4] This reaction is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4] Sodium borohydride is often preferred due to its milder nature and ease of handling.[4]

Experimental Protocol: Synthesis of 9-Fluorenol

Materials:

  • 9-Fluorenone (5.0 g)

  • Ethanol, warm (30 mL)

  • Reducing reagent:

    • Sodium methoxide (200 mg)

    • Methanol (10 mL)

    • Sodium borohydride (0.4 g)

  • Water (50 mL)

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.

  • Freshly prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.

  • Add the reducing reagent dropwise to the 9-fluorenone solution.

  • Allow the solution to stand undisturbed for 10-20 minutes. A color change from yellow (9-fluorenone) to white (9-fluorenol) will be observed.[5]

  • Precipitate the product by adding 50 mL of water.

  • Neutralize the solution with 0.1 M HCl.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.[5]

  • Dry the crude product. The product is often sufficiently pure for further use.[5]

Expected Yield: 95-100%[5] Melting Point of Crude Product: 153 °C[5]

Oxidation of 9-Fluorenol to 9-Fluorenone

The reverse reaction, the oxidation of 9-fluorenol to 9-fluorenone, is a crucial step in the synthesis of many fluorene-based pharmaceuticals, as 9-fluorenone is a key building block for various derivatives.[3][6]

Experimental Protocol: Oxidation of 9-Fluorenol

Materials:

  • 9-Fluorenol (2.5 g, 13.7 mmol)

  • Acetone (50 mL)

  • Glacial acetic acid (6.0 mL)

  • 5.25% Sodium hypochlorite solution (commercial bleach) (40 mL)

  • Dichloromethane or diethyl ether for extraction

  • 30:70 Acetone/hexane eluent for TLC

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.5 g of 9-fluorenol in 50 mL of acetone.[3]

  • Add 6.0 mL of glacial acetic acid to the solution.[3]

  • Cool the flask in an ice bath.

  • Slowly add 40 mL of 5.25% sodium hypochlorite solution dropwise while stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The Rf value for 9-fluorenol is approximately 0.56, and for 9-fluorenone, it is 0.80 in a 30:70 acetone/hexane eluent.[3]

  • Once the reaction is complete (indicated by the disappearance of the 9-fluorenol spot on TLC), transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent like dichloromethane or diethyl ether.[3]

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude 9-fluorenone.

Application in Pharmaceutical Synthesis: Anti-Inflammatory Agents

The fluorene scaffold is present in a number of biologically active compounds, including anti-inflammatory agents.[4][6] One class of such compounds is the N-(fluorenyl-9-methoxycarbonyl) amino acids, which have demonstrated a broad spectrum of anti-inflammatory activity.[4] For instance, N-(fluorenyl-9-methoxycarbonyl)leucine has been shown to block the recruitment of neutrophils to inflammatory sites.[4] The synthesis of these compounds utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl), which is derived from 9-fluorenylmethanol, a direct reduction product of 9-fluorenecarboxaldehyde, which in turn can be synthesized from fluorene. While not a direct synthesis from 9-fluorenol, this pathway highlights the importance of the fluorene core, readily accessible from 9-fluorenol, in generating pharmaceutically active molecules.

Synthesis of a Fluorenyl-Based Anti-Inflammatory Agent Precursor

The following protocol outlines the synthesis of 9-fluorenylmethanol, a key precursor to Fmoc-Cl.

Experimental Protocol: Synthesis of 9-Fluorenylmethanol

Materials:

  • Industrial fluorene (50 g)

  • Sodium ethoxide (15 g)

  • Tetrahydrofuran (THF) (200 mL)

  • Ethyl formate (50 mL)

  • Methanol (100-120 mL)

  • Sodium borohydride (NaBH₄) (approx. 5 g)

Procedure:

Part A: Formylation of Fluorene

  • In a reaction vessel, combine 50 g of industrial fluorene, 15 g of sodium ethoxide, and 200 mL of THF.[7]

  • Cool the mixture to 0-10 °C.[7]

  • Add 50 mL of ethyl formate dropwise.[7]

  • Warm the reaction to 30-40 °C and stir to produce 9-fluorenecarboxaldehyde.[7]

Part B: Reduction to 9-Fluorenylmethanol

  • In a separate flask under an ice bath, add the 9-fluorenecarboxaldehyde from Part A to 100-120 mL of methanol.[7]

  • Slowly add approximately 5 g of sodium borohydride.[7]

  • Stir the mixture at room temperature for about 3 hours.[7]

  • Pour the reaction mixture into water to precipitate the crude 9-fluorenylmethanol.

  • Filter the solid, wash with water, and dry under vacuum.[7]

Signaling Pathways of Fluorenol and its Derivatives

Dopamine Reuptake Inhibition

9-Fluorenol itself has been identified as a weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM.[1][2] This is noteworthy as it is a metabolite of a modafinil analog and is about 59% weaker than modafinil in this regard.[1] By blocking the dopamine transporter (DAT), 9-fluorenol increases the concentration of dopamine in the synaptic cleft, which can lead to its observed wakefulness-promoting effects.[8][9]

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Flurenol This compound This compound->DAT Blocks

Caption: Dopamine reuptake inhibition by this compound.

Anti-Inflammatory Signaling

Certain fluorene derivatives exert their anti-inflammatory effects by modulating pathways involved in the inflammatory response. For example, N-(fluorenyl-9-methoxycarbonyl) amino acids have been shown to inhibit the recruitment of leukocytes, such as neutrophils, to the site of inflammation.[4] This suggests an interference with cell adhesion and migration processes, which are critical steps in the inflammatory cascade.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Endothelial_Cells Endothelial Cells Inflammatory_Stimulus->Endothelial_Cells Leukocyte_Activation Leukocyte Activation Inflammatory_Stimulus->Leukocyte_Activation Adhesion_Molecule_Expression Expression of Adhesion Molecules Endothelial_Cells->Adhesion_Molecule_Expression Leukocyte_Adhesion Leukocyte Adhesion and Migration Leukocyte_Activation->Leukocyte_Adhesion Adhesion_Molecule_Expression->Leukocyte_Adhesion Inflammation Inflammation Leukocyte_Adhesion->Inflammation Fluorene_Derivative Fluorene Derivative (e.g., Fmoc-Leucine) Fluorene_Derivative->Leukocyte_Adhesion Inhibits

Caption: Inhibition of leukocyte migration by fluorene derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic procedures described in this document.

Synthesis_Workflow cluster_fluorenol_synthesis 9-Fluorenol Synthesis cluster_fluorenone_synthesis 9-Fluorenone Synthesis Fluorenone 9-Fluorenone Reduction Reduction (NaBH4, Ethanol) Fluorenone->Reduction Fluorenol 9-Fluorenol Reduction->Fluorenol Fluorenol_Ox 9-Fluorenol Oxidation Oxidation (NaOCl, Acetone) Fluorenol_Ox->Oxidation Fluorenone_Ox 9-Fluorenone Oxidation->Fluorenone_Ox

Caption: Synthetic relationship between 9-Fluorenol and 9-Fluorenone.

Fmoc_Precursor_Workflow Fluorene Fluorene Formylation Formylation (Sodium ethoxide, Ethyl formate) Fluorene->Formylation Fluorene_Carboxaldehyde 9-Fluorenecarboxaldehyde Formylation->Fluorene_Carboxaldehyde Reduction Reduction (NaBH4, Methanol) Fluorene_Carboxaldehyde->Reduction Fluorenylmethanol 9-Fluorenylmethanol (Precursor to Fmoc-Cl) Reduction->Fluorenylmethanol

Caption: Workflow for the synthesis of a key Fmoc precursor.

References

Application Notes and Protocols for the Preparation of Flurenol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective preparation of a stock solution of Flurenol-butyl. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound-butyl is essential before preparing a stock solution. Key data is summarized in the table below.

PropertyValueSource
Synonyms This compound-butyl, this compound butyl ester, Butyl 9-hydroxyfluorene-9-carboxylate[1][2][3][4]
CAS Number 2314-09-2[1][2]
Molecular Formula C₁₈H₁₈O₃[1][2][4][5]
Molecular Weight 282.33 g/mol [1][2][6]
Appearance Colorless to pale yellow solid[4]
Melting Point 70°C[6]
Water Solubility 3.65 mg/L (at 20°C)[6]
Solubility Moderately soluble in organic solvents such as acetonitrile and ethyl acetate.[4]
Storage Temperature Room temperature (20-25°C) for solid. 2-8°C for solutions.[5][7]

Safety and Handling Precautions

This compound-butyl requires careful handling to minimize exposure and ensure laboratory safety. Always consult the Safety Data Sheet (SDS) before use.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Ventilation: Handle this compound-butyl powder and prepare the stock solution in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Irritant: this compound-butyl is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Static Discharge: Take precautionary measures against static discharge, especially when handling the powder.[9][10]

  • Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound-butyl. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules for biological assays.

Materials:

  • This compound-butyl (solid, CAS 2314-09-2)

  • Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • Appropriately sized amber glass vial or polypropylene tube with a screw cap

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 282.33 g/mol = 0.0028233 g = 2.82 mg

    • It is recommended to prepare a larger volume (e.g., 5 mL or 10 mL) to improve weighing accuracy. For 10 mL, you would need 28.23 mg.

  • Weighing the this compound-butyl:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated amount of this compound-butyl powder using a clean spatula.

  • Dissolution:

    • Transfer the weighed this compound-butyl into the labeled amber vial or tube.

    • Add the desired volume of DMSO (e.g., 10 mL for 28.23 mg).

    • Secure the cap tightly.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If needed, gentle warming in a water bath (37°C) can aid dissolution.

  • Storage:

    • Store the resulting stock solution at 2-8°C for short-term use (days to weeks) or aliquot into smaller volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for preparing the stock solution and the decision-making process for solvent selection.

Stock_Solution_Workflow start Start calc Calculate Mass of this compound-butyl (Target Conc. & Volume) start->calc weigh Weigh this compound-butyl (Use Fume Hood & PPE) calc->weigh transfer Transfer Solid to Vial weigh->transfer add_solvent Add Appropriate Solvent (e.g., DMSO) transfer->add_solvent dissolve Vortex Until Dissolved (Gentle warming if needed) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Present store Aliquot and Store Solution (2-8°C or -20°C) check->store Clear end End store->end

Caption: Workflow for preparing a this compound stock solution.

Solvent_Selection_Pathway start Experiment Type? in_vitro In Vitro / Cell-Based Assay start->in_vitro chem_analysis Chemical Analysis (e.g., HPLC) start->chem_analysis dmso Use DMSO or Ethanol (High Solubility) in_vitro->dmso acetonitrile Use Acetonitrile or Ethyl Acetate (High Purity/Volatility) chem_analysis->acetonitrile check_tolerance Check Cell Line Tolerance to Final Solvent Concentration dmso->check_tolerance final_conc Final solvent concentration should be low (e.g., <0.5%) check_tolerance->final_conc

Caption: Decision pathway for selecting an appropriate solvent.

References

Application Notes and Protocols for Flurenol Assay in Plant Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol and its derivatives, collectively known as morphactins, are synthetic plant growth regulators that primarily function by inhibiting polar auxin transport.[1][2] This disruption of the normal flow of auxin, a critical plant hormone, leads to a variety of morphological changes, including stunted growth, altered organ development, and a breakdown of apical dominance.[1][3] These characteristics make this compound a valuable tool in agricultural research and for studying plant development. These application notes provide detailed protocols for utilizing this compound in plant growth inhibition assays to quantify its effects and understand its mechanism of action.

Mechanism of Action

This compound exerts its effects by interfering with the cellular machinery responsible for directional auxin transport. While the precise molecular interactions are still under investigation, it is understood that morphactins disrupt the function of auxin efflux carriers, such as PIN-FORMED (PIN) proteins. This leads to an accumulation of auxin in certain tissues and a depletion in others, thereby altering the concentration gradients necessary for normal growth and development. The effects of morphactin treatment can often be reversed by the application of gibberellic acid (GA3).[3]

Data Presentation

The following tables summarize quantitative data on the effects of morphactins (including this compound derivatives) on the growth of various plant species.

Plant SpeciesMorphactin DerivativeConcentrationObserved EffectReference
Soybean (Glycine max)Methylchlorthis compound10 µM40% increase in pod number; 12% inhibition of stem elongation.[4]
Tomato (Lycopersicon esculentum)Morphactin CME 740501.0 ppmIncreased fruit set (from 2 in control to 15-40 in treated plants).[5]
Tomato (Lycopersicon esculentum)Morphactin CME 740502.5 ppmGradual reduction in plant height.[5]
Tomato (Lycopersicon esculentum)Morphactin CME 740505.0 ppmGradual reduction in plant height.[5]
Tomato (Lycopersicon esculentum)Morphactin CME 740507.5 ppmPlant height reduced to approximately 50% of the control.[5]
Chrysanthemum (Chrysanthemum morifolium)Methyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate10 ppmEffective in inducing more branches and reducing leaf size.[6]
Chrysanthemum (Chrysanthemum morifolium)Methyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate20 ppmMost effective concentration for inducing branching; delayed flowering.[6]

Experimental Protocols

Protocol 1: Seedling-Based Root Growth Inhibition Assay

This protocol is designed to assess the dose-response effect of this compound on the root growth of a model plant, such as Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (100 mm x 15 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution with 0.05% Triton X-100.

    • Rinse the seeds 4-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare MS agar medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Germination:

    • Plate the stratified seeds onto the prepared MS agar plates, ensuring even spacing.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, remove the plates from the growth chamber.

    • Scan the plates at high resolution.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software.

    • Calculate the average root length and standard deviation for each concentration.

    • Determine the percentage of root growth inhibition relative to the control (0 µM this compound).

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of root growth is inhibited).

Protocol 2: Foliar Application Assay for Whole Plant Phenotyping

This protocol is suitable for assessing the effects of this compound on the overall growth and development of larger plants, such as soybean or tomato.

Materials:

  • Healthy, uniformly sized young plants (e.g., 2-3 weeks old)

  • This compound stock solution

  • Surfactant (e.g., Tween 20)

  • Spray bottle or atomizer

  • Growth chamber or greenhouse with controlled environmental conditions

  • Calipers and ruler

Procedure:

  • Plant Preparation:

    • Grow plants in individual pots until they reach the desired developmental stage.

    • Select healthy and uniform plants for the experiment.

  • Preparation of Treatment Solutions:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 0 ppm, 5 ppm, 10 ppm, 20 ppm, 50 ppm).

    • Add a surfactant (e.g., 0.02% Tween 20) to each solution to ensure even coverage on the foliage.

  • Foliar Application:

    • Spray the foliage of the plants with the respective this compound solutions until runoff.

    • Ensure that the control group is sprayed with the surfactant solution without this compound.

    • Allow the plants to dry before returning them to the growth chamber or greenhouse.

  • Data Collection and Analysis:

    • Observe the plants regularly for morphological changes.

    • After a predetermined period (e.g., 2-4 weeks), measure various growth parameters, including:

      • Plant height

      • Stem diameter

      • Number of lateral branches

      • Leaf area

      • Time to flowering

      • Number of fruits or pods

    • Collect and record the data for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups and the control.

Visualizations

Flurenol_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_seeds Seed Sterilization & Stratification plating Plate Seeds prep_seeds->plating prep_media Prepare MS Agar with this compound Concentrations prep_media->plating growth Vertical Incubation (7-10 days) plating->growth scan Scan Plates growth->scan measure Measure Primary Root Length scan->measure calc Calculate % Inhibition measure->calc plot Generate Dose-Response Curve & IC50 calc->plot Flurenol_Signaling_Pathway cluster_cell Plant Cell auxin_out Auxin (extracellular) aux1 AUX1/LAX (Influx Carrier) auxin_out->aux1 Influx cell_wall Cell Wall pm Plasma Membrane auxin_in Auxin (intracellular) aux1->auxin_in pin PIN Proteins (Efflux Carrier) pin->auxin_out This compound This compound (Morphactin) This compound->pin Inhibits auxin_in->pin Efflux response Auxin-Mediated Gene Expression & Growth auxin_in->response

References

Application Notes and Protocols for In Vivo Administration of Flurenol in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, also known as hydrafinil, is a derivative of fluorene and is recognized for its eugeroic (wakefulness-promoting) effects.[1] Its primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1] As a weak dopamine reuptake inhibitor, this compound presents a compound of interest for various neurological studies, particularly those investigating wakefulness, cognition, and motivation.[1] Its higher lipophilicity compared to other stimulants like modafinil suggests potentially greater penetration of the blood-brain barrier.[1]

These application notes provide an overview of the available data on the in vivo administration of this compound for neurological research and offer detailed protocols based on existing literature and studies of similar compounds. Due to the limited number of published studies specifically on this compound, some protocols and pathway information are inferred from research on other dopamine reuptake inhibitors.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound
ParameterValueSpeciesSource
Dopamine Transporter (DAT) Inhibition (IC50) 9 µM-[1]
Eugeroic Effect 39% more effective than modafinil over a 4-hour periodMice
Route of Administration Intraperitoneal (i.p.), Oral (p.o.)Rats
LogP 2.4-[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, i.p.)
ParameterPlasmaBrainSource
Cmax (ng/g) 2634384
tmax (h) 20.8
AUC0-t (ng·h/g) 108111639

Signaling Pathways and Experimental Workflows

The primary proposed mechanism of this compound is the inhibition of the dopamine transporter (DAT), leading to increased dopaminergic signaling in the synapse. This can influence various downstream pathways involved in reward, motivation, and motor control.

Flurenol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Binding D2_Receptor D2 Receptor Dopamine->D2_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., cAMP, ERK pathways) D1_Receptor->Downstream_Signaling D2_Receptor->Downstream_Signaling This compound This compound This compound->DAT Inhibition

Proposed signaling pathway of this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Flurenol_Prep Prepare this compound Solution Animal_Model->Flurenol_Prep Administration Administer this compound (i.p. or p.o.) Flurenol_Prep->Administration Behavioral_Testing Behavioral Testing (e.g., Open Field, Forced Swim) Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Administration->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis

General experimental workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable solution of this compound for intraperitoneal or oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • This compound Dissolution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in the appropriate volume of DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and vortex thoroughly until the solution is clear.

    • Add Tween-80 and vortex again to ensure complete mixing.

    • Finally, add the sterile saline to reach the final desired concentration and volume. Vortex the solution until it is homogenous.

  • Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the injection volume (e.g., 5-10 mL/kg for rats). Ensure the final concentration of DMSO is kept to a minimum to avoid toxicity.

  • Storage: The prepared solution should be stored at 4°C for short-term use or at -20°C for long-term storage. Before each use, the solution should be brought to room temperature and vortexed.

Protocol 2: In Vivo Administration of this compound

Objective: To administer this compound to rodents via intraperitoneal or oral routes for neurological studies.

Animal Models:

  • Adult male or female Wistar or Sprague-Dawley rats (200-300 g)

  • Adult male or female C57BL/6 mice (20-30 g)

Dosage:

  • Dosages ranging from 1 to 100 mg/kg have been used for fluorene, the parent compound of this compound.

  • A dose-response study is recommended to determine the optimal dose for the specific neurological endpoint being investigated.

Administration Routes:

  • Intraperitoneal (i.p.) Injection:

    • Restrain the animal appropriately.

    • Using a 25-27 gauge needle, inject the this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • The injection volume should typically be between 5-10 mL/kg.

  • Oral (p.o.) Gavage:

    • Use a proper-sized oral gavage needle for the animal species.

    • Gently restrain the animal and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.

    • The gavage volume should be appropriate for the animal's size, typically 5-10 mL/kg.

Protocol 3: Assessment of Neurological Effects

Objective: To evaluate the effects of this compound on behavior and neurochemistry.

1. Locomotor Activity (Open Field Test):

  • Apparatus: A square arena with walls, equipped with an automated tracking system.

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • After a predetermined time (e.g., 30 minutes post-injection), place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 15-30 minutes).

    • Parameters to measure: Total distance traveled, time spent in the center versus the periphery (anxiolytic-like effects), rearing frequency.

2. Depressive-like Behavior (Forced Swim Test):

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure:

    • Administer this compound or vehicle.

    • Place the animal in the water cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is indicative of an antidepressant-like effect.

3. In Vivo Microdialysis:

  • Objective: To measure extracellular dopamine levels in specific brain regions (e.g., striatum, prefrontal cortex) following this compound administration.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after this compound administration.

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo neurological studies with this compound. Given the limited specific literature on this compound, researchers are encouraged to perform pilot studies to determine optimal dosing and to validate the observed effects. The protocols for behavioral and neurochemical analysis are based on standard methods used for other dopamine reuptake inhibitors and can be adapted for the specific research questions being addressed with this compound. Careful experimental design and data interpretation are crucial for advancing our understanding of this compound's neurological effects.

References

Application Notes and Protocols for Flurenol in Algal Bloom Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol (9-hydroxyfluorene) is a derivative of fluorene that has been identified as a potent algaecide. These application notes provide a comprehensive guide for utilizing this compound in laboratory-scale experiments aimed at controlling algal blooms. The protocols outlined below are based on established guidelines for algaecide testing and incorporate findings on the toxicological effects of this compound and related compounds on various algal species.

Data Presentation: Efficacy of a this compound Analog (BHPF) against Chlorella vulgaris

The following table summarizes the quantitative data on the effects of Fluorene-9-bisphenol (BHPF), a compound structurally related to this compound, on the green alga Chlorella vulgaris. This data can be used as a preliminary guide for determining effective concentration ranges for this compound in experimental setups.[1][2]

ParameterConcentration (mg/L)Observed Effect on Chlorella vulgarisReference
Growth Inhibition > 1Significant inhibition of cell growth.[1][2]
Lipid Peroxidation > 0.1Significant increase in lipid peroxidation, indicating cell membrane damage.[1][2]
Oxidative Stress > 0.5Significant decrease in superoxide dismutase (SOD) activity, indicating oxidative stress.[1][2]

Experimental Protocols

The following protocols are adapted from the OECD Guideline 201 for testing chemicals on freshwater algae and cyanobacteria.[3]

Protocol 1: Range-Finding Test for this compound Efficacy

Objective: To determine the approximate concentration range of this compound that causes acute toxic effects on the target algal species.

Materials:

  • Target algal species (e.g., Microcystis aeruginosa, Scenedesmus quadricauda, Chlorella vulgaris) in exponential growth phase.

  • Appropriate algal culture medium (e.g., BG-11 for cyanobacteria, Bold's Basal Medium for green algae).

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1% v/v in the test medium).

  • Sterile culture flasks or multi-well plates.

  • Incubator with controlled temperature, lighting, and agitation.

  • Spectrophotometer or cell counter.

Procedure:

  • Prepare a series of this compound concentrations with a wide range (e.g., 0.1, 1, 10, 50, 100 mg/L).

  • Inoculate sterile culture vessels containing fresh medium with the target algae to a starting cell density of approximately 10^4 to 10^5 cells/mL.

  • Add the prepared this compound concentrations to the respective culture vessels. Include a solvent control (medium with the solvent used for the stock solution) and a negative control (medium only). Use at least three replicates for each concentration and control.

  • Incubate the cultures for 72 hours under controlled conditions (e.g., 23 ± 2°C, continuous illumination of 60-120 µmol photons/m²/s, and gentle shaking).

  • Measure the algal biomass (e.g., optical density at 680 nm or cell count) at 24, 48, and 72 hours.

  • Analyze the data to identify the concentration range that causes significant growth inhibition. This range will be used to design the definitive dose-response test.

Protocol 2: Definitive Dose-Response Test to Determine EC50

Objective: To determine the half maximal effective concentration (EC50) of this compound for the target algal species.

Materials:

  • Same as for the Range-Finding Test.

Procedure:

  • Based on the results of the range-finding test, prepare a series of at least five this compound concentrations in a geometric series (e.g., if the range is 1-10 mg/L, concentrations could be 1, 2, 4, 8, 16 mg/L).

  • Follow steps 2-4 from the Range-Finding Test protocol.

  • Measure the algal biomass at the beginning and end of the 72-hour incubation period.

  • Calculate the average specific growth rate for each concentration and the controls.

  • Plot the percentage inhibition of the growth rate against the logarithm of the this compound concentration.

  • Use a suitable statistical method (e.g., probit analysis) to calculate the EC50 value and its 95% confidence limits.

Protocol 3: Assessment of Oxidative Stress

Objective: To investigate the mechanism of this compound's algaecidal activity by measuring markers of oxidative stress.

Materials:

  • Algal cultures treated with a sub-lethal concentration of this compound (e.g., EC20 or EC50 value determined from Protocol 2).

  • Reagents for measuring lipid peroxidation (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).

  • Kits for measuring the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

  • Fluorometer or spectrophotometer.

Procedure:

  • Expose algal cultures to the chosen sub-lethal concentration of this compound for a defined period (e.g., 24 or 48 hours). Include untreated controls.

  • Harvest the algal cells by centrifugation.

  • Lipid Peroxidation (TBARS Assay): a. Homogenize the cell pellet in a suitable buffer. b. Add thiobarbituric acid (TBA) reagent and incubate at high temperature (e.g., 95°C). c. Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Antioxidant Enzyme Assays: a. Prepare a cell-free extract from the harvested algal cells. b. Use commercially available assay kits to measure the activity of SOD and CAT according to the manufacturer's instructions.

  • Compare the levels of lipid peroxidation and enzyme activities in the this compound-treated samples to the untreated controls.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G Proposed Mechanism of this compound-Induced Algal Cell Death This compound This compound CellMembrane Algal Cell Membrane This compound->CellMembrane Interacts with ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS Induces LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation AntioxidantDefense Decreased Antioxidant Defense (e.g., SOD) ROS->AntioxidantDefense MembraneDamage Membrane Damage & Increased Permeability LipidPeroxidation->MembraneDamage CellularDamage Cellular Damage MembraneDamage->CellularDamage AntioxidantDefense->CellularDamage GrowthInhibition Growth Inhibition CellularDamage->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath

Caption: Proposed pathway of this compound's algaecidal action.

G Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis AlgalCulture Prepare Algal Culture (Exponential Phase) RangeFinding Range-Finding Test (Broad Concentration Range) AlgalCulture->RangeFinding FlurenolStock Prepare this compound Stock Solution FlurenolStock->RangeFinding GrowthMeasurement Measure Algal Growth (OD680, Cell Count) RangeFinding->GrowthMeasurement DoseResponse Dose-Response Test (Narrow Concentration Range) MechanismStudy Mechanism of Action Study (Oxidative Stress Assays) DoseResponse->MechanismStudy EC50_Calc Calculate EC50 DoseResponse->EC50_Calc OxidativeStress_Analysis Analyze Oxidative Stress Markers MechanismStudy->OxidativeStress_Analysis GrowthMeasurement->DoseResponse

Caption: Workflow for testing this compound's algaecidal efficacy.

References

Application Notes and Protocols: Flurenol in the Bioremediation of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant environmental concern due to their mutagenic and carcinogenic properties.[1] Bioremediation, the use of microorganisms to degrade contaminants, presents a cost-effective and environmentally sustainable approach for the cleanup of PAH-contaminated sites.[1] Flurenol, specifically 9-fluorenol, is a key intermediate in the microbial degradation of the low molecular weight PAH, fluorene.[2][3] Understanding the role of this compound is central to optimizing the bioremediation of fluorene and potentially other PAHs. These application notes provide an overview of the principles and protocols for studying the role of this compound in the bioremediation of PAHs.

Principle of Bioremediation

The microbial degradation of PAHs is an enzymatic process. In the case of fluorene, the initial step is an oxidation reaction catalyzed by dioxygenase enzymes, leading to the formation of 9-fluorenol.[2] This intermediate is then further metabolized by a series of enzymatic reactions, ultimately leading to less toxic compounds and, in some cases, complete mineralization to carbon dioxide and water.[3][4] The efficiency of this process is dependent on various factors including the microbial species, nutrient availability, temperature, and pH.[1]

Data on this compound-Related PAH Bioremediation

The following table summarizes quantitative data from various studies on the microbial degradation of fluorene, a process in which this compound is a key intermediate.

Microorganism(s)PAHInitial ConcentrationDegradation EfficiencyIncubation TimeReference
Pseudomonas aeruginosa san aiFluorene20 mg/L96%7 days[1]
Pseudomonas stutzeri, Bacillus simplex, Bacillus pumilusFluoreneNot specified65-86%72 days[5]
Bjerkandera adusta DSM-3375Fluorene2% (w/w) creosote in soil72%15 weeks[1]
SMT-1 Pseudomonas sp.Fluorene<0.5 mM for optimal growthNot specifiedNot specified[1]
Rhodococcus sp.Fluorene20 mMNo toxicity observed21 days[1]
Marine Fungus Aspergillus sydowii BOBA1PAHs in spent engine oilNot specifiedSignificant degradationNot specified[1]

Experimental Protocols

This protocol outlines a method for isolating and screening microorganisms with the potential to degrade fluorene.

1. Materials:

  • PAH-contaminated soil or water samples
  • Mineral Salts Medium (MSM)
  • Fluorene (as the sole carbon source)
  • Petri dishes
  • Shaking incubator
  • Autoclave
  • Analytical equipment (e.g., HPLC, GC-MS)

2. Procedure:

  • Prepare MSM agar plates supplemented with fluorene as the sole carbon source.
  • Prepare serial dilutions of the environmental sample (e.g., contaminated soil).
  • Plate the dilutions onto the MSM-fluorene agar plates.
  • Incubate the plates at a suitable temperature (e.g., 25-30°C) until colonies appear.
  • Isolate distinct colonies and purify by re-streaking on fresh MSM-fluorene plates.
  • For quantitative analysis, inoculate pure cultures into liquid MSM containing a known concentration of fluorene.
  • Incubate in a shaking incubator.
  • At regular intervals, withdraw samples and analyze the remaining fluorene concentration using HPLC or GC-MS.

This protocol describes the identification of this compound as an intermediate during fluorene biodegradation.

1. Materials:

  • Active microbial culture capable of degrading fluorene
  • Liquid MSM with fluorene
  • Organic solvent (e.g., ethyl acetate) for extraction
  • Rotary evaporator
  • GC-MS or LC-MS system
  • 9-fluorenol standard

2. Procedure:

  • Grow the microbial culture in liquid MSM supplemented with fluorene.
  • At the mid-logarithmic growth phase, harvest the culture broth.
  • Centrifuge to remove microbial cells.
  • Extract the supernatant with an equal volume of an appropriate organic solvent.
  • Concentrate the organic extract using a rotary evaporator.
  • Analyze the extract using GC-MS or LC-MS.
  • Compare the mass spectrum and retention time of the detected peaks with that of an authentic 9-fluorenol standard to confirm its identity.

Visualizations

fluorene_degradation_pathway Fluorene Fluorene This compound 9-Fluorenol Fluorene->this compound Angular Dioxygenase (e.g., DbfA1/A2) Fluorenone 9-Fluorenone This compound->Fluorenone Dehydrogenase (e.g., FlnB) Dihydroxyfluorenone 1,1a-dihydroxy-1-hydro-9-fluorenone Fluorenone->Dihydroxyfluorenone Angular Dioxygenase RingCleavage Ring Cleavage Products (e.g., 2'-carboxy-2,3-dihydroxybiphenyl) Dihydroxyfluorenone->RingCleavage Hydrolase (e.g., FlnB) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Initial steps in the microbial degradation pathway of fluorene.

bioremediation_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Media Prepare Mineral Salts Medium (MSM) Spike Spike with known concentration of Fluorene Media->Spike Inoculate Inoculate MSM with microbial culture Spike->Inoculate Inoculum Prepare microbial inoculum Inoculum->Inoculate Incubate Incubate under controlled conditions (Temperature, pH, Agitation) Inoculate->Incubate Sampling Collect samples at time intervals Incubate->Sampling Extraction Extract PAHs and metabolites Sampling->Extraction Quantification Quantify using HPLC or GC-MS Extraction->Quantification Data Analyze data and determine degradation rate Quantification->Data

Caption: General experimental workflow for a PAH bioremediation study.

Conclusion

This compound is a critical intermediate in the bioremediation of fluorene, a common PAH pollutant. The protocols and data presented here provide a framework for researchers to investigate and optimize the microbial degradation of fluorene. By understanding the metabolic pathways and the factors that influence them, more effective bioremediation strategies can be developed for PAH-contaminated environments. Further research into the enzymatic and genetic basis of fluorene degradation will be crucial for the development of enhanced bioremediation technologies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flurenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flurenol (9-Fluorenol) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing 9-Fluorenol?

A1: The most prevalent and generally high-yielding method for synthesizing 9-Fluorenol is the reduction of 9-fluorenone.[1] This transformation is typically accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent. For laboratory settings, sodium borohydride is often favored due to its selectivity and easier handling.

Q2: During the sodium borohydride reduction of 9-fluorenone, what are the key visual cues that indicate the reaction is proceeding correctly?

A2: A key indicator of a successful reaction is a distinct color change. The starting material, 9-fluorenone, is a yellow solid. As the reduction to the colorless 9-Fluorenol occurs, the yellow color of the reaction mixture should fade, resulting in a white or colorless solution or suspension.[2][3]

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2][4] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the 9-fluorenone spot and the appearance of the 9-Fluorenol spot.

Q4: What are the most common impurities or byproducts in the synthesis of 9-Fluorenol from 9-fluorenone?

A4: The most frequently encountered byproducts include:

  • Unreacted 9-Fluorenone: This is often due to an incomplete reaction.[2][5]

  • Inorganic Salts: These, such as sodium borate salts, form from the decomposition of excess sodium borohydride during the workup phase.[2]

  • Difluorenyl ether: This byproduct can form under acidic conditions, particularly during the workup.[2]

Q5: My final product has a low melting point and a yellowish tint. What is the likely cause and how can I purify it?

A5: A low or broad melting point, along with a yellow color, strongly suggests the presence of unreacted 9-fluorenone.[4][5] The most effective method for purification is recrystallization.[4][5] A common solvent system for this is a mixture of ethanol and water.[4] Dissolving the impure product in a minimum amount of hot ethanol, followed by the dropwise addition of water until the solution becomes cloudy, and then allowing it to cool slowly will yield purer crystals of 9-Fluorenol.[4]

Q6: My calculated yield is over 100%. What could be the reason for this?

A6: A yield exceeding 100% is a clear indication that the product is not completely dry and still contains residual solvent, such as water or ethanol.[1] It is crucial to ensure the product is thoroughly dried under vacuum before recording the final mass.[1]

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of 9-Fluorenol, presented in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

  • Symptom: The yellow color of the 9-fluorenone starting material persists in the reaction mixture, and TLC analysis shows a significant amount of unreacted starting material.[4]

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reducing Agent Increase the molar equivalent of the reducing agent (e.g., NaBH₄). A starting point of 1.1 to 1.5 molar equivalents relative to 9-fluorenone is recommended. If the starting material persists, small additional portions of the reducing agent can be added while monitoring with TLC.[2]
Inactive Reducing Agent Sodium borohydride can decompose if not stored in a dry environment. Use a fresh batch of NaBH₄ and ensure it is stored in a desiccator.[4]
Low Reaction Temperature While the reaction is often performed at room temperature, gentle warming (to about 40°C) can increase the reaction rate if it is sluggish. Avoid excessive heating, which can lead to side reactions.[2][4]
Poor Solubility of 9-Fluorenone Ensure that the 9-fluorenone is completely dissolved in the solvent (e.g., methanol, ethanol) before adding the reducing agent. Gentle warming can aid in dissolution. A mixture of THF and water can also be used to improve solubility.[2][4]
Short Reaction Time While the reduction is relatively fast, it may require sufficient time for completion. Allow the reaction to stir for at least 30-60 minutes after the addition of the reducing agent.[2]

Issue 2: Low Product Yield

  • Symptom: The isolated mass of 9-Fluorenol is significantly lower than the theoretical yield.[4]

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Refer to the troubleshooting steps for "Incomplete or Slow Reaction".
Product Loss During Workup Ensure the product is fully precipitated before filtration. Cooling the mixture in an ice bath can help. When washing the filtered product, use cold solvents to minimize dissolution.
Formation of Difluorenyl Ether This side reaction can occur under acidic conditions.[4] During the workup, neutralize the reaction mixture carefully, aiming for a pH of 6-7.[2] Avoid prolonged contact with acidic solutions and high temperatures during this phase.[2]

Experimental Protocols

Protocol 1: Synthesis of 9-Fluorenol via Reduction of 9-Fluorenone

Materials:

  • 9-Fluorenone

  • Ethanol or Methanol

  • Sodium Borohydride (NaBH₄)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 9-fluorenone in a suitable solvent like methanol or ethanol. Gentle warming can be applied to ensure complete dissolution.[2]

  • In a separate container, prepare a solution of sodium borohydride in the same solvent. A 1.1 to 1.5 molar equivalent of NaBH₄ relative to 9-fluorenone is a good starting point.[2]

  • Slowly add the sodium borohydride solution dropwise to the stirred 9-fluorenone solution.

  • Allow the reaction to stir at room temperature for 30-60 minutes. The disappearance of the yellow color is a visual indicator of the reaction's progress.[2] Monitor the reaction by TLC until the 9-fluorenone spot is no longer visible.

  • Once the reaction is complete, carefully add deionized water to precipitate the crude product.

  • Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess sodium borohydride. Continue until gas evolution ceases and the pH is neutral.[3]

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[3]

  • Dry the crude product under vacuum.

Protocol 2: Purification of 9-Fluorenol by Recrystallization

Materials:

  • Crude 9-Fluorenol

  • Ethanol

  • Distilled Water

Procedure:

  • Transfer the crude 9-Fluorenol to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.[4] If there are insoluble impurities, perform a hot gravity filtration.

  • To the hot solution, add water dropwise until the solution becomes persistently cloudy.[4]

  • Allow the flask to cool slowly to room temperature. This promotes the formation of large, pure crystals.[4]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.[4]

  • Dry the purified 9-Fluorenol under vacuum and determine its melting point and yield.[4]

Visual Guides

Flurenol_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve 9-Fluorenone in Ethanol/Methanol add_nabh4 Add NaBH4 Solution dissolve->add_nabh4 stir Stir at Room Temp (30-60 min) add_nabh4->stir precipitate Precipitate with Water stir->precipitate quench Quench with Dilute HCl precipitate->quench filter_wash Vacuum Filter & Wash with Cold Water quench->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Pure 9-Fluorenol

Caption: Experimental workflow for the synthesis and purification of 9-Fluorenol.

Troubleshooting_Yield start Low Yield of 9-Fluorenol check_reaction Was the reaction complete? (Check TLC) start->check_reaction incomplete_causes Potential Causes: - Insufficient/Inactive NaBH4 - Low Temperature - Poor Solubility - Short Reaction Time check_reaction->incomplete_causes No check_workup Was the workup pH neutral? (Check for acidity) check_reaction->check_workup Yes optimize_reaction Optimize Reaction Conditions: - Increase NaBH4 - Use fresh NaBH4 - Gentle warming - Ensure dissolution incomplete_causes->optimize_reaction acidic_workup Acidic conditions can lead to difluorenyl ether formation. check_workup->acidic_workup No (Acidic) end end check_workup->end Yes (Neutral) optimize_workup Optimize Workup: - Careful neutralization (pH 6-7) - Avoid prolonged acid contact - Keep temperature low acidic_workup->optimize_workup

Caption: Troubleshooting decision tree for low yield in 9-Fluorenol synthesis.

References

Technical Support Center: Reduction of 9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 9-fluorenone to 9-fluorenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the sodium borohydride (NaBH₄) reduction of 9-fluorenone?

A1: The most prevalent side products when using sodium borohydride are:

  • Unreacted 9-fluorenone: The presence of this starting material is typically due to an incomplete reaction.[1]

  • Inorganic salts: Borate salts are formed from the breakdown of excess sodium borohydride during the acidic workup phase of the experiment.[1]

  • Di-fluorenyl ether: This ether is the result of an acid-catalyzed dehydration reaction between two molecules of the 9-fluorenol product. This is more likely to occur if the workup conditions are too acidic or if the product is exposed to acid for a prolonged period.

Q2: How can I monitor the progress of the reduction reaction?

A2: There are two common methods for monitoring the reaction's progress:

  • Visual Observation: 9-fluorenone is a bright yellow compound, while the product, 9-fluorenol, is a white solid. The disappearance of the yellow color is a strong indicator that the reaction is proceeding towards completion.[1]

  • Thin-Layer Chromatography (TLC): TLC is a highly effective method for tracking the disappearance of the starting material and the appearance of the product. A common eluent system for this analysis is a 4:1 mixture of hexanes and ethyl acetate.[1]

Q3: What are the primary differences in using Lithium Aluminum Hydride (LiAlH₄) versus Sodium Borohydride (NaBH₄) for this reduction?

A3: LiAlH₄ is a significantly more reactive and less selective reducing agent than NaBH₄.[1][2] While it will readily reduce 9-fluorenone to 9-fluorenol, it requires strictly anhydrous (dry) conditions as it reacts violently with protic solvents like water and alcohols. NaBH₄ is a milder reagent, making it safer and easier to handle, and it can be used in alcoholic or even aqueous solutions.[3] Due to its high reactivity, LiAlH₄ has a greater potential to over-reduce 9-fluorenone to fluorene, especially with prolonged reaction times or elevated temperatures.

Q4: Is catalytic hydrogenation a suitable method for reducing 9-fluorenone?

A4: Catalytic hydrogenation can be used to reduce 9-fluorenone, but careful control of reaction conditions is crucial. This method is often highly selective for the reduction of carbon-carbon double bonds over carbonyl groups. However, aryl ketones like 9-fluorenone can be reduced. The primary concern with this method is the potential for over-reduction to the corresponding hydrocarbon, fluorene. The choice of catalyst (e.g., Palladium on carbon, Platinum, Rhodium), solvent, temperature, and hydrogen pressure all play a significant role in the selectivity of the reaction.

Q5: What are the potential side reactions in a Meerwein-Ponndorf-Verley (MPV) reduction of 9-fluorenone?

A5: The MPV reduction is known for its high chemoselectivity in reducing aldehydes and ketones.[4][5] For 9-fluorenone, which lacks alpha-hydrogens, the common side reactions like aldol condensation are not a concern.[4] However, potential side reactions could include:

  • Dehydration of 9-fluorenol: The alcohol product could undergo dehydration, especially at higher temperatures.[4]

  • Incomplete reaction: As the MPV reduction is a reversible equilibrium, driving the reaction to completion by removing the acetone byproduct (e.g., by distillation) is important to maximize the yield of 9-fluorenol.[6]

Troubleshooting Guides

Issue 1: The reaction is incomplete, and a significant amount of yellow 9-fluorenone remains.
Potential Cause Recommended Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., use 1.1 to 1.5 equivalents of NaBH₄ relative to 9-fluorenone).[1] Monitor the reaction by TLC and add more reducing agent in small portions if the starting material persists.[1]
Low Reaction Temperature While the NaBH₄ reduction is typically performed at room temperature, gentle warming to around 40°C can increase the reaction rate.[1] Avoid excessive heat to prevent side reactions.[1]
Short Reaction Time Allow the reaction to stir for a sufficient duration, typically 30-60 minutes after the addition of NaBH₄.[1] Confirm the absence of 9-fluorenone by TLC before proceeding with the workup.[1]
Poor Solubility of 9-fluorenone Ensure that the 9-fluorenone is completely dissolved in the solvent (e.g., methanol or ethanol) before adding the reducing agent.[1] Gentle warming can aid in dissolution.[1]
Issue 2: An unexpected, less polar spot appears on the TLC plate of the final product.
Potential Cause Recommended Solution
Formation of Di-fluorenyl Ether This is likely due to excessively acidic conditions during the workup. Carefully neutralize the reaction mixture by adding the quenching acid (e.g., dilute HCl) dropwise while monitoring the pH. Aim for a neutral to slightly acidic pH of 6-7.[1]
Prolonged Exposure to Acid Minimize the time the product is in contact with the acidic solution. Proceed with extraction and washing steps promptly after neutralization.[1]
High Temperature During Workup Avoid heating the reaction mixture after acidification. Perform the neutralization and extraction at room temperature or below.[1]
Over-reduction to Fluorene If a very non-polar spot is observed, especially when using stronger reducing agents like LiAlH₄ or catalytic hydrogenation, over-reduction to fluorene may have occurred. Optimize the reaction time and temperature to minimize this.
Issue 3: The final product is difficult to purify.
Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent may be too effective, even at low temperatures. Test different solvent systems. For 9-fluorenol, a mixed solvent system like methanol/water or ethanol/water is often effective.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product Remains Yellow After Purification This indicates the presence of residual 9-fluorenone. Ensure the initial reduction went to completion. During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals, as rapid cooling can trap impurities.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel can lead to the formation of an emulsion. Gently invert the funnel to mix the layers. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Quantitative Data Summary

The following table provides a comparative overview of different reduction methods for 9-fluorenone. Please note that yields can vary based on specific reaction conditions and scale.

Reducing Agent/Method Typical Yield of 9-fluorenol Common Side Products Key Reaction Conditions
Sodium Borohydride (NaBH₄) 95-100%[7][8]Unreacted 9-fluorenone, inorganic salts, di-fluorenyl etherMethanol or ethanol solvent, room temperature, 15-60 minutes[1][7]
Lithium Aluminum Hydride (LiAlH₄) High (qualitative)[7]Fluorene (over-reduction), unreacted 9-fluorenoneAnhydrous ether solvent, stringent moisture exclusion, careful quenching[7]
Catalytic Hydrogenation (H₂/Pd-C) Good to Excellent (qualitative)[7]Fluorene (over-reduction)Ethanol or ethyl acetate solvent, requires specialized high-pressure equipment[7]
Meerwein-Ponndorf-Verley (Isopropanol/Al(Oi-Pr)₃) Moderate to Good (qualitative)[7]Acetone, potential for incomplete reactionIsopropanol as solvent and hydrogen donor, may require a catalyst[7]

Experimental Protocols

Sodium Borohydride Reduction of 9-Fluorenone

This protocol provides a general procedure for the reduction of 9-fluorenone using sodium borohydride.

  • Dissolution: In a round-bottom flask, dissolve 9-fluorenone (1.0 equivalent) in methanol (approximately 10 mL per gram of 9-fluorenone). Stir the solution at room temperature until all the yellow solid has dissolved. Gentle warming can be applied if necessary.[1]

  • Reduction: To the stirred solution, add sodium borohydride (1.1 - 1.5 equivalents) portion-wise over 5-10 minutes. The yellow color of the solution should gradually fade.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC.[1]

  • Workup:

    • Carefully add deionized water to the reaction mixture to precipitate the crude product.

    • Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess sodium borohydride. Continue addition until gas evolution ceases and the pH is neutral.[1]

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[1]

  • Purification: Recrystallize the crude 9-fluorenol from a methanol/water mixture to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Reaction_Pathway 9-Fluorenone 9-Fluorenone 9-Fluorenol 9-Fluorenol 9-Fluorenone->9-Fluorenol Reduction (e.g., NaBH₄) Fluorene Fluorene 9-Fluorenone->Fluorene Over-reduction (e.g., LiAlH₄, H₂/Pd-C) Di-fluorenyl ether Di-fluorenyl ether 9-Fluorenol->Di-fluorenyl ether Acid-catalyzed dehydration

Caption: Reaction pathways in the reduction of 9-fluorenone.

Troubleshooting_Workflow start Start: Crude product analysis check_purity Is the product pure by TLC? start->check_purity end End: Pure 9-fluorenol check_purity->end Yes yellow_product Product is yellow check_purity->yellow_product No, yellow unexpected_spot Unexpected spot on TLC check_purity->unexpected_spot No, extra spot incomplete_rxn Incomplete Reaction: - Increase reducing agent - Increase reaction time/temp - Ensure full dissolution yellow_product->incomplete_rxn side_product Side Product Formation: - Check workup pH - Minimize acid contact time - Consider over-reduction unexpected_spot->side_product purify Purify product: Recrystallization or Column Chromatography incomplete_rxn->purify side_product->purify purify->check_purity

Caption: Troubleshooting workflow for 9-fluorenone reduction.

References

Navigating the Challenges of Flurenol's Aqueous Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flurenol (9-hydroxyfluorene), a compound of interest for its potential as a dopamine reuptake inhibitor, presents a significant challenge in experimental settings due to its poor solubility in aqueous solutions.[1][2][3] This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enable seamless integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule, meaning it does not dissolve well in water-based solutions.[1][2][3] When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment, the drastic change in solvent polarity causes the this compound to "crash out" or precipitate.[4] This is a common issue with water-insoluble compounds.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[1] Ethanol is also a viable option.[1]

Q3: How can I minimize the toxic effects of the organic solvent on my cells?

A3: While organic solvents are necessary to dissolve this compound, it is crucial to keep their final concentration in your experimental setup as low as possible to avoid cytotoxicity. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the organic solvent used to dissolve the this compound.

Q4: Can I increase the aqueous solubility of this compound without using organic solvents?

A4: Yes, one effective method is to use cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose due to its higher solubility and safety profile.[8][9][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound's insolubility.

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The dilution technique is causing localized high concentrations.

Solutions:

  • Optimize Dilution Technique: Instead of adding the aqueous buffer to the this compound stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[4]

  • Decrease Final Concentration: Your target concentration may be too high. Try using a lower final concentration of this compound in your experiment.[4]

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your this compound stock in your aqueous buffer before making the final dilution. This gradual change in solvent polarity can help maintain solubility.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed? check_conc Is the final concentration too high? start->check_conc check_dilution Is the dilution method optimal? check_conc->check_dilution No sol_conc Lower the final concentration. check_conc->sol_conc Yes check_solvent Is the final organic solvent concentration <0.5%? check_dilution->check_solvent Yes sol_dilution Add stock dropwise to vortexing buffer. check_dilution->sol_dilution No consider_alt Consider alternative solubilization methods (e.g., cyclodextrins). check_solvent->consider_alt No resolved Problem Resolved check_solvent->resolved Yes sol_conc->resolved sol_dilution->resolved sol_solvent Adjust stock concentration to lower final solvent %. consider_alt->resolved

A troubleshooting workflow for addressing this compound precipitation.

Data Presentation

Quantitative Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. It is important to note that while this compound is practically insoluble in water, it demonstrates good solubility in several organic solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference(s)
WaterPractically Insoluble-[11]
Dimethyl Sulfoxide (DMSO)30 - 100164.6 - 548.8[1][12]
Dimethylformamide (DMF)20109.8[1]
Ethanol30164.6[1]
Ethanol:PBS (pH 7.2) (1:4)0.21.1[1]

Molar mass of this compound: 182.22 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 54.88 µL of DMSO per 1 mg of this compound).

  • Dissolution: Vigorously vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes or gently warm it to 37°C to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store

Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method

This protocol describes a method to prepare a more water-soluble this compound-cyclodextrin inclusion complex.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a 50% ethanol-water solution to the powder mixture to form a thick paste. Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

Mandatory Visualization

This compound's Mechanism of Action: Dopamine Reuptake Inhibition

This compound functions as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) on the presynaptic neuron.[1] This action leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

G cluster_synapse Dopaminergic Synapse cluster_inhibition Mechanism of this compound presynaptic {Presynaptic Neuron | Dopamine (DA) Synthesis} postsynaptic {Postsynaptic Neuron | Dopamine Receptors (D1, D2)} synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft DA Release synaptic_cleft->postsynaptic DA Binding dat Dopamine Transporter (DAT) dat->presynaptic Reuptake This compound This compound This compound->dat Blocks reuptake DA Reuptake

Signaling pathway of dopamine reuptake inhibition by this compound.

References

stabilizing Flurenol solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flurenol Solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prepare and maintain stable this compound solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as 9-hydroxyfluorene, is an alcohol derivative of fluorene.[1] It is a white to light cream-colored crystalline solid at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] this compound is practically insoluble in water but shows slight solubility in solvents like chloroform and methanol.[1][4]

PropertyValueReference
Molecular Formula C₁₃H₁₀O[3]
Molar Mass 182.22 g/mol [1]
Melting Point 152 - 158 °C[1][2]
Appearance Off-white/Light cream crystalline powder[1][2]
Water Solubility Insoluble / Practically insoluble[1][4]
Common Solvents Chloroform (Slightly), Methanol (Slightly)[4]
Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for this compound in solution are oxidation and photodegradation.

  • Oxidation: this compound can be oxidized to form fluorenone, especially in the presence of oxidizing agents.[1][5] This is a common pathway observed in microbial and chemical degradation processes.[6][7]

  • Photodegradation: When exposed to UV-Vis irradiation, especially in aqueous solutions, this compound can degrade.[8] This process can lead to the formation of various photoproducts, including hydroxylated derivatives and fluorenone.[8]

Flurenol_Degradation This compound This compound (C₁₃H₁₀O) Fluorenone Fluorenone This compound->Fluorenone Oxidation Photoproducts Other Photodegradation Products This compound->Photoproducts Photodegradation (UV-Vis Light)

Caption: Primary degradation pathways of this compound.

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Due to its low aqueous solubility, organic solvents are necessary. Based on qualitative data, this compound and its derivatives show good solubility in chlorinated solvents and ethers.

Solvent ClassRecommended SolventsExpected Solubility
Ethers Tetrahydrofuran (THF)Good
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood[4][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to Good
Alcohols Methanol, EthanolSlight[4]
Aqueous Buffers Not recommended for primary stockVery Poor[1][4]

Note: Always use anhydrous, high-purity solvents to minimize degradation from contaminants.

Q4: What are the ideal storage conditions for long-term stability?

A4: To ensure long-term stability, solutions should be protected from light and oxygen, and stored at low temperatures.

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down chemical degradation reactions.[10]
Light Store in amber vials or protect from lightPrevents photodegradation.[8][11]
Atmosphere Purge with an inert gas (Argon or Nitrogen)Minimizes oxidation by removing oxygen.[11]
Container Tightly sealed, low-binding tubesPrevents solvent evaporation and contamination.[10][12]

Troubleshooting Guide

Problem 1: My stored this compound solution has turned yellow.
  • Potential Cause: This is likely due to the oxidation of this compound to 9-fluorenone, which can have a yellowish color.[1][5] This indicates that the solution may have been exposed to oxygen.

  • Solution:

    • Verify the integrity of the compound using an analytical method like HPLC to quantify the amount of this compound and fluorenone.

    • For future preparations, ensure the solvent is deoxygenated and the vial headspace is purged with an inert gas (e.g., argon or nitrogen) before sealing.

    • Consider adding a suitable antioxidant (e.g., BHT) to the solution, after verifying its compatibility with your experimental system.

Problem 2: I observe a precipitate in my solution after storing it at -20°C.
  • Potential Cause: The solubility of this compound is temperature-dependent. The precipitate is likely the this compound itself crashing out of the solution because its concentration exceeds the solubility limit at the storage temperature.

  • Solution:

    • Gently warm the solution to room temperature.

    • Use a sonicator bath to aid in redissolving the precipitate completely before use.

    • If the issue persists, consider preparing the stock solution at a slightly lower concentration.

Problem 3: My experimental results are inconsistent when using older solutions.
  • Potential Cause: Inconsistent results often point to a loss of potency due to degradation. Over time, even under ideal conditions, some degradation can occur, reducing the effective concentration of this compound.

  • Solution:

    • It is recommended to use freshly prepared solutions or solutions stored for a validated period.

    • Before a critical experiment, re-qualify the concentration of your stored this compound solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Follow a strict first-in, first-out (FIFO) inventory system for your solutions.

Troubleshooting_Flowchart Start Issue with Stored This compound Solution Precipitate Precipitate Observed? Start->Precipitate Discoloration Solution Discolored (e.g., Yellow)? Start->Discoloration Inconsistent Inconsistent Results? Start->Inconsistent Precipitate->Discoloration No Warm Action: Warm to RT & Sonicate to Redissolve Precipitate->Warm Yes Discoloration->Inconsistent No Oxidation Cause: Likely Oxidation to Fluorenone Discoloration->Oxidation Yes Degradation Cause: Probable Degradation & Potency Loss Inconsistent->Degradation Yes LowerC Prevention: Use Lower Stock Concentration Warm->LowerC CheckO2 Action: Purge with Inert Gas During Preparation Oxidation->CheckO2 Requalify Action: Re-Qualify Concentration (e.g., via HPLC) Degradation->Requalify

Caption: Troubleshooting logic for common this compound solution issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, incorporating measures to enhance long-term stability.

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance, spatula, and weigh paper

  • Sonicator

Procedure:

  • Pre-Preparation: Allow the this compound container and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.[11]

  • Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, weigh 1.822 mg of this compound (Molar Mass = 182.22 g/mol ).

  • Solvent Addition: Place the weighed this compound into an amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Dissolution: Tightly cap the vial and vortex or sonicate at room temperature until the this compound is completely dissolved. A clear, colorless solution should be formed.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra security, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the vial upright in a freezer at -20°C or -80°C, protected from light.[10]

Protocol_Workflow cluster_prep Preparation cluster_stabilize Stabilization & Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve purge 4. Purge with Inert Gas (Ar/N₂) dissolve->purge seal 5. Tightly Seal Vial purge->seal store 6. Store at -20°C / -80°C Protected from Light seal->store

Caption: Workflow for preparing a stabilized this compound solution.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method to assess the stability of a this compound solution by quantifying the parent compound and its primary degradant, fluorenone.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • This compound and Fluorenone analytical standards.

  • HPLC-grade solvents.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for both this compound and fluorenone in the mobile phase or a compatible solvent (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Thaw your stored this compound solution at room temperature.

    • Vortex gently to ensure homogeneity.

    • Dilute an aliquot of the stock solution to a concentration that falls within the calibration range.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).[13]

    • Set the UV detector to a wavelength suitable for both compounds (e.g., 254 nm).[13]

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks for this compound and fluorenone based on the retention times of the standards.

    • Quantify the concentration of each compound in your sample using the calibration curve.

    • Calculate the percentage of remaining this compound and the percentage of fluorenone formed.

    • Compare the results to the initial concentration (Time 0) to determine the extent of degradation.

References

Flurenol Effects on Plant Morphology: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving the plant growth regulator Flurenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound in experimental settings.

Q1: What is this compound and what are its expected effects on plant morphology?

A: this compound is a synthetic plant growth regulator belonging to the morphactin group.[1][2] Chemically, it is a derivative of fluorene-9-carboxylic acid.[1] Its primary mechanism of action is the inhibition of polar auxin transport.[3] By disrupting the normal flow of auxin, a critical hormone for plant development, this compound induces a range of morphological changes.

Expected effects include:

  • Inhibition of Growth: A general stunting of the plant, characterized by reduced stem elongation and overall dwarfism.[4]

  • Loss of Apical Dominance: Inhibition of the main growing tip, leading to the growth of lateral buds and a more compact, bushy phenotype.[3][4]

  • Altered Organ Development: Can lead to distorted morphogenesis of newly developing leaves and flowers.[1]

  • Delayed Senescence: Some morphactins have been shown to delay leaf yellowing and chlorophyll degradation.[5][6]

Q2: My plants treated with this compound are severely stunted, yellowing, and some are dying. What could be the cause?

A: This is likely a phytotoxicity response. Plant growth regulators are effective at very low concentrations, and applying too high a dose can have severe adverse effects.

Possible Causes & Solutions:

  • Concentration Too High: The most common cause of phytotoxicity is an excessive concentration of the growth regulator.[7] Review your calculations and consider performing a dose-response curve to find the optimal concentration for your species. For example, while 100 mg/L (approx. 440 µM) of this compound increased root nodules in soybean, 200 mg/L also showed significant effects, but higher concentrations could be detrimental.[2][8]

  • Plant Stress: Applying any plant growth regulator, including this compound, to plants that are already stressed (e.g., from drought, nutrient deficiency, or disease) can exacerbate the stress and lead to severe symptoms.[9] Ensure plants are healthy before treatment.

  • Uneven Application: For foliar sprays, ensure complete and even coverage. Over-application in certain spots can lead to localized necrosis (tissue death) and chlorosis (yellowing).[7]

  • Incorrect Application Method: The chosen method (foliar spray vs. soil drench) can influence uptake and response. Soil components, such as pine bark, can reduce the efficacy of drench applications, potentially leading a researcher to increase the concentration to a toxic level.

Q3: I have applied this compound according to a published protocol, but I am not observing any morphological changes. Why might this be?

A: A lack of response can be due to several factors related to the compound's activity, application, or the plant's condition.

Possible Causes & Solutions:

  • Concentration Too Low: The applied concentration may be insufficient to elicit a response in your specific plant species or ecotype. Verify your stock solution and dilution calculations.

  • Degradation of Compound: Morphactins can be degraded rapidly within the plant.[1] Ensure your this compound stock solution is stored correctly and is not expired. Prepare fresh working solutions for each experiment.

  • Incorrect Timing: The effect of this compound is most pronounced on newly developing tissues.[4] Application must be timed correctly with the developmental stage you wish to affect (e.g., during rapid stem elongation or before flowering).[9]

  • Poor Uptake: For foliar sprays, poor absorption can be an issue. Ensure the spray solution contains a suitable surfactant (e.g., Silwet L-77) to improve leaf surface coverage and penetration. For soil drenches, ensure the substrate is moist but not waterlogged to facilitate root uptake.[10]

Q4: My this compound-treated plants are shorter but have significantly more branches than the control group. Is this an expected outcome?

A: Yes, this is a classic response to morphactins like this compound. This phenotype is a direct result of this compound's interference with auxin transport. Auxin produced in the apical bud (the main growing tip) normally suppresses the growth of lateral (axillary) buds, a phenomenon known as apical dominance. By inhibiting the transport of this auxin downwards, this compound effectively removes this suppression, allowing the lateral buds to grow out and form branches.[3][4] This results in a compact, bushy plant.

Q5: Is it possible to reverse the inhibitory effects of this compound?

A: In many cases, the effects of morphactins on stem elongation can be counteracted or reversed by the application of gibberellic acid (GA3).[1] Gibberellins are another class of plant hormones that primarily promote stem elongation. If you have over-applied this compound and wish to rescue the plants, a subsequent application of GA3 may help restore normal growth.

Q6: Should I apply this compound as a foliar spray or a soil drench? What are the differences?

A: The choice between foliar spray and soil drench depends on your experimental goals and the plant system. Both methods can be effective, but they differ in uptake pathway and speed of response.

  • Foliar Spray:

    • Uptake: Absorbed directly through the leaves.[11]

    • Response Time: Generally faster, as the compound is delivered directly to the aerial parts of the plant.

    • Considerations: Requires even coverage and often the use of a surfactant for effective absorption. Less effective for studying root-specific effects. The response can sometimes be more localized to the shoot.[12]

  • Soil Drench:

    • Uptake: Absorbed by the roots and transported throughout the plant via the xylem.[13]

    • Response Time: May be slower as the compound needs to be taken up by the roots and translocated.

    • Considerations: Provides a more sustained release and can be more effective for influencing root development and overall systemic effects.[2] The effectiveness can be influenced by soil composition and microbial activity.[14]

Data Presentation: Summary of Effects

Table 1: Reported Morphological Effects of this compound and Related Morphactins on Soybean (Glycine max)

ParameterTreatment ConcentrationObserved EffectReference
Plant Height50, 100, 200 mg/L this compoundSignificant decrease (stunting)[2][8]
Number of Branches50, 100, 200 mg/L this compoundSignificant increase[2][8]
Root Nodule Number100 mg/L this compoundSignificant increase[2]
Root Nodule Dry Weight100 mg/L this compoundSignificant increase[2]
Pod Number10 µM Methylchlorthis compound~40% increase[6][8]
Seed Size10 µM Methylchlorthis compoundSmaller seeds formed[6]

Table 2: General Troubleshooting Summary for this compound Experiments

IssuePossible Cause(s)Recommended Solution(s)
Severe stunting, chlorosis, necrosis 1. Concentration too high2. Plant is stressed3. Uneven application1. Perform a dose-response curve; verify calculations2. Use healthy, well-watered plants3. Ensure uniform spray coverage; mix solution well
No observable effect 1. Concentration too low2. Compound degradation3. Incorrect application timing4. Poor uptake by the plant1. Increase concentration; check species sensitivity2. Use fresh stock/working solutions3. Apply during active growth of target tissues4. Add surfactant to foliar spray; ensure proper soil moisture for drench
High variability in results 1. Inconsistent application2. Genetic variability in plants3. Environmental fluctuations1. Standardize application volume and technique2. Use a genetically uniform plant line3. Maintain consistent light, temperature, and humidity
Unexpected morphological changes 1. Off-target effects2. Interaction with other hormones1. Document all changes; compare with known morphactin effects2. Consider the hormonal status of the plant; test GA3 reversal

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.

Materials:

  • This compound (Molar Mass: 226.23 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile microcentrifuge tubes and volumetric flasks

Procedure:

  • Prepare 100 mM Stock Solution:

    • Weigh out 22.62 mg of this compound powder.

    • Dissolve the powder in 1 mL of 100% DMSO in a sterile, light-protected tube.

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare 100 µM Working Solution (Example):

    • Perform a serial dilution. First, dilute the 100 mM stock 1:100 to make a 1 mM intermediate solution (e.g., add 10 µL of 100 mM stock to 990 µL of sterile water).

    • Dilute the 1 mM intermediate solution 1:10 to make the final 100 µM working solution (e.g., add 1 mL of 1 mM solution to 9 mL of sterile water or liquid growth medium).

    • Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the plants. Prepare a "mock" control solution containing the same final concentration of DMSO as the treatment solutions.

Protocol 2: Application of this compound to Arabidopsis thaliana

This protocol provides methods for treating Arabidopsis thaliana with this compound to observe effects on morphology.

Plant Growth:

  • Sow Arabidopsis thaliana seeds (e.g., ecotype Col-0) on a suitable soil mix (e.g., peat-based potting mix) or on sterile plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose.

  • Stratify seeds at 4°C for 2-3 days to ensure uniform germination.

  • Grow plants in a controlled environment chamber with a long-day photoperiod (16h light / 8h dark) at ~22°C.

Method A: Foliar Spray Application

  • Grow plants in soil for 2-3 weeks until they have a well-developed rosette.

  • Prepare the desired this compound working solution (e.g., 10 µM to 100 µM) in sterile water containing 0.01% - 0.05% Silwet L-77 as a surfactant. Also prepare a mock control solution (water + surfactant + equivalent DMSO).

  • Using a fine-mist sprayer, apply the solutions to the plants until the foliage is thoroughly wet, but before runoff occurs. Ensure all aerial parts of the plant are covered.

  • To maintain humidity and aid absorption, cover the treated plants with a clear plastic dome for 16-24 hours.[15]

  • Return plants to the growth chamber and observe morphological changes (e.g., plant height, rosette diameter, number of lateral branches) over the following 1-4 weeks.

Method B: Soil Drench / Plate Application

  • For Soil-Grown Plants:

    • Grow plants for 2 weeks.

    • Prepare the this compound working solution in water (surfactant is not needed).

    • Apply a consistent volume of the solution directly to the soil at the base of each plant (e.g., 10-50 mL per pot depending on pot size). Apply the same volume of the mock control solution to control plants.

  • For Plate-Grown Seedlings:

    • Prepare 0.5X MS agar medium. After autoclaving and cooling to ~50°C, add this compound from a sterile-filtered stock solution to the desired final concentration.

    • Pour the medium into sterile petri dishes.

    • Place stratified, surface-sterilized seeds directly onto the this compound-containing medium.

    • Seal the plates and place them vertically in the growth chamber to observe root growth and gravitropism, or horizontally for hypocotyl and cotyledon analysis.

    • Measure primary root length, lateral root density, and hypocotyl length after 5-10 days.

Visualizations

Flurenol_Mechanism This compound This compound Application inhibition Inhibition of Polar Auxin Transport This compound->inhibition auxin_dist Altered Auxin Distribution inhibition->auxin_dist apical Reduced Apical Dominance auxin_dist->apical elongation Inhibited Cell Elongation auxin_dist->elongation morph_effects Morphological Effects apical->morph_effects elongation->morph_effects stunting Dwarfism / Stunted Growth morph_effects->stunting branching Increased Lateral Branching (Bushy Phenotype) morph_effects->branching

Caption: Simplified diagram of this compound's proposed mechanism of action.

Experimental_Workflow start Start prep Prepare this compound Stock & Working Solutions start->prep plant Grow Plants to Desired Stage start->plant apply Apply Treatment (Foliar Spray or Drench) + Mock Control prep->apply plant->apply grow Incubate under Controlled Conditions apply->grow observe Data Collection: Morphological Measurements (Height, Branching, etc.) grow->observe analyze Statistical Analysis (e.g., ANOVA, t-test) observe->analyze end End analyze->end

Caption: General experimental workflow for a this compound treatment assay.

Caption: Troubleshooting flowchart for unexpected this compound experiment results.

References

Technical Support Center: Minimizing Flurenol-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of Flurenol in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Problem Possible Cause Suggested Solution
High cell death even at low this compound concentrations 1. High intrinsic cytotoxicity: this compound and its derivatives can induce apoptosis and necrosis. 2. Cell line sensitivity: The chosen cell line may be particularly susceptible to this compound's cytotoxic mechanisms. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.1. Perform a dose-response and time-course experiment: This will determine the IC50 (half-maximal inhibitory concentration) and the kinetics of cell death, helping to identify a suitable experimental window. 2. Test multiple cell lines: Assess cytotoxicity in a panel of cell lines to understand the specificity of the effect. 3. Conduct a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiments to ensure it is not contributing to the observed cell death.
Inconsistent cytotoxicity results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Compound stability: this compound may be unstable in the culture medium. 3. Inaccurate compound concentration: Errors in serial dilutions or stock solution preparation.1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a stock solution for each experiment. 3. Verify concentrations: Double-check all calculations for dilutions and stock solutions.
Precipitation of this compound in culture medium 1. Poor solubility: this compound may have low solubility in the culture medium at the desired concentration. 2. Interaction with media components: Serum proteins or other components may cause precipitation.1. Test solubility: Visually inspect the medium for any precipitate after adding this compound. 2. Use a lower concentration: If possible, use a lower, more soluble concentration of this compound. 3. Optimize solvent concentration: Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound's cytotoxicity?

A1: The precise mechanism of this compound's cytotoxicity is not extensively documented. However, studies on its derivatives, such as 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), suggest that it may induce cytotoxicity through the generation of reactive oxygen species (ROS).[1] This oxidative stress can trigger both extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1] Furthermore, fluorene derivatives have been shown to suppress the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation.[1]

Q2: How can I differentiate between apoptosis and necrosis induced by this compound?

A2: You can distinguish between apoptosis and necrosis using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative and PI-negative cells are viable.

Q3: Can I reduce this compound's cytotoxicity without affecting its intended biological activity?

A3: This depends on whether the cytotoxicity is an on-target or off-target effect. If the cytotoxicity is due to off-target effects, it may be possible to mitigate it. Consider the following strategies:

  • Co-treatment with antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.

  • Use of a less sensitive cell line: If your experimental goals allow, switching to a cell line that is less sensitive to this compound's cytotoxic effects could be an option.

  • Optimize treatment duration: A shorter exposure to this compound may be sufficient to achieve the desired biological effect while minimizing cytotoxicity.

Q4: What are the typical IC50 values for this compound?

A4: There is limited publicly available data on the cytotoxic IC50 values of this compound in various cell lines. However, this compound has been reported to be a weak dopamine reuptake inhibitor with an IC50 of 9 µM.[2] For a fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), the cytotoxic IC50 values have been determined in human hepatocellular carcinoma (HCC) cells.

Data Presentation

Cytotoxicity of a this compound Derivative (MSDF) in Human Hepatocellular Carcinoma (HCC) Cells
Cell LineCompoundIC50 (µM)Reference
Huh-7MSDF1.5[1]
SK-Hep1MSDF2.5[1]

Note: The data presented is for a derivative of this compound (9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene), as specific cytotoxic IC50 values for this compound are not widely available.

Biological Activity of this compound
TargetActivityIC50 (µM)Reference
Dopamine Transporter (DAT)Inhibition9[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Annexin V/PI Apoptosis Assay

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates or flow cytometry tubes

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Mandatory Visualizations

Signaling Pathways and Workflows

Flurenol_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces MAPK_ERK MAPK/ERK Pathway (Suppression) This compound->MAPK_ERK PI3K_Akt PI3K/Akt Pathway (Suppression) This compound->PI3K_Akt Extrinsic Extrinsic Pathway ROS->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Cell_Survival ↓ Cell Survival & Proliferation MAPK_ERK->Cell_Survival PI3K_Akt->Cell_Survival Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Observe High Cytotoxicity Dose_Response 1. Dose-Response & Time-Course Study Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mech_Investigation 2. Investigate Mechanism Determine_IC50->Mech_Investigation Annexin_V Annexin V/PI Assay Mech_Investigation->Annexin_V ROS_Assay ROS Detection Assay Mech_Investigation->ROS_Assay Pathway_Analysis Western Blot for Signaling Pathways Mech_Investigation->Pathway_Analysis Optimization 3. Optimization Annexin_V->Optimization ROS_Assay->Optimization Pathway_Analysis->Optimization Antioxidant Co-treatment with Antioxidant (e.g., NAC) Optimization->Antioxidant Modify_Protocol Modify Treatment (Concentration, Duration) Optimization->Modify_Protocol End End: Minimized Cytotoxicity Antioxidant->End Modify_Protocol->End

Caption: Workflow for troubleshooting and minimizing this compound cytotoxicity.

References

Technical Support Center: Optimizing Flurenol Concentration for Root Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Flurenol concentration in root growth inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit root growth?

A1: this compound is a synthetic plant growth regulator belonging to the morphactin group. It primarily functions by inhibiting polar auxin transport.[1] Auxin is a critical hormone for root development, including cell elongation and the formation of lateral roots. By disrupting the normal flow of auxin within the root, this compound interferes with these processes, leading to an overall inhibition of root growth.

Q2: What is a typical starting concentration range for this compound in Arabidopsis thaliana root growth assays?

A2: Based on studies with related morphactins and auxin transport inhibitors, a starting concentration range of 1 µM to 50 µM this compound is recommended for initial range-finding experiments with Arabidopsis thaliana. The optimal concentration will vary depending on the specific research question, ecotype, and experimental conditions.

Q3: How should I prepare a this compound stock solution?

A3: To prepare a 10 mM stock solution of this compound, dissolve the appropriate amount of this compound powder in a small volume of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before bringing it to the final volume with sterile distilled water. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution with your liquid or solid growth medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: What are the expected morphological changes in roots treated with this compound?

A4: Treatment with this compound is expected to cause a dose-dependent inhibition of primary root elongation. At effective concentrations, you may also observe a reduction in the number of lateral roots and potentially altered root gravitropism, causing roots to grow at skewed angles. At higher concentrations, more severe stunting of the entire root system can be expected.

Q5: How long should I treat the plants to observe an effect?

A5: The time required to observe a significant effect of this compound on root growth can vary. For Arabidopsis thaliana seedlings grown on agar plates, measurable differences in primary root length can typically be observed within 3 to 7 days of treatment. It is advisable to conduct a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on root growth 1. This compound concentration is too low.2. Inactive this compound stock solution.3. Insufficient treatment duration.4. Plant insensitivity or resistance.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).2. Prepare a fresh stock solution of this compound.3. Increase the duration of the treatment and monitor root growth daily.4. Verify the plant ecotype and consider using a different one if resistance is suspected.
High seedling mortality 1. This compound concentration is too high (toxic).2. Solvent concentration is too high.3. Contamination of the growth medium.1. Lower the this compound concentration significantly.2. Ensure the final solvent concentration in the medium is non-toxic (typically ≤ 0.1% v/v). Always include a solvent control.3. Use sterile techniques for media and solution preparation.
Inconsistent results between replicates 1. Uneven application of this compound.2. Variability in seed germination and seedling age.3. Inconsistent environmental conditions.1. Ensure thorough mixing of this compound in the growth medium.2. Use synchronized seeds (e.g., by stratification) and select seedlings of uniform size for the experiment.3. Maintain consistent light, temperature, and humidity conditions for all experimental plates.
Precipitation of this compound in the medium 1. Poor solubility of this compound at the prepared concentration.2. Interaction with other media components.1. Ensure this compound is fully dissolved in the solvent before adding it to the medium.2. Prepare the medium at the final this compound concentration just before pouring the plates. Consider gentle warming to aid dissolution, but check for temperature stability of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on Arabidopsis thaliana (Col-0) root growth, based on typical results observed with auxin transport inhibitors. These tables should be used as a reference for expected outcomes.

Table 1: Effect of this compound Concentration on Primary Root Length

This compound Concentration (µM)Average Primary Root Length (mm) ± SD (n=20)Percent Inhibition (%)
0 (Control)25.4 ± 2.10
122.1 ± 1.913.0
515.8 ± 1.537.8
109.3 ± 1.163.4
254.1 ± 0.883.9
501.9 ± 0.592.5

Table 2: Effect of this compound Concentration on Lateral Root Density

This compound Concentration (µM)Average Lateral Root Density (roots/cm) ± SD (n=20)
0 (Control)4.2 ± 0.6
13.5 ± 0.5
52.1 ± 0.4
100.8 ± 0.3
250.1 ± 0.1
500.0 ± 0.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 10 mM this compound Stock Solution:

    • Calculate the mass of this compound needed to make a 10 mM solution in a specific volume of DMSO.

    • In a sterile environment, weigh the calculated amount of this compound powder and dissolve it in the corresponding volume of DMSO.

    • Vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 20 µL aliquots) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in your sterile liquid or molten agar-based growth medium to achieve the desired final concentrations. For example, to make 100 mL of medium with a final concentration of 10 µM this compound, add 100 µL of the 10 mM stock solution.

    • Thoroughly mix the medium to ensure even distribution of this compound.

    • Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration used.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Petri plates (e.g., 100 mm x 15 mm)

  • Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar

  • This compound working solutions and vehicle control medium

  • Stereomicroscope or flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).

    • Stratify the seeds in sterile water at 4°C for 2-3 days in the dark to synchronize germination.

  • Plating and Treatment:

    • Pour the prepared MS medium containing different concentrations of this compound (and the vehicle control) into Petri plates.

    • Once the medium has solidified, sow the stratified seeds on the surface of the agar.

    • Seal the plates with micropore tape and place them vertically in a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After a predetermined number of days (e.g., 7 days), remove the plates from the growth chamber.

    • Capture high-resolution images of the seedlings on each plate using a stereomicroscope or a flatbed scanner.

    • Use image analysis software to measure the primary root length and count the number of emerged lateral roots for each seedling.

    • Calculate the average primary root length and lateral root density for each treatment.

    • Perform statistical analysis to determine the significance of the observed differences between treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_media Prepare Growth Media with varying this compound concentrations prep_stock->prep_media sow_seeds Sow Seeds on Treatment Plates prep_media->sow_seeds prep_seeds Sterilize & Stratify Arabidopsis Seeds prep_seeds->sow_seeds grow Incubate Vertically (e.g., 7 days) sow_seeds->grow image Image Seedlings grow->image measure Measure Root Parameters (Primary Length, Lateral Roots) image->measure analyze Statistical Analysis measure->analyze

Caption: Experimental workflow for assessing this compound's effect on root growth.

Signaling_Pathway cluster_cell Plant Root Cell Auxin_in Auxin (Intracellular) PIN PIN Proteins (Auxin Efflux Carriers) Auxin_in->PIN Binds to Root_Growth Root Growth Processes (Elongation, Lateral Root Formation) Auxin_in->Root_Growth Promotes Auxin_out Auxin (Extracellular) Auxin_out->Auxin_in Auxin Influx PIN->Auxin_out Auxin Efflux This compound This compound This compound->PIN Inhibits

Caption: this compound's mechanism of action via auxin transport inhibition.

References

Technical Support Center: Purification of Crude Flurenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Flurenol (9-hydroxyfluorene).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity in crude this compound is unreacted 9-fluorenone, the typical starting material for its synthesis. The presence of 9-fluorenone often imparts a yellow color to the product.[1] Other potential impurities can include by-products from the synthesis reaction and residual inorganic salts, for example, from reducing agents like sodium borohydride.[1]

Q2: Which purification technique is generally recommended for this compound?

A2: Recrystallization is the most common and often preferred method for purifying crude this compound.[1] It is highly effective at removing residual 9-fluorenone and other impurities based on differences in solubility. For more challenging separations, or if this compound derivatives are sensitive to the acidic nature of silica, column chromatography with a neutral stationary phase like alumina may be employed.[1]

Q3: How can I select the best solvent for recrystallizing my crude this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is key to maximizing crystal formation and yield upon cooling.[1] Common solvent systems for this compound and related compounds include ethanol/water or methanol/water mixtures.[2] The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the filtrate).[1]

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitatively monitoring the purification progress. By comparing your crude mixture, the purified fractions, and a pure standard of 9-fluorenone on a single TLC plate, you can visualize the separation and identify the fractions that are free of impurities.[3] Melting point analysis is also a valuable indicator of purity; a sharp melting point close to the literature value (153-154 °C) suggests a pure compound, while a broad melting range indicates the presence of impurities.[3][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Final product is yellow or off-white. 1. Residual 9-Fluorenone: The starting material, 9-fluorenone, is yellow and even trace amounts can color the final product.[1] 2. Oxidation: this compound may have partially oxidized back to 9-fluorenone during workup or storage. 3. Thermal Degradation: Prolonged heating during recrystallization can cause degradation.[1]1. Perform a second recrystallization to remove residual 9-fluorenone. 2. Ensure the initial reduction reaction has gone to completion by monitoring with TLC. 3. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidation.[1] 4. Avoid prolonged heating when dissolving the crude product in the recrystallization solvent.[1]
Low recovery/yield after recrystallization. 1. Inappropriate Solvent Choice: The solvent may be too effective, keeping a significant amount of product dissolved even at low temperatures.[3] 2. Excess Solvent Used: Using too much solvent will result in product loss in the filtrate.[3] 3. Premature Crystallization: The product crystallized too early during a hot filtration step. 4. Incomplete Cooling: The solution was not cooled sufficiently to maximize crystal precipitation.[1]1. Select a solvent or co-solvent system where the product is sparingly soluble at room temperature. 2. Use the minimum amount of hot solvent necessary to completely dissolve the crude material.[3] 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization during hot filtration.[1] 4. After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[1]
Product "oils out" instead of crystallizing. 1. High Level of Impurities: A high impurity load can depress the melting point of the mixture, preventing proper crystal lattice formation.[1] 2. Supersaturated Solution: The solution is too concentrated. 3. Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.1. Consider a preliminary purification step, such as a solvent wash, before recrystallization. 2. Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed. 3. Allow the solution to cool slowly to room temperature without disturbance. Seeding with a pure crystal of this compound can help induce proper crystallization.[1]
Poor separation during column chromatography. 1. Incorrect Eluent Polarity: The solvent system (mobile phase) is too polar, causing all compounds to elute quickly, or not polar enough, resulting in very slow elution of the target compound.[5] 2. Poorly Packed Column: Channels or cracks in the stationary phase lead to inefficient separation.[3] 3. Column Overloading: Too much crude material was loaded onto the column.1. Optimize the eluent system using TLC first. A good starting point for separating this compound from the less polar fluorene is a mixture of hexane and acetone.[5] Adjust the solvent ratio to achieve good separation of spots on the TLC plate. 2. Ensure the stationary phase (silica gel or alumina) is packed uniformly.[3] 3. Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Data on Purification Efficacy

The following table summarizes representative data for purification outcomes. Note that actual results will vary depending on the specific experimental conditions, scale, and initial purity of the crude material.

Purification MethodCompoundSolvent/Eluent SystemPurity AchievedYield/Recovery
In-situ Precipitation 9-FluorenolWater added to Ethanol/Methanol reaction mixtureSufficiently pure for characterization95-100%
Recrystallization FluoreneNMP/Acetonitrile99.62%81.0%
Recrystallization FluoreneNMP/Carbon Tetrachloride96.24%81.8%
Recrystallization Fluorene*NMP/Ethanol95.86%81.4%

*Note: Data for Fluorene, a structurally related precursor, is provided to illustrate typical efficacy for crystallization techniques in this chemical family.[6]

Experimental Protocols

Protocol 1: General Recrystallization of Crude this compound

This protocol outlines a standard procedure for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water or Methanol/Water)

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.[1]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[1] If using a co-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists, then add a few drops of the first solvent to redissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the purified this compound.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the funnel under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a suitable temperature.[1]

Protocol 2: Column Chromatography of Crude this compound

This protocol describes the purification of this compound using a silica gel or alumina column.

Materials:

  • Crude this compound

  • Stationary Phase (Silica Gel or Neutral Alumina)

  • Eluent System (e.g., Hexane/Acetone mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Methodology:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the least polar eluent (e.g., hexane). Pour the slurry into the column, gently tapping the sides to ensure even packing without air bubbles. Add another layer of sand on top of the stationary phase.[7]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column, ensuring the top surface of the sand is not disturbed. Begin collecting the eluting solvent (eluate) in fractions (e.g., in separate test tubes). Start with a low-polarity eluent (e.g., mostly hexane) to elute less polar impurities first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., acetone).[3] This will elute the more polar compounds. This compound, being more polar than 9-fluorenone's precursor fluorene, will require a more polar solvent system to elute.[7]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Optional, for insolubles) Dissolve->Hot_Filter Cool Slow Cooling to Room Temp Dissolve->Cool Hot_Filter->Cool Ice_Bath Ice Bath Cooling Cool->Ice_Bath Vac_Filter Vacuum Filtration Ice_Bath->Vac_Filter Wash Wash with Cold Solvent Vac_Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: General experimental workflow for the purification of this compound by recrystallization.

G Start Start: Purified this compound is Yellow Check_TLC Analyze by TLC vs. 9-Fluorenone Standard Start->Check_TLC Spot_Present 9-Fluorenone Spot Present? Check_TLC->Spot_Present Recrystallize Action: Perform Second Recrystallization Spot_Present->Recrystallize Yes Store_Properly Issue: Potential Oxidation Action: Store under inert gas, protect from light. Spot_Present->Store_Properly No Check_Reaction Action: Review Synthesis Protocol. Ensure complete reaction. Recrystallize->Check_Reaction End End: White, Pure This compound Check_Reaction->End Store_Properly->End

Caption: Troubleshooting decision tree for a yellow-colored this compound product.

References

avoiding degradation of Flurenol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Flurenol during experimental procedures. By following these guidelines, users can ensure the stability and integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. The primary factors include:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of 9-fluorenone.

  • Acidic and Basic Conditions: this compound can undergo degradation in both acidic and basic environments.

  • Light Exposure: Photodegradation can occur upon exposure to UV and visible light.

  • Elevated Temperatures: Higher temperatures can accelerate degradation processes.

Q2: What are the main degradation products of this compound?

A2: The most common degradation product of this compound is 9-fluorenone , which is formed through oxidation. Under acidic conditions, dehydration can also occur, potentially leading to the formation of other byproducts.[1] Microbial degradation can also yield 9-fluorenone as an initial product, which may be further metabolized by certain microorganisms.[2][3][4]

Q3: How can I visually detect potential this compound degradation?

A3: A common sign of this compound degradation is a change in the color of the solid or its solution. Pure this compound is a white to off-white crystalline powder. The formation of its primary oxidation product, 9-fluorenone, can impart a yellow color to the sample.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.

Q5: How does pH affect the stability of this compound?

A5: this compound is most stable in neutral conditions. Both acidic and basic pH can promote degradation. Acid-catalyzed dehydration can occur at low pH, while basic conditions can facilitate oxidation to 9-fluorenone.

Q6: Is this compound stable in common laboratory solvents?

A6: The stability of this compound in solution depends on the solvent and storage conditions. In protic solvents, the presence of dissolved oxygen can promote oxidation. It is recommended to use freshly prepared solutions and to degas solvents where possible to remove dissolved oxygen. For long-term storage of solutions, it is best to store them at low temperatures and protected from light.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected yellowing of this compound solution. Oxidation of this compound to 9-fluorenone.1. Prepare fresh solutions before use. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 4. Consider adding an antioxidant to the solution if compatible with the experimental design.
Low recovery of this compound after an experimental procedure. Degradation due to pH, temperature, or light exposure.1. Assess the pH of all solutions and buffers used and adjust to neutral if possible. 2. Perform experiments at the lowest feasible temperature. 3. Minimize the exposure of this compound-containing solutions to light. 4. Analyze a sample of the initial this compound solution by HPLC to confirm its purity and concentration before starting the experiment.
Inconsistent results in biological assays. Degradation of this compound in the cell culture medium.1. Evaluate the stability of this compound in the specific cell culture medium under the assay conditions (time, temperature, CO₂ levels). 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Minimize the time between the preparation of the final dilution and its addition to the cells. 4. Consider the potential for enzymatic degradation by cellular components.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.1. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Perform a solubility test at the desired final concentration before proceeding with the experiment.

Data on this compound Stability

The following tables summarize qualitative data on the stability of this compound under various stress conditions. Quantitative kinetic data is sparse in the literature; the information provided is based on forced degradation studies.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObservationPrimary Degradation Product
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursDegradation observedDehydration products
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursDegradation observed9-Fluorenone
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation9-Fluorenone
Photodegradation Exposure to UV-Vis lightDegradation observed9-Fluorenone
Thermal Degradation 80 °C for 48 hours (solid state)Minimal degradationNot significant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.

3. Sample Analysis:

  • After the specified time, dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation product, 9-fluorenone.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound and 9-fluorenone in the mobile phase.

  • Inject the standard solutions to determine their retention times.

  • Inject the samples from the forced degradation study.

  • Quantify the amount of this compound and 9-fluorenone in the samples by comparing their peak areas to those of the standards.

Visualizations

This compound Degradation Pathways

Flurenol_Degradation This compound This compound NineFluorenone 9-Fluorenone This compound->NineFluorenone Oxidation (O2, H2O2) Basic Conditions Photodegradation DehydrationProducts Dehydration Products This compound->DehydrationProducts Acidic Conditions (H+)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start StockSolution Prepare this compound Stock Solution (1 mg/mL) Start->StockSolution Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Photo Photodegradation (UV/Vis Light) StockSolution->Photo Thermal Thermal Degradation (80°C, Solid) StockSolution->Thermal Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a typical forced degradation study of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Flurenol (9-Hydroxyfluorene) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the eugeroic compound Flurenol (9-Hydroxyfluorene, also known as Hydrafinil). The focus is on understanding and mitigating potential off-target effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound (9-Hydroxyfluorene)?

A1: The primary established on-target mechanism of this compound is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain. It is considered a weak dopamine reuptake inhibitor.[1]

Q2: What are the known or hypothesized off-target effects of this compound?

A2: While comprehensive in vivo off-target data for this compound is limited, potential off-target effects can be inferred from its chemical structure and the known off-targets of other CNS-active compounds. Researchers should consider:

  • Monoamine Transporters: Interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET) is a primary concern for any dopamine reuptake inhibitor. The selectivity profile of this compound for DAT over SERT and NET has not been extensively published.

  • Other Receptors and Enzymes: As with many small molecules, this compound could potentially interact with a broad range of CNS receptors (e.g., serotonergic, adrenergic, histaminergic) and metabolic enzymes. Comprehensive receptor screening is necessary to fully characterize its off-target profile.

  • Behavioral and Physiological Effects: In vivo studies on the parent compound, fluorene, have shown that its metabolite, 9-hydroxyfluorene, is present in the brain and can lead to dose-dependent changes in anxiety levels, body weight, and liver weight in rats.[2]

Q3: How can I proactively design my in vivo study to minimize off-target effects?

A3: Proactive study design is crucial. Key considerations include:

  • Dose Selection: Use the lowest effective dose to achieve the desired on-target effect (e.g., wakefulness). Conduct a thorough dose-response study to identify the therapeutic window and potential dose-limiting toxicities.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and, consequently, the off-target effects. Be consistent with the intended clinical or experimental route.

  • Control Groups: Always include appropriate vehicle control groups. For assessing the specificity of the observed effects, consider including a positive control with a known, more selective mechanism of action.

  • Comprehensive Endpoint Analysis: Do not rely solely on the primary efficacy endpoint. Incorporate secondary behavioral and physiological assessments to monitor for potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes Observed

Symptoms:

  • Animals exhibit behaviors not typically associated with dopamine reuptake inhibition (e.g., excessive grooming, sedation, hyperactivity, stereotypy).

  • Conflicting results between different behavioral assays.

Possible Causes:

  • Off-target activity: The observed behaviors may be due to this compound's interaction with other neurotransmitter systems.

  • Dose-related effects: The dose used may be in a range that elicits off-target effects or is on the biphasic portion of the dose-response curve.

  • Metabolite activity: Active metabolites of this compound may have their own on- and off-target effects.

Troubleshooting Steps:

  • Review Dose-Response:

    • Action: If not already done, perform a comprehensive dose-response study for your primary behavioral endpoint. Include doses above and below the expected efficacious dose.

    • Rationale: This will help determine if the unexpected behavior is dose-dependent and identify a potential therapeutic window with minimal off-target behavioral effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:

    • Action: Measure plasma and brain concentrations of this compound and its major metabolites at different time points post-administration and correlate these with the observed behavioral changes.

    • Rationale: This can help determine if the unexpected effects are associated with the parent compound or a metabolite and if they occur at specific concentration thresholds.

  • Broaden Behavioral Phenotyping:

    • Action: Implement a secondary screen of behavioral assays to characterize the unexpected phenotype. This could include tests for anxiety (e.g., elevated plus maze, open field test), motor coordination (e.g., rotarod), and sensory-motor reflexes (see Irwin Test protocol below).

    • Rationale: A broader assessment can provide clues about the potential underlying off-target mechanism.

  • Diagram: Troubleshooting Unexpected Behavioral Phenotypes

    G Start Unexpected Behavior Observed DoseResponse Review Dose-Response Curve Start->DoseResponse PKPD Correlate with PK/PD Data DoseResponse->PKPD BehavioralScreen Broaden Behavioral Phenotyping PKPD->BehavioralScreen Mechanism Investigate Potential Off-Target Mechanism BehavioralScreen->Mechanism

    Workflow for troubleshooting unexpected behavioral phenotypes.

Issue 2: Inconsistent On-Target Efficacy (Wakefulness)

Symptoms:

  • Lack of a clear dose-response relationship for wake-promoting effects.

  • High variability in wakefulness between animals at the same dose.

  • Tolerance or sensitization to the wake-promoting effects with repeated dosing.

Possible Causes:

  • Poor bioavailability or rapid metabolism: The compound may not be reaching the brain in sufficient concentrations or is being cleared too quickly.

  • Off-target effects counteracting on-target effects: Sedative off-target effects at higher doses could mask the wake-promoting effects.

  • Individual differences in metabolism: Genetic variations in metabolic enzymes could lead to variable exposures between animals.

Troubleshooting Steps:

  • Verify Target Engagement with In Vivo Microdialysis:

    • Action: Conduct in vivo microdialysis in the striatum or nucleus accumbens of awake, freely moving animals to measure extracellular dopamine levels following this compound administration.

    • Rationale: This will directly confirm if this compound is engaging DAT at the tested doses and increasing synaptic dopamine concentrations.

  • Electroencephalogram (EEG) Analysis:

    • Action: Record EEG and electromyography (EMG) to objectively quantify sleep-wake states (wakefulness, NREM sleep, REM sleep) and analyze changes in EEG power spectra.

    • Rationale: EEG provides a quantitative and objective measure of wakefulness and can reveal more subtle effects on sleep architecture that may not be apparent from behavioral observation alone.

  • Pharmacokinetic Analysis:

    • Action: Perform a detailed pharmacokinetic study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of this compound in both plasma and brain.

    • Rationale: Understanding the PK profile is essential for designing an appropriate dosing regimen and for interpreting the efficacy and off-target effect data.

  • Diagram: Investigating Inconsistent On-Target Efficacy

    G Start Inconsistent Wakefulness Microdialysis Confirm Target Engagement (Microdialysis) Start->Microdialysis EEG Quantify Sleep-Wake States (EEG) Start->EEG PK Characterize Pharmacokinetics Start->PK OptimizeDosing Optimize Dosing Regimen Microdialysis->OptimizeDosing EEG->OptimizeDosing PK->OptimizeDosing

    Approach to troubleshooting inconsistent on-target efficacy.

Quantitative Data Summary

Table 1: Monoamine Transporter Affinity of this compound (9-Hydroxyfluorene) and Related Compounds

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
This compound 9.0 Data not available Data not available N/A N/A
Cocaine0.2 - 0.70.2 - 0.70.2 - 0.7~1~1
Methylphenidate~0.1~100~0.1~1000~1
Amphetamine~0.620 - 400.07 - 0.1~33-67~0.1-0.2

Data for cocaine, methylphenidate, and amphetamine are presented for comparative purposes and are compiled from various sources.[3] Specific head-to-head comparative data for this compound is limited.

Experimental Protocols

Protocol 1: Modified Irwin Test for Neurobehavioral Assessment

This protocol provides a framework for a comprehensive neurobehavioral screen in rodents to identify potential CNS off-target effects. The Irwin test is a standardized procedure for the systematic observation of behavioral and physiological changes.[4][5][6][7][8]

Materials:

  • Test animals (rats or mice)

  • This compound (9-Hydroxyfluorene) and vehicle

  • Observation arena (e.g., open field)

  • Stopwatch

  • Scoring sheet

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Baseline Observation: Observe each animal in its home cage and in the observation arena to establish baseline scores for all parameters before dosing.

  • Dosing: Administer this compound or vehicle via the chosen route.

  • Post-Dose Observations: At predefined time points (e.g., 15, 30, 60, 120, 240 minutes) after dosing, systematically observe and score each animal for the following parameters:

    • Behavioral: Alertness, grooming, stereotypy, passivity, vocalization.

    • Autonomic: Piloerection, salivation, pupil size, respiration rate.

    • Neurological (Motor): Spontaneous activity, gait, posture, muscle tone, tremor, convulsions.

    • Reflexes: Pinna reflex, corneal reflex, righting reflex.

  • Scoring: Use a standardized scoring system (e.g., 0 = no effect, 1 = slight, 2 = moderate, 3 = marked).

Data Analysis: Compare the scores for each parameter between the this compound-treated groups and the vehicle control group at each time point using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the general procedure for in vivo microdialysis to assess the on-target effect of this compound on dopamine levels in the brain.[9][10][11][12][13]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • Test animals (rats or mice)

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum). Allow animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dosing Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC-ED.

Data Analysis: Express the post-drug dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of dopamine changes between the treatment groups using statistical methods such as two-way ANOVA with repeated measures.

Diagram: In Vivo Microdialysis Experimental Workflow

G Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery Surgery->Recovery ProbeInsertion Microdialysis Probe Insertion Recovery->ProbeInsertion Baseline Baseline Sample Collection ProbeInsertion->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing PostDose Post-Dose Sample Collection Dosing->PostDose Analysis HPLC-ED Analysis of Dopamine PostDose->Analysis DataInterpretation Data Interpretation (% Baseline) Analysis->DataInterpretation

Workflow for an in vivo microdialysis experiment.

References

Validation & Comparative

A Comparative Guide to Flurenol and Modafinil as Wakefulness-Promoting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of flurenol (fluoren-9-ol, also known as hydrafinil) and modafinil, two compounds investigated for their wakefulness-promoting (eugeroic) properties. While modafinil is a well-established and clinically approved medication, this compound remains a research chemical with a significantly less defined pharmacological profile. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the current understanding of their mechanisms of action.

Executive Summary

Modafinil is a first-line treatment for excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[1][2] Its mechanism of action is complex and multifaceted, involving the modulation of several neurotransmitter systems.[1][3] this compound, a derivative of fluorene, has been identified as a weak dopamine reuptake inhibitor and an active metabolite of a series of experimental wakefulness-promoting agents.[4][5] Preclinical data suggests it may be more potent than modafinil in promoting wakefulness, but a comprehensive understanding of its efficacy, safety, and mechanism in humans is currently lacking.[6][7]

Comparative Data

The following tables summarize the available quantitative data for this compound and modafinil. It is important to note the disparity in the volume of research, with significantly more data available for modafinil.

Table 1: In Vitro Dopamine Transporter (DAT) Inhibition

CompoundIC50 for DAT Inhibition (μM)Source
This compound (9-Hydroxyfluorene)9[4]
Modafinil3.70[4]

Table 2: Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg, i.p.)Cmax (ng/g)tmax (h)AUC0-t (ng·h/g)Source
This compound100Plasma: 263Brain: 4384Plasma: 2Brain: 0.8Plasma: 1081Brain: 11639[8]
Modafinil10Produces ~1 µg/mL in blood plasma 30-60 min post-administration--[9]
Modafinil30, 100, 300Dose-dependent increase in wake time--[2]

Table 3: Overview of Wakefulness-Promoting and Mechanistic Properties

FeatureThis compound (Hydrafinil)Modafinil
Primary Mechanism Weak dopamine reuptake inhibitor.[4] The full mechanism is largely unknown.[4]Atypical stimulant; primarily a weak dopamine reuptake inhibitor.[3][10]
Other Mechanisms Not well characterized. Some sources suggest effects on serotonin, glutamate, and histamine, similar to modafinil, but this is not substantiated by primary literature.[6]Modulates norepinephrine, serotonin, glutamate, GABA, histamine, and orexin systems.[1][3][11]
In Vivo Efficacy A study by Cephalon (unpublished primary source) reported it to be 39% more effective than modafinil in keeping mice awake over a 4-hour period.[4]Dose-dependently increases wakefulness in rodents and humans.[2][12] Does not produce rebound hypersomnolence seen with traditional stimulants.[2]
Clinical Use Not approved for human use; sold as a research chemical.[6][7]FDA-approved for narcolepsy, obstructive sleep apnea, and shift work disorder.[1]
Known Side Effects Unknown in humans due to lack of clinical trials.[4]Headache, anxiety, nausea, insomnia.[10]
Abuse Potential Potentially lower than modafinil due to weaker DAT inhibition.[4]Considered to have a low abuse potential compared to classical stimulants.[12]

Signaling Pathways and Mechanisms of Action

Modafinil

Modafinil's wakefulness-promoting effects are not attributed to a single mechanism but rather to a network of interactions across various neurotransmitter systems. While it is a weak dopamine reuptake inhibitor, its effects extend to norepinephrine, serotonin, glutamate, GABA, histamine, and the orexin system.[1][3][11]

modafinil_pathway cluster_monoamines Monoaminergic Systems cluster_other_systems Other Neurotransmitter Systems modafinil Modafinil DAT Dopamine Transporter (DAT) modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) modafinil->NET Weakly Inhibits GABA ↓ GABAergic Transmission modafinil->GABA Modulates Glutamate ↑ Glutamatergic Transmission modafinil->Glutamate Modulates Histamine ↑ Histamine Release modafinil->Histamine Indirectly Activates Orexin ↑ Orexin Release modafinil->Orexin Indirectly Activates DA ↑ Extracellular Dopamine NE ↑ Extracellular Norepinephrine Wakefulness Wakefulness DA->Wakefulness NE->Wakefulness GABA->Wakefulness Glutamate->Wakefulness Histamine->Wakefulness Orexin->Wakefulness

Figure 1: Modafinil's Multifaceted Mechanism of Action.
This compound (Fluoren-9-ol)

The mechanism of action for this compound is not well understood.[4] Its primary identified activity is the inhibition of the dopamine transporter (DAT), though it is weaker in this regard than modafinil.[4] Its higher lipophilicity suggests it may penetrate the blood-brain barrier more readily.[4]

flurenol_pathway This compound This compound (Fluoren-9-ol) DAT Dopamine Transporter (DAT) This compound->DAT Weakly Inhibits Unknown Unknown Mechanisms This compound->Unknown DA ↑ Extracellular Dopamine Wakefulness Wakefulness DA->Wakefulness Unknown->Wakefulness

Figure 2: Postulated Mechanism of Action for this compound.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

Objective: To determine the IC50 value of a test compound (e.g., this compound, modafinil) for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: 10 µM GBR12909.

  • Test compound stock solution.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: hDAT-expressing cells are harvested, homogenized in assay buffer, and centrifuged to isolate the cell membranes containing the transporters. Protein concentration is determined.

  • Binding Reaction: In a 96-well plate, cell membranes (50-100 µg protein) are incubated with the radioligand ([³H]WIN 35,428) and varying concentrations of the test compound. A parallel set of wells includes a high concentration of a known DAT inhibitor to determine non-specific binding.

  • Incubation: The plate is incubated, typically at 4°C for 2 hours.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

dat_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture hDAT-expressing cells membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes, radioligand, and test compound membrane_prep->incubation reagents Prepare radioligand and test compounds reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity filtration->counting calculation Calculate specific binding counting->calculation ic50 Determine IC50 value calculation->ic50

Figure 3: Workflow for a Dopamine Transporter Binding Assay.
In Vivo Assessment of Wakefulness in Rodents

This experimental design is used to evaluate the wake-promoting effects of a compound in an animal model.

Objective: To measure the effect of a test compound on sleep-wake patterns in rats.

Materials:

  • Adult male Wistar rats.

  • Surgical implants for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Data acquisition system for recording EEG and EMG signals.

  • Test compounds (this compound, modafinil) and vehicle control.

Procedure:

  • Surgical Implantation: Rats are surgically implanted with electrodes for EEG and EMG recording to monitor brain activity and muscle tone, respectively.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and a regular light-dark cycle (e.g., 12 hours light, 12 hours dark).

  • Baseline Recording: Baseline sleep-wake data is recorded for a set period (e.g., 24-48 hours) before drug administration.

  • Drug Administration: On the test day, animals are administered the test compound (e.g., modafinil at 30, 100, 300 mg/kg, i.p.) or vehicle at a specific time in the light cycle.

  • Post-Treatment Recording: EEG and EMG are continuously recorded for at least 24 hours post-administration.

  • Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, non-REM sleep, REM sleep). The duration and episodes of each state are quantified and compared between the drug-treated and vehicle-treated groups.

in_vivo_wakefulness_assay surgery Surgical Implantation of EEG/EMG Electrodes recovery Recovery and Acclimation surgery->recovery baseline Baseline Sleep-Wake Recording recovery->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin post_record Post-Treatment Recording drug_admin->post_record analysis Scoring and Analysis of Sleep-Wake States post_record->analysis results Comparison of Wakefulness Duration analysis->results

References

Flurenol as an Insecticide: An Analysis of Efficacy in Comparison to Commercial Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of quantitative data on the efficacy of Flurenol as an insecticide. While patented in 1939 for insecticidal use, its primary application has been as a plant growth regulator. [1] Consequently, a direct, data-driven comparison with modern commercial pesticides is not feasible based on current public knowledge. The mechanism of action of this compound in insects also remains unknown.[1]

This guide will briefly cover the known applications of this compound and then provide a detailed comparative analysis of several major classes of commercial insecticides for which extensive experimental data are available. This comparison will address their efficacy, experimental protocols for testing, and their modes of action through signaling pathway diagrams.

This compound: From Insecticide Patent to Herbicide Application

This compound is a chemical compound that functions as a plant growth regulator, specifically a morphactin, used to control broadleaved weeds, often in combination with other herbicides.[2][3] Its derivatives, such as this compound-butyl and this compound-methyl, are also used for this purpose.[2][4] While its historical patent as an insecticide exists, the scientific community has not published research validating its efficacy against specific insect pests or comparing it to other insecticidal compounds.

Comparative Guide to Commercial Insecticide Classes

The following sections provide a detailed comparison of prominent classes of commercial insecticides, including organophosphates, pyrethroids, neonicotinoids, diamides, spinosyns, and avermectins.

Data Presentation: Efficacy of Commercial Insecticides

The efficacy of insecticides is commonly measured by the median lethal dose (LD50) or median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, and it is typically expressed in milligrams of insecticide per kilogram of the test animal's body weight (mg/kg). A lower LD50 value indicates higher toxicity.

Insecticide ClassExample CompoundTarget PestLD50/LC50Exposure RouteSource(s)
Organophosphates MalathionVarious InsectsOral LD50 (rat): 2800 mg/kgOral[5]
ChlorpyrifosCoccinella septempunctata100% mortality at tested doseContact
Pyrethroids PermethrinRatOral LD50: 430–4000 mg/kgOral[6]
CypermethrinRatOral LD50: 250-4150 mg/kgOral[7]
DeltamethrinRatOral LD50: 30-5000 mg/kgOral[6]
Neonicotinoids ImidaclopridDrosophila melanogaster2.5 ppm (sub-lethal effects)Ingestion[8]
Diamides ChlorantraniliproleCoccinella septempunctataPre-imaginal LR50: 42.078 g a.i./haContact[9]
FlubendiamideLepidoptera-Ingestion[10]
Spinosyns SpinosadHeliothis virescensTopical LD50: 1.28-2.25 µg/gTopical[11][12]
Spinosyn AHeliothis virescensLC50: 0.3 ppmIngestion (drench)[12][13]
Avermectins AbamectinChilo suppressalis-Ingestion[14]
Experimental Protocols

The determination of insecticide efficacy follows standardized laboratory and field procedures.

1. Acute Oral Toxicity (LD50): This protocol is used to determine the single dose of a substance that will cause the death of 50% of a group of test animals.

  • Test Animals: Typically rats or mice of a specific strain and age.

  • Procedure: A range of doses of the insecticide, dissolved in a suitable vehicle (e.g., DMSO), is administered orally to different groups of animals. A control group receives only the vehicle. The animals are observed for a set period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed, often using probit analysis, to calculate the LD50 value.[15]

2. Topical Application (LD50): This method assesses the toxicity of a substance when applied directly to the insect's cuticle.

  • Test Insect: A specific life stage (e.g., third-instar larvae) of the target insect.

  • Procedure: A precise volume (e.g., 1 microliter) of the insecticide dissolved in a solvent like acetone is applied to a specific part of the insect, usually the dorsal thorax. Control insects are treated with the solvent alone. Mortality is assessed after a defined period (e.g., 48 or 72 hours).[12]

3. Leaf Dip/Diet Incorporation Bioassay (LC50): This protocol evaluates the toxicity of an insecticide through ingestion.

  • Procedure (Leaf Dip): Leaves of a host plant are dipped into different concentrations of the insecticide solution and allowed to dry. The treated leaves are then provided to the test insects for feeding.

  • Procedure (Diet Incorporation): The insecticide is mixed into the artificial diet of the insects at various concentrations.

  • Data Collection: The number of dead insects is recorded at regular intervals. The data is then used to calculate the LC50, the concentration that kills 50% of the test population.[13]

4. Field Trials: These studies assess the efficacy of an insecticide under real-world conditions.

  • Procedure: Experimental plots in an agricultural field are treated with the insecticide at recommended application rates. Control plots are left untreated or treated with a placebo. The population of the target pest is monitored before and after the application at set time intervals (e.g., 3, 7, 15 days after treatment).

  • Data Analysis: The percentage of pest reduction is calculated and compared between treated and control plots to determine the insecticide's effectiveness and residual activity.

Signaling Pathways and Modes of Action

The following diagrams illustrate the mechanisms by which different classes of commercial insecticides affect the nervous system of insects.

Organophosphate_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Normally degrades Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Activates Organophosphate Organophosphate Organophosphate->AChE Inhibits

Organophosphate Mode of Action

Organophosphates inhibit the enzyme acetylcholinesterase (AChE).[16][17][18] This leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous stimulation of nerve receptors, which results in paralysis and death of the insect.[16][18]

Pyrethroid_Mode_of_Action cluster_neuron Neuron Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Allows Hyper_Excitation Neuron Hyper-excitation Na_Influx->Hyper_Excitation Causes Paralysis_Death Paralysis and Death Hyper_Excitation->Paralysis_Death Leads to Pyrethroid Pyrethroid Pyrethroid->Na_Channel Keeps open

Pyrethroid Mode of Action

Pyrethroids target the voltage-gated sodium channels in the nerve cell membranes of insects. They bind to these channels and prevent them from closing, which leads to a continuous influx of sodium ions. This causes a state of hyper-excitation of the nervous system, resulting in paralysis and eventual death.

Neonicotinoid_Mode_of_Action cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Hyper_Excitation Neuron Hyper-excitation Ion_Channel->Hyper_Excitation Causes Paralysis_Death Paralysis and Death Hyper_Excitation->Paralysis_Death Leads to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversibly binds to

Neonicotinoid Mode of Action

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[19][20] They bind irreversibly to these receptors, causing continuous stimulation, which leads to hyper-excitation, paralysis, and death.[19][20]

Diamide_Mode_of_Action cluster_muscle Muscle Cell RyR Ryanodine Receptor (RyR) Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Causes Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Induces Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death Leads to Diamide Diamide Diamide->RyR Activates Spinosyn_Mode_of_Action cluster_neuron Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Excitation Neuronal Excitation nAChR->Excitation GABA_Receptor GABA Receptor GABA_Receptor->Excitation Normally inhibits Paralysis_Death Paralysis and Death Excitation->Paralysis_Death Leads to Spinosyn Spinosyn Spinosyn->nAChR Allosterically activates Spinosyn->GABA_Receptor Inhibits Avermectin_Mode_of_Action cluster_neuron Neuron/Muscle Cell Membrane GluCl Glutamate-gated Chloride Channel (GluCl) Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Causes Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Results in Avermectin Avermectin Avermectin->GluCl Activates

References

A Comparative Guide to the Dopamine Reuptake Inhibition of Flurenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flurenol's dopamine reuptake inhibition with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Dopamine Reuptake Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other selected dopamine reuptake inhibitors (DRIs) on the dopamine transporter (DAT). The data is presented as IC50 values, which represent the concentration of a drug that inhibits 50% of the transporter's activity. Lower values indicate greater potency.

CompoundDopamine Transporter (DAT) IC50 (µM)Reference
This compound 9 [1]
Modafinil3.70[1]
Bupropion0.305[2]
Venlafaxine7.647[2]
Ansofaxine0.491[2]
Nomifensine0.015[3]
GBR 129090.005[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line, radioligand, and assay buffer used.

Dopamine Signaling and Reuptake Inhibition

Dopamine is a key neurotransmitter in the brain involved in motivation, reward, and motor control. After its release from a presynaptic neuron, dopamine binds to receptors on the postsynaptic neuron, propagating the signal. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the signal.

This compound, like other dopamine reuptake inhibitors, blocks the DAT. This action leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.

Dopamine_Signaling_Pathway Dopamine Reuptake and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Exocytosis Dopamine Dopamine Dopamine_Release->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->DAT Inhibition

Caption: Dopamine reuptake inhibition by this compound at the synapse.

Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay (Radioligand-Based)

This protocol describes a common method for determining the IC50 value of a test compound for the inhibition of the dopamine transporter.

1. Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled dopamine (e.g., [³H]Dopamine).

  • Test compound (this compound).

  • Non-specific uptake control (e.g., a high concentration of a known potent DAT inhibitor like GBR 12909).

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

2. Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Assay Preparation:

    • On the day of the assay, wash the cells with pre-warmed assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions for total uptake (buffer only) and non-specific uptake (containing the non-specific uptake control).

  • Inhibition Assay:

    • Add the different concentrations of this compound or control solutions to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding [³H]Dopamine to all wells.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition for each concentration of this compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Workflow for In Vitro Dopamine Uptake Inhibition Assay A Culture hDAT-expressing cells B Seed cells in 96-well plate A->B D Pre-incubate cells with this compound B->D C Prepare serial dilutions of this compound C->D E Initiate uptake with [³H]Dopamine D->E F Terminate uptake and wash cells E->F G Lyse cells F->G H Measure radioactivity G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

In Vivo Wakefulness-Promoting Effects

This compound has been described as a eugeroic, or wakefulness-promoting agent.[1] Some reports suggest it may be more effective than modafinil in this regard.[4] However, publicly available, peer-reviewed studies providing specific quantitative in vivo data on this compound's effects on wakefulness, such as changes in sleep latency or duration in animal models, are limited. Further research is needed to fully characterize its in vivo efficacy and potential therapeutic applications.

References

A Comparative Analysis of Flurenol and Other Fluorene Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a polycyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This guide presents a comparative analysis of Flurenol (also known as 9-Hydroxyfluorene or Hydrafinil) and other fluorene derivatives, focusing on their performance in anticancer, antimicrobial, and neuro-active applications. The information is supported by experimental data from various studies, with detailed methodologies provided for key assays.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of fluorene derivatives is highly dependent on their structural modifications. The following tables summarize quantitative data from multiple studies, offering a comparative perspective on their potency. It is important to note that direct comparisons may be limited as the data is collated from different studies with potentially varying experimental conditions.

Table 1: Comparative Anticancer Activity of Fluorene Derivatives (IC50 Values)

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
O-aryl-carbamoyl-oxymino-fluoreneHeLa (Cervical Cancer)6.33 ± 3.02 (µg/mL)[1]
O-aryl-carbamoyl-oxymino-fluoreneHT29 (Colon Adenocarcinoma)> 10 (µg/mL)[1]
O-aryl-carbamoyl-oxymino-fluoreneMG63 (Osteosarcoma)31.5 (µg/mL)[1]
Fluorene-triazole hybrid (LSO272)MOLM-13 (Leukemia)12.5[1][2]
Fluorene-triazole hybrid (LSO258)MOLM-13 (Leukemia)25.5[1][2]
9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF)Hepatocellular Carcinoma (HCC) cellsNot specified[3]
SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative)MCF-7 (Breast Cancer)1.95[2]

Table 2: Comparative Antimicrobial Activity of Fluorene Derivatives (MIC Values)

Derivative Class/CompoundTarget MicroorganismMIC (mg/mL)Reference
O-aryl-carbamoyl-oxymino-fluorene (Compound 1d)Staphylococcus aureus ATCC 10260.156[4]
General O-aryl-carbamoyl-oxymino-fluorene derivativesVarious Bacteria & Fungi0.156 - 10[4]
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)Candida albicans5 µg/mL[5]
Fluorene-9-acetic acid (FAA)Candida albicans100 µg/mL[2]

Table 3: Neuro-active Properties of this compound

PropertyValueReference
Dopamine Reuptake Inhibition (IC50)9 µM
Eugeroic (Wakefulness-promoting) Effect39% more effective than modafinil in mice over a 4-hour period

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[2][6][7][8][9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the fluorene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.[2][7][8]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This technique is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (medium with inoculum, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.[10]

  • MIC Determination: After incubation, visually inspect the plate or use a plate reader to determine the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This concentration is the MIC.[10]

Dopamine Reuptake Inhibition Assay

This assay determines the ability of a compound to inhibit the dopamine transporter (DAT).[11]

Procedure:

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT), such as HEK293 cells.

  • Membrane Preparation: Harvest the cells, wash with ice-cold PBS, homogenize in assay buffer, and centrifuge to obtain a membrane preparation.[11]

  • Binding Assay: In a 96-well plate, set up reactions for total binding, non-specific binding (using a known DAT inhibitor like GBR12909), and competitive binding with varying concentrations of this compound. Add a radioligand that binds to DAT (e.g., [³H]WIN 35,428) and the cell membrane preparation to all wells.[11]

  • Incubation and Harvesting: Incubate the plate to allow binding to reach equilibrium. Harvest the membranes onto filters and wash to remove unbound radioligand.[11]

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Workflows

Anticancer Mechanism of a Fluorene Derivative (MSDF)

Certain fluorene derivatives, such as 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), have been shown to induce cancer cell death through multiple pathways.[3] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10] Furthermore, MSDF has been observed to suppress the pro-survival MAPK/ERK and PI3K/Akt signaling pathways.[3]

anticancer_pathway MSDF Fluorene Derivative (MSDF) ROS Reactive Oxygen Species (ROS) Generation MSDF->ROS MAPK_ERK MAPK/ERK Pathway MSDF->MAPK_ERK inhibits PI3K_Akt PI3K/Akt Pathway MSDF->PI3K_Akt inhibits Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) ROS->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic Apoptosis) ROS->DeathReceptor Caspases Caspase Activation Mitochondria->Caspases DeathReceptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellSurvival Cell Survival & Proliferation MAPK_ERK->CellSurvival PI3K_Akt->CellSurvival

Caption: ROS-mediated apoptosis and pathway inhibition by a fluorene derivative.

General Workflow for Anticancer Drug Screening

The evaluation of novel fluorene derivatives for their anticancer potential typically follows a standardized workflow, from synthesis to the determination of cytotoxic potency.

experimental_workflow Synthesis Synthesis of Fluorene Derivatives CompoundTreatment Treatment with Derivative Dilutions Synthesis->CompoundTreatment CellCulture Cancer Cell Line Culture CellCulture->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis Data Analysis (IC50 Calculation) MTTAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: A typical workflow for evaluating the anticancer activity of fluorene derivatives.

References

Cross-Reactivity of Flurenol and its Analogs in Hormonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for chemical compounds to interfere with hormonal assays is a critical consideration in toxicological research and drug development. This guide provides a comparative analysis of the cross-reactivity of compounds referred to as "Flurenol" and their structural analogs in hormonal assays. Due to the limited direct experimental data on "this compound," this guide uses Fluorene-9-bisphenol (BHPF), a structurally related compound with documented endocrine-disrupting properties, as a primary case study.

Defining "this compound": Two distinct compounds

It is important to clarify that the term "this compound" can refer to two different chemical entities:

  • 9-Hydroxyfluorene (also known as Fluoren-9-ol or Hydrafinil): An alcohol derivative of fluorene. It has been investigated for its wakefulness-promoting effects and is known to be a weak dopamine reuptake inhibitor.

  • 9-Hydroxyfluorene-9-carboxylic acid: A plant growth regulator.

This guide will address the known hormonal activities of fluorene derivatives, with a focus on BHPF, to infer the potential cross-reactivity of these "this compound" compounds.

Case Study: Fluorene-9-bisphenol (BHPF) - An Anti-Estrogenic Compound

Fluorene-9-bisphenol (BHPF) is a compound used in the production of "BPA-free" plastics and has been the subject of studies on its endocrine-disrupting effects.[1] Research has demonstrated that BHPF exhibits anti-estrogenic activity by blocking the estrogen receptor.[1]

Quantitative Data on BHPF Anti-Estrogenic Activity

The following table summarizes the in vitro anti-estrogenic activity of BHPF from a study using a luciferase reporter assay in T47D human breast cancer cells, which endogenously express the estrogen receptor.

CompoundAssay TypeCell LineEndpointIC50 (nM)[2]
BHPF ERα Luciferase Reporter AssayT47DAntagonism109
BHPF ERβ Luciferase Reporter AssayT47DAntagonism75.3

IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%.

In Vivo Evidence of Anti-Estrogenic Effects

In vivo studies in mice have further substantiated the anti-estrogenic properties of BHPF.[1] Exposure to BHPF led to a reduction in uterine weight, a sensitive indicator of estrogenic and anti-estrogenic effects.[1]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for researchers. Below are detailed protocols for key experiments used to assess the hormonal activity of compounds like BHPF.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To measure the relative binding affinity of a test compound to the estrogen receptor.

Materials:

  • Estrogen receptor (ERα or ERβ)

  • Radiolabeled estradiol (e.g., [³H]17β-estradiol)

  • Test compound (e.g., BHPF)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A fixed concentration of the estrogen receptor and radiolabeled estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the mixture.

  • A standard curve is generated using increasing concentrations of unlabeled 17β-estradiol.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The receptor-bound and free radiolabeled estradiol are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the radiolabeled estradiol (IC50) is determined.

Uterotrophic Assay in Immature Female Mice

This in vivo assay is a standard method to assess the estrogenic and anti-estrogenic properties of a chemical.

Objective: To determine if a test compound has estrogen-like or anti-estrogen-like effects on the uterus.

Animals: Immature female mice (e.g., CD-1 strain), typically 18-20 days old.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • For assessing anti-estrogenic activity, groups are treated with:

    • Vehicle control

    • Estrogen (e.g., 17β-estradiol)

    • Test compound alone

    • Test compound in combination with estrogen

  • The compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection.

  • On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • A significant decrease in uterine weight in the group receiving the test compound plus estrogen, compared to the estrogen-only group, indicates anti-estrogenic activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanisms of action and assay principles.

Caption: Estrogen Signaling Pathway.

Competitive_Binding_Assay cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Hormone Receptor Binding Competitive Binding Receptor->Binding Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding Test_Compound Test Compound (this compound) Test_Compound->Binding p1 p2 Separation Separate Bound from Free Ligand Binding->Separation Detection Measure Signal from Labeled Ligand Separation->Detection Analysis Determine IC50 / Binding Affinity Detection->Analysis

Caption: Experimental Workflow of a Competitive Binding Assay.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of "this compound" (9-hydroxyfluorene and 9-hydroxyfluorene-9-carboxylic acid) in hormonal assays is currently lacking, the documented anti-estrogenic activity of the structurally related compound BHPF highlights the potential for fluorene derivatives to act as endocrine disruptors. The structural similarity of the fluorene backbone suggests that these compounds could interact with hormone receptors, warranting further investigation.

Researchers and drug development professionals should exercise caution when working with fluorene-based compounds and consider their potential for hormonal cross-reactivity. Future studies should aim to directly assess the binding affinity and functional activity of both 9-hydroxyfluorene and 9-hydroxyfluorene-9-carboxylic acid in a panel of hormonal assays, including those for estrogen, androgen, and progesterone receptors. Such data will be invaluable for a comprehensive risk assessment and for ensuring the specificity of hormonal assays in the presence of these compounds.

References

A Comparative Analysis of the Environmental Impact of Flurenol and Alternative Algaecides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of an appropriate algaecide is a critical decision in various research and industrial applications, demanding a thorough evaluation of not only its efficacy but also its environmental footprint. This guide provides a comparative assessment of the environmental impact of Flurenol and other commonly used algaecides, including copper-based compounds, hydrogen peroxide, and quaternary ammonium compounds (QACs). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions that balance effective algal control with environmental stewardship.

Data Presentation: A Comparative Overview

The following table summarizes the key environmental impact parameters for this compound and its alternatives. It is important to note the current data gap for specific ecotoxicity values (LC50/EC50) for this compound, highlighting an area for future research.

AlgaecideTarget OrganismsAcute Toxicity (LC50/EC50)Biodegradability & PersistenceBioaccumulation Potential
This compound Green algae (e.g., Dunaliella bioculata)[1]Data not readily available. Stated to be toxic to aquatic organisms including algae, bacteria, and crustaceans.[1]Not usually persistent in soils or water bodies.[2]Data not readily available.
Copper Sulfate Broad-spectrum algaecideFish (Fathead Minnow, 48-h LC50): 0.90 mg/L (chelated copper), 0.30 mg/L (with surfactant)[3]. Highly toxic to many aquatic organisms.[1][4][5][6]Does not biodegrade; copper ions can accumulate in sediments, leading to long-term contamination.[1][4][7]Can bioaccumulate in fish and other aquatic organisms, potentially moving up the food chain.[8]
Hydrogen Peroxide Primarily cyanobacteriaDaphnia magna (chronic): No significant effect on survival at ≤1.25 mg/L over 21 days.[9] Generally considered toxic to aquatic organisms at higher concentrations.[10][11]Readily biodegrades into water and oxygen, making it an environmentally friendly option.[12][13][14]No bioaccumulation is expected due to its rapid degradation.[10]
Quaternary Ammonium Compounds (QACs) Broad-spectrum algaecideFish (Fathead Minnow, LC50): As low as 280 µg/L. Daphnia magna (EC50): Can be in the low µg/L range. Highly toxic to aquatic invertebrates.[15][16][17]Show high biodegradability but have a strong tendency to sorb to wastewater biosolids, sediment, and soil, mitigating aquatic toxicity.[18]Can accumulate on surfaces and in environmental reservoirs like sediment and dust.[15]

Experimental Protocols: A Methodological Overview

The ecotoxicity and biodegradability data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). These protocols ensure data quality and comparability across different studies and substances.

Aquatic Toxicity Testing

Acute aquatic toxicity is commonly assessed using standardized tests on representative aquatic organisms, such as fish, invertebrates (e.g., Daphnia magna), and algae. The OECD Guidelines for the Testing of Chemicals are widely referenced for these studies.

A typical experimental workflow for determining the acute toxicity of a substance to fish (following a protocol similar to OECD Guideline 203) would involve:

  • Range-finding test: Preliminary tests to determine the approximate range of concentrations that cause mortality.

  • Definitive test: Exposing fish to a series of concentrations of the test substance for a fixed period (typically 96 hours).[19][20]

  • Observations: Regularly monitoring for mortality and any sublethal effects (e.g., changes in behavior, appearance).

  • Data Analysis: Calculating the LC50 (the concentration that is lethal to 50% of the test organisms) using statistical methods.[19]

Biodegradability Testing

The biodegradability of a chemical substance in an aquatic environment is often evaluated using methods that measure the consumption of oxygen or the production of carbon dioxide by microorganisms as they break down the test substance. ISO and OECD provide several standard methods for this purpose.

For instance, the ISO 9408 standard, an ultimate biodegradability test, involves:

  • Test Setup: A closed respirometer containing an aqueous medium with the test substance and an inoculum of microorganisms.

  • Measurement: Monitoring the oxygen demand over a 28-day period.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.[21]

Visualizing Environmental Impact Assessment

The following diagram illustrates a generalized workflow for assessing the environmental impact of an algaecide.

EnvironmentalImpactAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Literature Review & Data Collection (Physicochemical properties, existing toxicity data) C Environmental Fate & Transport Analysis (Degradation, Partitioning) A->C B Preliminary Screening (e.g., QSAR modeling) E Ecotoxicity Testing (Algae, Invertebrates, Fish) B->E D Predicted Environmental Concentration (PEC) Modeling C->D G Risk Quotient (RQ) Calculation (RQ = PEC / PNEC) D->G F Derivation of Predicted No-Effect Concentration (PNEC) E->F F->G H Risk Management & Mitigation Measures G->H

Caption: A logical workflow for environmental impact assessment of algaecides.

Conclusion

The selection of an algaecide requires careful consideration of its environmental impact alongside its efficacy. While this compound is noted for its algaecidal properties, a significant data gap exists regarding its specific aquatic ecotoxicity. In contrast, extensive data are available for common alternatives. Copper sulfate, while effective, poses significant risks due to its persistence and potential for bioaccumulation.[1][4][7][8] Hydrogen peroxide offers a more environmentally benign profile due to its rapid degradation into harmless byproducts.[12][13][14] Quaternary ammonium compounds are highly effective but also exhibit high toxicity to aquatic life, although this is mitigated by their tendency to bind to solids.[15][16][17][18]

For researchers and professionals in drug development, understanding these environmental trade-offs is paramount. Further research to quantify the ecotoxicity of this compound is essential to enable a more complete and direct comparison with its alternatives. In the absence of such data, a precautionary approach would favor the use of algaecides with well-characterized and more favorable environmental profiles, such as hydrogen peroxide, where application allows.

References

Comparative Biological Activity of Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Flurenol Analogs and the Broader Fluorene Scaffold

The 9-fluorenol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] While this compound itself is primarily recognized as a plant growth regulator that interferes with auxin metabolism, its structural analogs based on the fluorene core have been extensively investigated for therapeutic applications.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed methodologies.

The potency of fluorene derivatives varies significantly with the nature and position of substituents on the fluorene core. The following tables summarize the quantitative biological activity for a selection of these compounds, allowing for a direct comparison of their efficacy.

Table 1: Anticancer and Cytotoxic Activity of Fluorene Analogs
CompoundTarget/Cell LineAssayIC50 / GI50 (µM)Key Structural FeaturesReference
This compound Dopamine Transporter (DAT)Reuptake Assay99-hydroxyfluorene core[3]
SG3 MCF-7 (Breast Cancer)SIRT2 Inhibition1.952,7-disubstituted 9H-fluoren-9-one[1]
LSO272 MOLM-13 (Leukemia)Cytotoxicity12.51-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole[1][4]
LSO278 MOLM-13 (Leukemia)Cytotoxicity18.7[1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol[4]
LSO278 HCT-116 (Colon Cancer)Cytotoxicity23.4[1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol[4]
LSO258 MOLM-13 (Leukemia)Cytotoxicity25.51-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole[1][4]
Compound 3c NCI 60-cell panelSRB Assay1.66 (average)2,7-diamidofluorenone derivative[5]
O-aryl-carbamoyl-oxymino-fluorene derivatives HeLa, HT29, MG63Cytotoxicity6.33 - 31.5 µg/mL9H-fluoren-9-one oxime derivatives[6]
Table 2: Antimicrobial Activity of Fluorene Analogs
Compound ClassOrganism(s)AssayMIC / MBIC (mg/mL)Key Structural FeaturesReference
O-aryl-carbamoyl-oxymino-fluorene derivatives S. aureus, C. albicans, othersBroth MicrodilutionMIC: 0.156–10Presence of chlorine enhances anti-Staphylococcus activity; methyl group enhances anti-Candida activity.[6][7]
O-aryl-carbamoyl-oxymino-fluorene derivatives Bacterial and fungal biofilmsCrystal Violet AssayMBIC: 0.009–1.25Significant antibiofilm activity observed.[6]
Enantiopure aminoalcohol fluorenes P. falciparum (3D7, W2 strains)In vitro cultureIC50: 0.7 - 70.2 nMAminoalcohol side chains on the fluorene scaffold.[8]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the SAR of fluorene derivatives:

  • Anticancer Activity :

    • Substitution at the 2 and 7 positions of the fluorenone core is a strategy for developing potent anticancer agents. For example, the 2,7-diamidofluorenone analog 3c showed significant antiproliferative activity and was found to be a topoisomerase I inhibitor.[5]

    • The addition of triazole rings to the fluorene scaffold has yielded compounds with notable cytotoxicity against leukemia cell lines (e.g., LSO272, LSO258).[1][4] The presence and position of halogen atoms on the phenyl-triazole moiety significantly influence potency.

    • Rigidity of the scaffold is not a consistent predictor of activity. For instance, the rigid fluorene-triazole LSO275 was inactive, while the more flexible biaryl hydroxy-triazole LSO278 showed broad-spectrum activity.[4]

  • Antimicrobial Activity :

    • For O-aryl-carbamoyl-oxymino-fluorene derivatives, the nature of the substituent on the aryl ring is crucial for the spectrum of activity. Electron-withdrawing groups like chlorine enhance activity against Gram-positive bacteria such as S. aureus, while electron-donating groups like methyl enhance antifungal activity.[7]

    • The introduction of aminoalcohol chains, as seen in the antimalarial compounds, leads to highly potent agents against P. falciparum.[8]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through diverse mechanisms. Below are diagrams illustrating some of the key pathways.

plant_growth_inhibition cluster_cell Plant Cell Auxin Auxin (e.g., IAA) AuxinTransport Polar Auxin Transport Auxin->AuxinTransport regulates NormalGrowth Normal Plant Growth This compound This compound Analogs (Morphactins) This compound->AuxinTransport inhibits StuntedGrowth Stunted Growth CellDivision Cell Division & Elongation AuxinTransport->CellDivision promotes CellDivision->NormalGrowth

Caption: this compound as a plant growth inhibitor via disruption of polar auxin transport.

anticancer_pathway cluster_nucleus Cell Nucleus FluorenoneAnalog Fluorenone Analog (e.g., Compound 3c) Topoisomerase1 Topoisomerase I (Topo I) FluorenoneAnalog->Topoisomerase1 inhibits ROS Reactive Oxygen Species (ROS) FluorenoneAnalog->ROS induces DNA Supercoiled DNA Topoisomerase1->DNA relaxes Apoptosis Apoptosis (Programmed Cell Death) Topoisomerase1->Apoptosis inhibition leads to RelaxedDNA Relaxed DNA ROS->Apoptosis triggers CancerCell Cancer Cell Apoptosis->CancerCell eliminates

Caption: Anticancer mechanisms of fluorenone analogs, including Topo I inhibition and ROS induction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fluorene analog compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader (typically at 570-590 nm).[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

mtt_workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate start->seed treat 2. Add fluorenol analogs (various concentrations) seed->treat incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT reagent incubate->add_mtt incubate_mtt 5. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 6. Add DMSO to dissolve formazan incubate_mtt->solubilize read 7. Measure absorbance (570 nm) solubilize->read calculate 8. Calculate IC50 values read->calculate end End: Cytotoxicity Data calculate->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC50).[1]

  • Cell Monolayer Preparation: A confluent monolayer of host cells is grown in multi-well plates.

  • Virus-Compound Incubation: The test compound is serially diluted and mixed with a known concentration of the virus.

  • Infection: The cell monolayers are infected with the virus-compound mixtures and allowed to adsorb.[1]

  • Agarose Overlay: The inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to plaque formation.[1]

  • Incubation and Staining: Plates are incubated for several days to allow plaques to form. Cells are then fixed and stained (e.g., with crystal violet), making plaques visible as clear zones.[1]

  • EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 is determined.[1]

COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes.[1]

  • Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement: The amount of prostaglandin produced is quantified, typically using an immunoassay (EIA) or other detection methods.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the COX enzyme activity.

Conclusion

The fluorene scaffold, including 9-fluorenol and its derivatives, represents a versatile and promising platform for drug discovery. While this compound's primary application remains in agriculture as a plant growth regulator, the extensive research into its analogs has unveiled potent anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at various positions of the fluorene core can significantly enhance potency and selectivity. Further exploration of this chemical space, guided by the detailed experimental protocols, is warranted to develop novel therapeutic agents for a range of diseases.

References

Validating the Purity of Synthesized Flurenol: A Comparative Guide to HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of synthesized Flurenol. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most suitable analytical method for specific research and quality control needs.

Introduction to Purity Validation of this compound

This compound (9-hydroxyfluorene) is a derivative of fluorene with potential applications in medicinal chemistry. The synthesis of this compound can result in various impurities, with the most common being the unreacted starting material, 9-fluorenone. Accurate determination of this compound purity is crucial for ensuring the reliability and reproducibility of research data and for meeting regulatory standards in drug development. This guide compares three powerful analytical techniques for this purpose: HPLC, GC, and qNMR.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity validation depends on factors such as the nature of the impurities, required sensitivity, and the desired level of quantitation. Below is a comparative overview of HPLC, GC, and qNMR for the analysis of synthesized this compound.

Data Presentation: Performance Comparison
ParameterHPLC (UV Detection)GC (FID Detection)qNMR (¹H NMR)
Principle Separation based on polaritySeparation based on volatility and polarityQuantitative analysis based on nuclear spin properties in a magnetic field
Linearity (r²) > 0.999> 0.998Not applicable (primary method)
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL~0.1% (impurity)
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL~0.3% (impurity)
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101% (absolute purity)
Sample Throughput HighHighModerate
Destructive to Sample? YesYesNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method utilizes reversed-phase chromatography to separate this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • 9-Fluorenone reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound and 9-fluorenone reference standards in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Calculate the purity of the synthesized this compound by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Gas Chromatography (GC)

This method is suitable for the analysis of volatile impurities and the thermally stable this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase suitable for polar compounds.

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

  • 9-Fluorenone reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL (split mode)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound and 9-fluorenone reference standards in methanol to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in methanol to obtain a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Determine the purity by calculating the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard for the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Experimental Parameters:

  • Pulse Program: A single pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound sample into an NMR tube.

  • Accurately weigh a known amount of the internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent, and ensure complete dissolution.

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the absolute purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method for validating the purity of synthesized this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Synthesized This compound in Mobile Phase hplc_injection Inject into HPLC System prep_sample->hplc_injection prep_std Dissolve this compound & Impurity Standards in Mobile Phase prep_std->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate % Purity integration->calculation GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_sample Dissolve Synthesized This compound in Methanol gc_injection Inject into GC System prep_sample->gc_injection prep_std Dissolve this compound & Impurity Standards in Methanol prep_std->gc_injection separation Separation on Capillary Column gc_injection->separation detection FID Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate % Purity integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Synthesized this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum integrate_peaks Integrate Analyte & IS Peaks acquire_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

A Comparative Analysis of the Biodegradability of Flurenol and its Parent Compound, Fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biodegradability of the plant growth regulator Flurenol and its parent compound, the polycyclic aromatic hydrocarbon (PAH) fluorene. While extensive research has elucidated the microbial degradation pathways of fluorene, data on the environmental fate of this compound is limited. This document synthesizes the available experimental data for fluorene and presents a scientifically inferred pathway for this compound degradation, offering a comparative perspective for environmental risk assessment and bioremediation research.

Executive Summary

Based on its chemical structure, this compound is expected to undergo initial hydrolysis to yield fluorene-9-carboxylic acid and butanol. Butanol is a readily biodegradable short-chain alcohol. The overall biodegradability of this compound would then largely depend on the microbial degradation of fluorene-9-carboxylic acid. While direct evidence is scarce, aromatic carboxylic acids are generally susceptible to microbial attack. It is hypothesized that this compound, due to the initial, likely rapid, hydrolysis of its ester linkage, may exhibit a different degradation profile compared to the more direct and varied oxidative attacks on the fluorene molecule.

Quantitative Data on Fluorene Biodegradation

The following table summarizes quantitative data from various studies on the microbial degradation of fluorene under different experimental conditions. No direct quantitative data for this compound biodegradation is currently available.

Microorganism/ConsortiumInitial Concentration of FluoreneDegradation ConditionsDegradation PercentageTime FrameHalf-life (t½)Reference
Pseudomonas and Bacillus strainsNot specified (in contaminated soil)Soil microcosm, 72 days65-86%72 days3.5-4.6 days[1]
Mixed microbial culture5 mg/L and 10 mg/LAqueous medium, 4 weeks77% and 45% respectively4 weeksNot specified[2]
Burkholderia sp. FM-22 mMLiquid culture, 3 days68.37%3 daysNot specified[3]
Pseudomonas stutzeri P-16 and P. saccharophila P-15Not specifiedResting cellsCometabolizedNot specifiedNot specified[4]
Natural microbial communityNot specifiedContaminated soil>92%Not specifiedNot specified[5]

Biodegradation Pathways

Fluorene Degradation

The microbial degradation of fluorene can proceed through several pathways, primarily initiated by monooxygenase or dioxygenase enzymes. These initial attacks can occur at different positions on the fluorene molecule, leading to a variety of intermediates. Two of the most commonly reported pathways are initiated by:

  • Monooxygenation at the C-9 position: This leads to the formation of 9-fluorenol, which is subsequently oxidized to 9-fluorenone. 9-fluorenone can then undergo angular dioxygenation and ring cleavage.[6][7][8]

  • Dioxygenation of the aromatic rings: Attack at the C-1,2 or C-3,4 positions leads to the formation of dihydrodiols, followed by dehydrogenation and meta-cleavage of the aromatic ring.[6]

These pathways ultimately lead to the opening of the ring structures and mineralization to carbon dioxide and water.

Fluorene_Degradation Fluorene Fluorene Fluorenol 9-Fluorenol Fluorene->Fluorenol Monooxygenase Dihydrodiol cis-Dihydrodiols Fluorene->Dihydrodiol Dioxygenase Fluorenone 9-Fluorenone Fluorenol->Fluorenone Dehydrogenase AngularDiol Angular Dihydroxy- fluorenone Fluorenone->AngularDiol Angular Dioxygenase RingCleavage1 Ring Cleavage Products AngularDiol->RingCleavage1 CentralMetabolism1 Central Metabolism RingCleavage1->CentralMetabolism1 Dehydrogenation Dehydrogenation Products Dihydrodiol->Dehydrogenation MetaCleavage Meta-Cleavage Products Dehydrogenation->MetaCleavage meta-cleavage CentralMetabolism2 Central Metabolism MetaCleavage->CentralMetabolism2

Caption: Major microbial degradation pathways of fluorene.
Proposed Biodegradation Pathway for this compound

In the absence of direct experimental data, a plausible biodegradation pathway for this compound can be proposed based on its chemical structure. As a butyl ester of fluorene-9-carboxylic acid, the most probable initial step is enzymatic hydrolysis of the ester bond by microbial esterases. This would release butanol and fluorene-9-carboxylic acid.

  • Butanol: Is a simple alcohol that is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions.[9]

  • Fluorene-9-carboxylic acid: The fate of this molecule is less certain. However, many aromatic carboxylic acids are known to be degraded by bacteria.[1][10][11] The degradation would likely proceed through hydroxylation of the aromatic rings, followed by ring cleavage, eventually leading to intermediates that can enter central metabolic pathways.

Flurenol_Degradation This compound This compound Hydrolysis Hydrolysis (Esterase) This compound->Hydrolysis Butanol Butanol Hydrolysis->Butanol Fluorene_acid Fluorene-9-carboxylic acid Hydrolysis->Fluorene_acid Butanol_degradation Readily Biodegradable Butanol->Butanol_degradation Acid_degradation Further Degradation Fluorene_acid->Acid_degradation Oxidation RingCleavage Ring Cleavage Products Acid_degradation->RingCleavage CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Caption: Proposed biodegradation pathway for this compound.

Comparison of Biodegradability

  • Initiation of Degradation: The initial degradation step for fluorene involves enzymatic oxidation of the ring structure. For this compound, the initial step is likely the hydrolysis of the ester bond, which is generally a more facile reaction than the oxidation of a stable aromatic ring. This suggests that the initial breakdown of this compound may be faster than that of fluorene.

  • Rate-Limiting Step: For fluorene, the rate of degradation can be limited by its low water solubility and the efficiency of the initial oxidative enzymes.[8] For this compound, after the initial hydrolysis, the overall degradation rate would be determined by the degradation of fluorene-9-carboxylic acid. The biodegradability of this intermediate will be the key factor in determining the persistence of this compound in the environment.

  • Metabolites: The degradation of fluorene leads to a variety of hydroxylated and ring-opened intermediates. The degradation of this compound would initially produce butanol and fluorene-9-carboxylic acid. Subsequent degradation of fluorene-9-carboxylic acid would likely produce different intermediates compared to those from the direct oxidation of fluorene.

  • Overall Persistence: Without experimental data for this compound, a definitive comparison of persistence is difficult. However, the presence of the ester group in this compound might make it more susceptible to initial microbial attack than the parent fluorene. If fluorene-9-carboxylic acid is readily biodegradable, this compound could be less persistent than fluorene. Conversely, if fluorene-9-carboxylic acid is recalcitrant, it could persist in the environment.

Experimental Protocols for Biodegradation Studies

Standardized methods are used to assess the biodegradability of organic compounds. These protocols typically involve incubating the test compound with a microbial inoculum and measuring its disappearance or the production of metabolic end products over time.[2][12][13]

Key Components of a Biodegradation Study:
  • Test Substance: this compound or fluorene.

  • Microbial Inoculum: Can be a pure culture of a known degrading microorganism, a mixed microbial consortium from a contaminated site, or activated sludge from a wastewater treatment plant.

  • Medium: A buffered mineral salts medium containing essential nutrients for microbial growth. The test compound is added as the sole carbon source or in addition to another carbon source.

  • Incubation Conditions: Controlled temperature, pH, and aeration (for aerobic studies).

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the concentration of the parent compound and identify its metabolites over time.

  • Measurement of Biodegradation:

    • Primary Biodegradation: Disappearance of the parent compound.

    • Ultimate Biodegradation: Measurement of the amount of carbon in the test compound that is converted to CO2 (for aerobic studies) or CH4 and CO2 (for anaerobic studies). This is often determined using respirometry.[12]

Example Experimental Workflow:

The following diagram illustrates a general workflow for assessing the biodegradability of an organic compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Test_Compound Prepare sterile solution of test compound Setup Set up replicate flasks with medium, inoculum, and test compound Test_Compound->Setup Inoculum Prepare microbial inoculum Inoculum->Setup Medium Prepare sterile mineral salts medium Medium->Setup Incubate Incubate under controlled conditions (e.g., 25°C, 150 rpm) Setup->Incubate Sampling Collect samples at regular time intervals Incubate->Sampling Extraction Extract organic compounds from samples Sampling->Extraction Analysis Analyze extracts by HPLC or GC-MS Extraction->Analysis Data Quantify parent compound and identify metabolites Analysis->Data Degradation_Curve Plot degradation curve Data->Degradation_Curve Pathway Propose degradation pathway Data->Pathway Kinetics Calculate degradation rate and half-life Degradation_Curve->Kinetics

Caption: General experimental workflow for a biodegradation study.

Conclusion

While fluorene has been demonstrated to be biodegradable by various microorganisms, a conclusive statement on the biodegradability of this compound is hampered by the lack of direct experimental evidence. Based on chemical principles, this compound is likely to undergo an initial hydrolysis to butanol and fluorene-9-carboxylic acid. The ready biodegradability of butanol suggests that the overall persistence of this compound will be dictated by the fate of fluorene-9-carboxylic acid. Future research should focus on conducting direct comparative biodegradation studies of this compound and fluorene-9-carboxylic acid to provide the necessary data for a comprehensive environmental risk assessment. Such studies would be invaluable for understanding the environmental impact of this plant growth regulator and for developing potential bioremediation strategies.

References

Safety Operating Guide

Proper Disposal of Flurenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Flurenol is critical for ensuring laboratory safety and environmental protection.[1] Due to its classification as a substance toxic to aquatic life with long-lasting effects, specific procedures must be followed to prevent its release into the environment and to comply with hazardous waste regulations.[1][2][3][4] This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal-related tasks, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards.[1][2]

  • Hand Protection: Use chemical-resistant gloves. Always inspect gloves before use and utilize proper removal techniques to avoid skin contact.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: If there is a risk of generating dust, work in a chemical fume hood or use a NIOSH (US) or CEN (EU) approved dust respirator.[1][2]

Safe Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Avoid the formation and accumulation of dust.[1][2]

  • Prevent contact with skin, eyes, and clothing.[1][2] After handling, wash hands thoroughly with soap and water.[1][2]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]

Spill Response Protocol

In the event of a this compound spill, immediate and correct action is necessary to contain the substance and protect personnel.

  • Evacuate and Ventilate: If the spill is large, evacuate all non-essential personnel from the area. Ensure the spill area is well-ventilated.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment detailed above.[1][2]

  • Contain the Spill: Use an inert, absorbent material like sand or vermiculite to cover and contain the spilled solid.[1]

  • Collect the Spilled Material: Carefully sweep up the contained material and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][2]

  • Decontaminate the Area: Thoroughly clean the surface of the spill area.[1]

Step-by-Step this compound Disposal Procedure

This compound must be disposed of as hazardous chemical waste.[1] Disposing of it down the drain or in the regular trash is strictly prohibited due to its environmental toxicity.[1][5][6]

Step 1: Waste Collection

  • Use a suitable, chemically compatible container with a secure lid for waste collection.[1] The container must be in good condition, free of leaks or cracks.[1] Keep the container closed except when adding waste.[1]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name, "this compound." Do not use abbreviations.[1]

  • If it is a mixture, list all chemical components and their respective quantities.[1]

  • Include hazard pictograms as appropriate. The GHS classification for this compound indicates it is toxic to aquatic life with long-lasting effects.[1][3][4][7]

Labeling Requirements for this compound Waste

Information Required on LabelDetails
Waste Identification"Hazardous Waste"[1]
Chemical NameFull, common chemical name: "this compound" (or "9-Fluorenol")[1]
CompositionIf a mixture, list all chemical components and their quantities.[1]
Hazard CommunicationAppropriate hazard pictograms (e.g., for environmental toxicity).[1]
Contact InformationPrincipal Investigator's name and contact information.
DateDate of waste accumulation.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[1]

  • This area must be well-ventilated.[1] Ensure proper segregation from incompatible materials.[1]

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][7][8]

  • Potential disposal methods may include dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[1] After triple-rinsing, air-drying, and defacing the chemical label, the container may be disposed of as regular waste, though institutional policies may vary.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Flurenol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Handle in Ventilated Area (Fume Hood) A->B C Use a Labeled, Sealed, Chemically Compatible Container B->C During routine work D Label Container: 'Hazardous Waste' 'this compound' Composition & Hazards C->D E Store in Designated, Secure Hazardous Waste Area D->E F Arrange Pickup by EHS or Licensed Disposal Service E->F G Incineration or other approved disposal method F->G Spill Spill Occurs Spill_Contain Contain with Inert Material Spill->Spill_Contain Spill_Collect Collect into Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Collect->E

Caption: Logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flurenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Flurenol, with a focus on procedural, step-by-step guidance for its operational use and disposal. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE) for this compound Handling

A meticulous approach to personal protection is mandatory when working with this compound to prevent exposure. While some safety data sheets do not classify it for physical or health hazards, others indicate it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a cautious and comprehensive approach to PPE is essential.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses meeting appropriate government standards (e.g., ANSI Z87.1, EN 166).[1]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][4]To prevent skin contact. Gloves should be inspected before use and removed properly.[1][5]
Body Protection A long-sleeved lab coat or other protective clothing.[1][2]To prevent skin exposure and contamination of personal clothing.[1][4]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][4] If dust generation is likely, use a NIOSH (US) or CEN (EU) approved dust respirator.[1][2]To minimize the inhalation of this compound dust.[1][4]

Experimental Workflow and Handling Protocols

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location.[1][2]

  • Avoid Dust Formation: Take care to avoid the formation and accumulation of dust.[1][2][4]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[2][6]

  • Weighing: If weighing the solid material, do so on weighing paper or in a suitable container to minimize contamination of the balance.

  • Container Management: Keep the this compound container tightly closed when not in use.[2][5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][2]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5]

  • Keep it away from incompatible materials such as oxidizing agents.[2]

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory and environmental safety.

Spill Response:

  • Evacuate: If the spill is large, evacuate all non-essential personnel from the area.

  • Wear PPE: Before cleaning, ensure you are wearing the full personal protective equipment.[1]

  • Containment: For a dry spill, carefully sweep up the material, avoiding dust generation.[1][2]

  • Collection: Place the swept-up material into a sealable and clearly labeled container for hazardous waste disposal.[1][2]

Disposal Protocol:

  • Waste Identification: Identify the waste as "Hazardous Waste: 9-Fluorenol".[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so.[1] Proper segregation is crucial for correct disposal.[1]

  • Containerization: Use a suitable, chemically compatible container with a secure lid for waste collection.[1] Keep the container closed except when adding waste.[1]

  • Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("9-Fluorenol"), the date, and relevant hazard pictograms.

  • Storage of Waste: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area that is well-ventilated.[1]

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1] Methods may include dissolving the material in a combustible solvent for incineration.[1][2]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate should also be collected and disposed of as hazardous waste.[1]

This compound Handling Workflow

Flurenol_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal Risk_Assessment Risk Assessment Gather_Materials Gather Materials Risk_Assessment->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Avoid_Dust Avoid Dust Generation Work_in_Hood->Avoid_Dust Prevent_Contact Prevent Contact Avoid_Dust->Prevent_Contact Store_Properly Store Properly Prevent_Contact->Store_Properly Spill_Response Spill Response Prevent_Contact->Spill_Response If Spill Occurs Wash_Hands Wash Hands Thoroughly Store_Properly->Wash_Hands Waste_Segregation Segregate Waste Wash_Hands->Waste_Segregation Waste_Container Use Labeled Container Spill_Response->Waste_Container Waste_Segregation->Waste_Container EHS_Disposal Arrange EHS Disposal Waste_Container->EHS_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurenol
Reactant of Route 2
Flurenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.